Technical Documentation Center

1-Cyclopentyl-2-(Boc-amino)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclopentyl-2-(Boc-amino)ethanol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Boc-Protected β-Amino Alcohol Cyclopentyl Derivatives: Synthesis, Stereocontrol, and Applications in Drug Discovery

Introduction: The Strategic Importance of Cyclopentyl β-Amino Alcohols in Medicinal Chemistry The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Cyclopentyl β-Amino Alcohols in Medicinal Chemistry

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] When incorporated into a cyclopentane ring, this functionality gives rise to a class of molecules with a unique combination of conformational rigidity and three-dimensional complexity. These features make Boc-protected β-amino alcohol cyclopentyl derivatives highly valuable chiral building blocks, particularly in the synthesis of carbocyclic nucleoside analogues, which have demonstrated significant potential as antiviral and anticancer agents.[3][4][5][6]

The replacement of the furanose oxygen of a natural nucleoside with a methylene group in carbocyclic nucleosides confers enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases.[7] The cyclopentyl ring also influences the puckering of the five-membered ring, which can affect the molecule's interaction with target enzymes.[7] The stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for biological activity, necessitating synthetic strategies that allow for precise control over multiple stereocenters.

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-protected β-amino alcohol cyclopentyl derivatives, with a focus on stereoselective methodologies. We will delve into the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, provide detailed experimental protocols, and explore the applications of these compounds in the development of novel therapeutics, supported by structure-activity relationship (SAR) insights.

The Indispensable Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, and its application in the preparation of β-amino alcohol cyclopentyl derivatives is a strategic choice for several reasons:[7][8]

  • Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for the selective manipulation of other functional groups within the molecule.[7] This stability provides orthogonality with other protecting groups that might be employed, such as those for the hydroxyl functionality.

  • Facile and Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9] This deprotection proceeds via a stable tert-butyl cation, ensuring a clean and efficient reaction with minimal side products.

  • Influence on Reactivity and Solubility: The presence of the bulky and lipophilic Boc group can significantly alter the physical properties of the amino alcohol, often improving its solubility in organic solvents and facilitating purification by chromatography.

  • Prevention of Unwanted Side Reactions: During subsequent synthetic transformations, such as the coupling of the amino alcohol to a nucleobase, the Boc group prevents the nucleophilic amine from participating in undesired side reactions.

The selection of the Boc group is therefore a critical decision in the synthetic planning, providing a robust and versatile handle to manage the reactivity of the amino group throughout a multi-step synthesis.

Stereoselective Synthesis of Boc-Protected β-Amino Alcohol Cyclopentyl Derivatives: A Practical Approach

The synthesis of enantiomerically pure Boc-protected β-amino alcohol cyclopentyl derivatives is a significant challenge due to the need to control the relative and absolute stereochemistry of the amino and hydroxyl substituents on the cyclopentane ring. A common and effective strategy involves the enzymatic kinetic resolution of a racemic intermediate, followed by functional group manipulations.

Below is a representative, multi-step synthesis of a specific stereoisomer, tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a versatile building block.

Synthetic Workflow Overview

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Separation and Deprotection Cyclopentene oxide Cyclopentene oxide Racemic trans-2-aminocyclopentanol Racemic trans-2-aminocyclopentanol Cyclopentene oxide->Racemic trans-2-aminocyclopentanol  NH3 (aq) Racemic Boc-protected trans-2-aminocyclopentanol Racemic Boc-protected trans-2-aminocyclopentanol Racemic trans-2-aminocyclopentanol->Racemic Boc-protected trans-2-aminocyclopentanol  (Boc)2O, Base Enantiomerically enriched alcohol and acylated amine Enantiomerically enriched alcohol and acylated amine Racemic Boc-protected trans-2-aminocyclopentanol->Enantiomerically enriched alcohol and acylated amine  Lipase, Acylating agent Separated (1R,2R)-alcohol and (1S,2S)-acylated amine Separated (1R,2R)-alcohol and (1S,2S)-acylated amine Enantiomerically enriched alcohol and acylated amine->Separated (1R,2R)-alcohol and (1S,2S)-acylated amine  Chromatography Target: tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Target: tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Separated (1R,2R)-alcohol and (1S,2S)-acylated amine->Target: tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate  Hydrolysis of acylated amine

Caption: Synthetic workflow for an enantiopure Boc-protected β-amino alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of Racemic trans-2-Aminocyclopentanol

This step involves the ring-opening of cyclopentene oxide with an amine source. The use of aqueous ammonia provides a straightforward method to introduce the amino and hydroxyl groups in a trans configuration.

  • Rationale: The epoxide ring-opening with ammonia is a classic and efficient method for the synthesis of β-amino alcohols. The reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at one of the carbon atoms, leading to the trans product.

  • Procedure:

    • To a stirred solution of cyclopentene oxide (1.0 eq) in ethanol, add an excess of aqueous ammonia (e.g., 10-15 eq).

    • The reaction mixture is stirred in a sealed vessel at room temperature for 24-48 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield the crude racemic trans-2-aminocyclopentanol, which can be used in the next step without further purification.

Step 2: Boc-Protection of Racemic trans-2-Aminocyclopentanol

The crude amino alcohol is protected with di-tert-butyl dicarbonate ((Boc)₂O) to yield the corresponding carbamate.

  • Rationale: The Boc protection is performed at this stage to introduce the necessary protecting group on the amine, making the subsequent enzymatic resolution more efficient and selective. A mild base is used to neutralize the acid formed during the reaction.

  • Procedure:

    • Dissolve the crude racemic trans-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a mild base, such as triethylamine (1.2 eq) or sodium bicarbonate (1.5 eq).

    • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, perform an aqueous work-up by washing the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate.

Step 3: Enzymatic Kinetic Resolution

This is the key stereodifferentiating step where a lipase is used to selectively acylate one of the enantiomers.

  • Rationale: Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic alcohol.[10] The choice of lipase and acylating agent is crucial for achieving high enantiomeric excess (e.e.). This method is often preferred over asymmetric synthesis from chiral starting materials due to its operational simplicity and high efficiency.[11][12]

  • Procedure:

    • Dissolve the racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate (1.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether or toluene).

    • Add an acylating agent, such as vinyl acetate or isopropenyl acetate (2-5 eq).

    • Add a lipase, for example, Candida antarctica lipase B (CALB), immobilized on a solid support.

    • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%) by chiral HPLC.

    • Once the desired conversion is reached, the enzyme is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.

Step 4: Isolation of the Target Enantiomer

The desired (1R,2R)-enantiomer is obtained as the unreacted alcohol from the enzymatic resolution. If the other enantiomer is desired, the acylated product can be hydrolyzed.

  • Procedure:

    • The crude mixture from the enzymatic resolution is purified by flash column chromatography on silica gel.

    • The less polar acylated product and the more polar unreacted alcohol are separated.

    • The fractions containing the desired tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate are combined and concentrated to yield the enantiomerically pure product.

    • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

Characterization Data

The structural elucidation and confirmation of the synthesized Boc-protected β-amino alcohol cyclopentyl derivatives are performed using standard spectroscopic techniques.

Technique Representative Data for tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate)
¹H NMR (500 MHz, CDCl₃)δ 3.85 (m, 1H), 3.35 (m, 2H), 1.95 (m, 1H), 1.85 (m, 2H), 1.55 (m, 1H), 1.45 (s, 9H), 1.15 (d, J = 6.3 Hz, 3H).[13]
¹³C NMR (126 MHz, CDCl₃)δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7.[13]
FT-IR (film, cm⁻¹)νₘₐₓ 3400-3300 (O-H, N-H stretch), 2970, 2875 (C-H stretch), 1690 (C=O stretch, carbamate).[13]
HRMS (ESI-TOF) m/z [M+Na]⁺ Calculated for C₁₀H₁₉NNaO₃: 240.1257; Found: 240.1259.

Note: The provided NMR data is for a similar Boc-protected amino alcohol and serves as a representative example. Actual chemical shifts may vary slightly.

Applications in Drug Discovery: Precursors to Carbocyclic Nucleoside Analogues

Boc-protected β-amino alcohol cyclopentyl derivatives are pivotal intermediates in the synthesis of carbocyclic nucleoside analogues, which have shown significant promise as antiviral and anticancer agents.[3][4][14] The cyclopentyl amino alcohol serves as the carbocyclic "sugar" mimic, onto which a heterocyclic base is installed.

General Synthetic Scheme for Carbocyclic Nucleosides

G Boc-aminocyclopentanol Boc-aminocyclopentanol Activated_alcohol Activated Cyclopentanol (e.g., mesylate, tosylate) Boc-aminocyclopentanol->Activated_alcohol  Activation (e.g., MsCl, TsCl) Boc_protected_nucleoside Boc-Protected Carbocyclic Nucleoside Analogue Activated_alcohol->Boc_protected_nucleoside  Nucleobase, Base Final_nucleoside Final Carbocyclic Nucleoside Analogue Boc_protected_nucleoside->Final_nucleoside  Boc Deprotection (Acid)

Caption: General route to carbocyclic nucleosides from Boc-aminocyclopentanol.

Structure-Activity Relationship (SAR) Insights

The biological activity of carbocyclic nucleosides is highly dependent on the structure and stereochemistry of the cyclopentyl amino alcohol moiety.

  • Stereochemistry: The relative and absolute stereochemistry of the amino and hydroxyl (or its equivalent) groups is often critical for antiviral activity. For instance, in the case of certain anti-HIV carbocyclic nucleosides, a specific enantiomer exhibits significantly higher potency.

  • Substitution on the Cyclopentyl Ring: The introduction of additional substituents on the cyclopentyl ring can modulate the biological activity. For example, the presence of a double bond in the cyclopentene ring of neplanocin A is crucial for its potent antiviral and antitumor properties.[3]

  • Nature of the Nucleobase: The identity of the coupled nucleobase (e.g., adenine, guanine, cytosine, thymine, or modified bases) is a primary determinant of the compound's biological target and activity spectrum.[3][5]

Conclusion and Future Perspectives

Boc-protected β-amino alcohol cyclopentyl derivatives are indispensable chiral building blocks in modern medicinal chemistry. Their synthesis, which often relies on elegant stereoselective methods such as enzymatic kinetic resolution, provides access to a diverse range of structures with well-defined stereochemistry. The strategic use of the Boc protecting group ensures the efficient and controlled manipulation of these molecules during complex synthetic sequences.

The continued importance of these derivatives as precursors to carbocyclic nucleoside analogues with potent antiviral and anticancer activities underscores the value of mastering their synthesis. Future research in this area will likely focus on the development of even more efficient and scalable asymmetric synthetic routes, as well as the exploration of novel cyclopentyl scaffolds to expand the chemical space for drug discovery. The insights gained from detailed SAR studies will continue to guide the design of next-generation therapeutics based on this versatile and powerful molecular framework.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • PubMed. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. [Link]

  • RSC Publishing. Supporting Information. [Link]

  • ResearchGate. Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity | Request PDF. [Link]

  • ResearchGate. Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. [Link]

  • DOI. Carbocyclic Analogues of Nucleosides from bis-(Hydroxymethyl)-cyclopentane: Synthesis, Antiviral and Cytostatic Activities of Adenosine, Inosine and Uridine Analogues. [Link]

  • PubMed. Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. [Link]

  • ACS Publications. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. [Link]

  • PMC. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. [Link]

  • PMC. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]

  • Semantic Scholar. Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]

  • PubMed. Highly Stereoselective Synthesis of Cyclopentanes Bearing Four Stereocentres by a Rhodium Carbene-Initiated Domino Sequence. [Link]

  • University of Hamburg: Department of Chemistry. Stereoselective Syntheses of Carbocyclic Nucleosides. [Link]

  • PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]

  • ResearchGate. Analysis of the stereocontrolled‐functionalization mechanism for ES and.... [Link]

  • RSC Publishing. Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity. [Link]

  • Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]

  • ResearchGate. Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers | Request PDF. [Link]

  • PubMed. 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • ACS Publications. Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions | Organic Letters. [Link]

  • MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • Scientific & Academic Publishing. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. [Link]

  • ResearchGate. (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]

  • Odinity. Hydride Reduction Reactions: A Stereoselective Adventure. [Link]

  • PMC. Enzymatic Kinetic Resolution by Addition of Oxygen. [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. [Link]

  • PMC. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. [Link]

  • FULIR. 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). [Link]

  • ResearchGate. Diastereoselective reduction of b-keto ester 17 | Download Table. [Link]

  • Scilit. Diastereoselective Cyclopentane Construction. [Link]

  • ResearchGate. Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]

Sources

Exploratory

Chiral Architectures in Drug Design: A Technical Guide to Peptidomimetic Scaffolds

Introduction: The Imperative for Chirality in Peptidomimetic Drug Discovery In the landscape of modern therapeutics, peptides represent a pivotal class of molecules, governing a vast array of physiological processes with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Chirality in Peptidomimetic Drug Discovery

In the landscape of modern therapeutics, peptides represent a pivotal class of molecules, governing a vast array of physiological processes with high specificity and potency. However, their intrinsic limitations—poor metabolic stability, low oral bioavailability, and susceptibility to proteolysis—have historically hampered their development as mainstream drug candidates.[1][2][3] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[1][2][3][4] Central to the design of effective peptidomimetics is the concept of chirality, the "handedness" of a molecule, which dictates its three-dimensional arrangement and, consequently, its biological activity.[][6][7] This guide provides an in-depth exploration of chiral building blocks as the foundational elements in the rational design and synthesis of next-generation peptidomimetic drugs.

The profound impact of stereochemistry on pharmacological outcomes was tragically underscored by the thalidomide disaster, where one enantiomer was a sedative while the other was a potent teratogen.[7] This has led to stringent regulatory mandates for the development of single-enantiomer drugs, making the precise control of chirality a non-negotiable aspect of drug discovery.[7] Chiral building blocks, enantiomerically pure molecules used as starting materials, provide an efficient and predictable route to the desired stereoisomer, circumventing the need for challenging downstream separations of racemic mixtures.[7]

This document will delve into the core principles of peptidomimetic design, explore the diverse world of chiral building blocks, detail their asymmetric synthesis, and provide practical insights into their application in constructing conformationally constrained and proteolytically resistant drug candidates.

Part 1: The Rationale for Peptidomimetics and the Role of Chirality

Peptidomimetics are designed to retain the desirable biological activity of a parent peptide while exhibiting improved drug-like properties.[1][2] This is often achieved by introducing non-natural structural elements that mimic key pharmacophoric features, such as hydrogen bond donors and acceptors, and the spatial orientation of side chains. The introduction of chirality through specialized building blocks is a cornerstone of this strategy, enabling the precise mimicry of peptide secondary structures like β-turns, β-sheets, and α-helices, which are crucial for receptor recognition and binding.[8][9][10]

The incorporation of chiral, non-canonical amino acids can enforce specific backbone conformations, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.[9][11] Furthermore, the use of D-amino acids or other unnatural stereoisomers can render the resulting peptidomimetic resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[][8]

Part 2: A Lexicon of Chiral Building Blocks

The medicinal chemist's toolbox for peptidomimetic design is rich with a diverse array of chiral building blocks. These can be broadly categorized based on the type of structural modification they introduce.

Unnatural Amino Acids: Expanding the Genetic Code

Unnatural amino acids (UAAs) are a cornerstone of peptidomimetic design, offering a vast chemical space beyond the 20 proteinogenic amino acids.[][12] They can be classified based on the nature of their side chains, backbone modifications, or stereochemistry.

  • α,α-Disubstituted Amino Acids: These building blocks, such as 2-aminoisobutyric acid (Aib), introduce significant conformational constraints, favoring the formation of helical structures.[8][11]

  • β-Amino Acids: The inclusion of β-amino acids, with an additional methylene group in the backbone, can induce unique folding patterns and provide resistance to proteolysis.[]

  • N-Alkylated Amino Acids: Methylation or other alkylation of the backbone amide nitrogen removes the hydrogen bond donor capability and can influence the cis-trans isomerization of the peptide bond, thereby modulating conformation.[]

  • Constrained Amino Acids: These include building blocks where the side chain is cyclized onto the backbone, such as in proline analogues, or lactam-constrained amino acids, which are potent inducers of β-turn conformations.[14][15][16][17]

Table 1: Representative Chiral Building Blocks and Their Impact on Peptidomimetic Structure
Class of Building BlockExampleStructural ImpactKey Application
α,α-Disubstituted Amino Acid 2-Aminoisobutyric acid (Aib)Promotes helical conformations (310-helix)Stabilization of α-helical peptidomimetics
β-Amino Acid (R)-β³-HomophenylalanineInduces formation of stable β-peptide foldamersCreation of novel, proteolytically stable scaffolds
N-Alkylated Amino Acid N-Methyl-L-alanineReduces hydrogen bonding potential, influences cis/trans amide bondImproving oral bioavailability and cell permeability
Constrained Amino Acid (S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acidRigidifies the backbone, induces β-turn-like structuresMimicry of reverse turns in receptor-binding loops
D-Amino Acid D-PhenylalanineInverts local stereochemistryEnhancing proteolytic stability

Part 3: Asymmetric Synthesis of Chiral Building Blocks

The generation of enantiomerically pure chiral building blocks is a critical prerequisite for their use in drug discovery. Several powerful strategies are employed to achieve high levels of stereocontrol.

Chiral Pool Synthesis

This approach utilizes readily available, enantiopure natural products, such as amino acids and sugars, as starting materials.[6] The inherent chirality of the starting material is then transferred through a series of chemical transformations to the desired target molecule.

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[6][18] This is a highly efficient and atom-economical approach.

  • Asymmetric Hydrogenation: Chiral metal catalysts, often based on rhodium or ruthenium, are used to reduce double bonds with high enantioselectivity, a key step in the synthesis of many chiral amino acids.

  • Asymmetric Michael Addition: This reaction is instrumental in creating new carbon-carbon bonds with stereocontrol, as demonstrated in the synthesis of substituted pyroglutamic acids.[14]

Chiral Auxiliaries

In this method, a prochiral substrate is covalently attached to a chiral auxiliary, which directs a subsequent chemical reaction to proceed with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product. The Ellman tert-butanesulfinyl imine chemistry is a prime example of this powerful technique.[19]

Experimental Protocol: Asymmetric Synthesis of a Constrained Amino Acid Precursor via Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a glycine Schiff base to an α,β-unsaturated ester, a key step in synthesizing chiral pyroglutamic acid derivatives.[14]

Materials:

  • (S)-Ni(II)-complex of the glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)

  • α,β-Unsaturated ester (e.g., methyl acrylate)

  • Organic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • 6N Hydrochloric acid

  • Ammonia solution

Procedure:

  • Dissolve the chiral Ni(II)-complex of the glycine Schiff base in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add the α,β-unsaturated ester to the solution.

  • Initiate the reaction by adding the organic base at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding 6N HCl to decompose the complex.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the chiral auxiliary.

  • Neutralize the aqueous layer with ammonia solution to precipitate the optically pure substituted pyroglutamic acid.

  • Filter, wash, and dry the product. The resulting pyroglutamic acid can be further converted to the corresponding glutamic acid or proline analogues.[14]

Causality Behind Experimental Choices:

  • The use of the chiral Ni(II) complex is crucial as it serves as a chiral template, directing the Michael addition to occur on a specific face of the enolate, thus establishing the desired stereochemistry.[14]

  • Anhydrous conditions are necessary to prevent side reactions and ensure the efficiency of the base-catalyzed reaction.

  • The acidic workup is designed to break down the metal complex and liberate the amino acid product, while the subsequent basic neutralization allows for its isolation.

Part 4: Application in Peptidomimetic Design and Workflow

The integration of chiral building blocks into a peptidomimetic design workflow follows a rational, iterative process.

Design and Modeling

The process often begins with the structure of a native peptide-receptor complex. Computational modeling is used to identify the key residues and their spatial orientation ("hot spots") that are critical for binding.[] Putative peptidomimetic scaffolds incorporating various chiral building blocks are then designed in silico to mimic this bioactive conformation.

Synthesis and Characterization

Promising candidates from the modeling phase are then synthesized. This often involves a combination of solid-phase and solution-phase chemistry. The build/couple/pair strategy is a powerful approach for the diversity-oriented synthesis of complex peptidomimetics from a set of chiral building blocks.[20]

Biological Evaluation

The synthesized peptidomimetics are then evaluated for their biological activity, for example, through binding assays and functional cell-based assays. Structure-activity relationship (SAR) studies are conducted to understand how modifications to the chiral building blocks affect potency, selectivity, and pharmacokinetic properties.

Workflow Diagram: From Native Peptide to Peptidomimetic Drug Candidate

Peptidomimetic_Workflow cluster_0 Design & Modeling cluster_1 Synthesis & Characterization cluster_2 Evaluation & Optimization A Identify Bioactive Conformation of Native Peptide B In Silico Design of Peptidomimetic Scaffolds A->B C Selection of Chiral Building Blocks B->C D Asymmetric Synthesis of Chiral Building Blocks C->D E Solid/Solution-Phase Peptidomimetic Assembly D->E F Purification & Structural Verification (NMR, MS) E->F G Biological Screening (Binding & Functional Assays) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization (ADME/Tox Profiling) H->I I->B Iterative Redesign J Drug Candidate I->J

Caption: A rational workflow for peptidomimetic drug discovery.

Part 5: Case Study - Constrained Lactams for β-Turn Mimicry

β-turns are common secondary structural motifs that play critical roles in molecular recognition. Peptidomimetics that can enforce a β-turn conformation are therefore of significant interest. Constrained lactams are a class of chiral building blocks that have proven to be highly effective in this regard.[15][16][17]

Recent research has demonstrated an asymmetric approach to lactam-constrained α-amino acid building blocks that can stabilize type II β-turns.[15][16][17] This method allows for the incorporation of a range of side chains, providing a platform for generating diverse peptidomimetic libraries. The key to this approach is a palladium-catalyzed asymmetric allylation of azlactones, which establishes the crucial stereocenter.[17]

Signaling Pathway Diagram: β-Turn Mimetic Antagonizing a Receptor

Receptor_Antagonism cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space Receptor GPCR Receptor G_Protein G-Protein Receptor->G_Protein Activates Peptide Endogenous Peptide (Agonist) Peptide->Receptor Binds & Activates Mimetic Chiral Peptidomimetic (Antagonist) Mimetic->Receptor Binds & Blocks Effector Effector Enzyme G_Protein->Effector Modulates Cellular_Response Cellular Response Second_Messenger Second Messenger Production Effector->Second_Messenger Second_Messenger->Cellular_Response

Caption: A chiral peptidomimetic antagonizing a receptor.

Conclusion: The Future of Drug Design is Chiral

The strategic incorporation of chiral building blocks is fundamental to the design of sophisticated peptidomimetics that can overcome the inherent limitations of natural peptides. As our understanding of molecular recognition deepens and our synthetic capabilities expand, the diversity and complexity of available chiral building blocks will continue to grow. From conformationally constrained amino acids to intricate heterocyclic scaffolds, these molecular architects provide the tools to construct the next generation of highly selective, potent, and stable therapeutics. The continued innovation in asymmetric synthesis and the rational application of these chiral synthons will undoubtedly pave the way for novel drugs targeting a wide range of diseases.

References

  • Title: Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics Source: UA Campus Repository - The University of Arizona URL: [Link]

  • Title: Chiral Epoxy-Imine Building Block for Diversity-Oriented Synthesis of Peptidomimetic Aspartic Protease Inhibitors Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Diversity-oriented synthesis of macrocyclic peptidomimetics Source: PMC URL: [Link]

  • Title: Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks Source: White Rose Research Online URL: [Link]

  • Title: Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks Source: PubMed URL: [Link]

  • Title: Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL: [Link]

  • Title: Role of peptidomimetics for new drug discovery Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: DESIGNING PEPTIDOMIMETICS Source: UPCommons URL: [Link]

  • Title: Design, Synthesis and pharmacological properties of peptidomimetics Source: ResearchGate URL: [Link]

  • Title: Designing Peptidomimetics Source: PubMed URL: [Link]

  • Title: Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks Source: PMC URL: [Link]

  • Title: Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures Source: ChemRxiv URL: [Link]

  • Title: Synthesis of chiral building blocks for use in drug discovery Source: PubMed URL: [Link]

  • Title: Peptidomimetic toolbox for drug discovery Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics Source: PMC URL: [Link]

  • Title: chiral 1, 2-diamino guests in chain replacement peptidomimetics: a new helical motif Source: Digital Commons @ University of South Florida URL: [Link]

  • Title: A New Chirality Phenomenon in Amino Acid and Peptide Derivatives Source: ChemRxiv URL: [Link]

Sources

Foundational

Engineering Cyclopentyl-Substituted Amino Alcohol Intermediates: Mechanistic Insights and Synthetic Workflows for Advanced Drug Discovery

Abstract: Cyclopentyl-substituted amino alcohols are privileged structural motifs in modern medicinal chemistry, serving as critical intermediates for the synthesis of highly selective bioactive molecules. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Cyclopentyl-substituted amino alcohols are privileged structural motifs in modern medicinal chemistry, serving as critical intermediates for the synthesis of highly selective bioactive molecules. As a Senior Application Scientist, I have found that the unique conformational rigidity and vectorial projection of the cyclopentyl ring offer distinct thermodynamic advantages over acyclic or cyclohexyl counterparts. This whitepaper provides an in-depth technical analysis of these intermediates, detailing the mechanistic rationale for their use in drug discovery, and outlines a self-validating synthetic workflow for their preparation, with a specific focus on Sphingosine-1-phosphate (S1P) receptor modulators.

The Structural Rationale of the Cyclopentyl Scaffold

The decision to incorporate a cyclopentyl amino alcohol into a drug candidate is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) requirements. The causality behind this choice lies in the delicate balance between conformational restriction and lipophilicity.

Vectorial Projection and Prodrug Activation: In the context of S1P receptor modulators, such as the clinical candidate Udifitimod (BMS-986166)[1], the amino alcohol moiety functions as a prodrug headgroup. In vivo, sphingosine kinases selectively phosphorylate the primary hydroxyl group. The envelope conformation of the cyclopentyl ring restricts the rotatable bonds, locking the resulting phosphate and amine into a bioactive spatial orientation that perfectly mimics the endogenous ligand, sphingosine-1-phosphate.

Receptor Subtype Selectivity: Acyclic amino alcohols often suffer from promiscuity across the S1P receptor family (S1P1–S1P5). The specific trajectory and steric bulk of the cyclopentyl headgroup drive biased agonism toward S1P1 while avoiding S1P3[2]. This selectivity is paramount, as S1P3 activation is mechanistically linked to severe cardiovascular liabilities, including bradycardia[2]. By utilizing a cyclopentyl intermediate, developers can engineer out off-target toxicity early in the pipeline.

Synthetic Methodologies & Strategic Disconnections

Constructing these densely functionalized, chiral intermediates requires robust and stereoselective methodologies. Two primary strategic disconnections dominate the field:

  • Catalytic Asymmetric Ring-Opening (ARO) of Meso Epoxides: For 1,2-cyclopentyl amino alcohols, the desymmetrization of cyclopentene oxide using chiral catalysts (e.g., chiral sulfinamides or Jacobsen's salen complexes) and a nitrogen nucleophile provides excellent atom economy and enantioselectivity[3]. This method is highly scalable but is limited to vicinal (1,2) substitution patterns.

  • Ester Reduction of Functionalized Cyclopentyl Amino Acids: For 1,3-amino alcohols—such as the headgroup of BMS-986166—the synthesis typically begins with a stereodefined cyclopentane-1-carboxylate[1]. The ester is reduced to a primary alcohol, followed by orthogonal protection to facilitate downstream organometallic cross-coupling. This approach offers superior modularity for late-stage functionalization.

Self-Validating Experimental Workflow

The following protocol details the synthesis of a (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentyl)methanol intermediate. This workflow is designed as a self-validating system: the successful formation of the cyclic carbamate in Step 2 inherently confirms the successful ester reduction in Step 1, as the cyclization is chemically impossible without both the free primary alcohol and the free amine.

Step 1: Chemoselective Ester Reduction

Objective: Convert methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride to the corresponding amino alcohol without dehalogenating the aryl ring.

  • Preparation: Suspend the starting ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M under an inert nitrogen atmosphere. Cool the vessel to 0 °C.

  • Reduction: Add Lithium Borohydride (

    
    , 2.5 eq) portion-wise over 15 minutes.
    
    • Causality:

      
       is explicitly chosen over harsher reagents like 
      
      
      
      .
      
      
      provides the exact hydride nucleophilicity required to reduce the ester to a primary alcohol while leaving the aryl bromide completely intact[1]. This aryl bromide is critical for downstream Negishi or Suzuki couplings.
  • Maturation: Stir the reaction for 12 hours, allowing it to gradually warm to ambient temperature.

  • Workup: Quench the reaction carefully by the dropwise addition of saturated aqueous

    
     (gas evolution will occur). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the crude amino alcohol.
Step 2: Conformationally Locked Amine Protection

Objective: Protect the primary amine and alcohol simultaneously to prevent side reactions during subsequent palladium-catalyzed cross-coupling.

  • Preparation: Dissolve the crude amino alcohol from Step 1 in anhydrous Dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Add Carbonyldiimidazole (CDI, 1.2 eq) and Triethylamine (

    
    , 1.5 eq) to the solution.
    
  • Cyclization: Stir at room temperature for 4 hours.

    • Causality: CDI reacts with the 1,3-amino alcohol to form a cyclic carbamate (a 1,3-oxazinan-2-one derivative). This dual-protection strategy not only masks the reactive heteroatoms but also rigidifies the cyclopentyl scaffold[1]. This rigidity prevents unwanted chelation to palladium catalysts in subsequent steps, significantly increasing cross-coupling yields.

Analytical Validation Parameters

To ensure the integrity of the synthesized intermediate before proceeding to late-stage functionalization, rigorous analytical validation is required. The quantitative expected data for the cyclic carbamate intermediate is summarized below.

Analytical TechniqueTarget ParameterExpected Observation for Cyclic Carbamate Intermediate
1H NMR (400 MHz) Carbocycle ProtonsMultiplets between δ 1.50–2.50 ppm (indicative of the intact cyclopentyl ring)
1H NMR (400 MHz) Carbamate N-HBroad singlet near δ 5.50–6.00 ppm (confirms cyclic carbamate formation)
13C NMR (100 MHz) Carbonyl (C=O)Distinct resonance at ~δ 155.0 ppm (confirms the urea/carbamate carbonyl)
LC-MS (ESI+) Mass-to-Charge (m/z)[M+H]+ showing a characteristic 1:1 isotopic doublet (confirms the presence of 79Br/81Br)
Chiral HPLC Enantiomeric Purity>99% ee, demonstrating baseline resolution from the (1S,3R) enantiomer
Pathway Visualization

The following diagram illustrates the logical workflow of how the cyclopentyl amino alcohol intermediate functions as a prodrug, ultimately leading to targeted immune modulation.

G A Cyclopentyl Amino Alcohol (Inactive Prodrug) B Sphingosine Kinase (In Vivo Phosphorylation) A->B Enzymatic Conversion C Cyclopentyl Amino Phosphate (Active Metabolite) B->C ATP -> ADP D S1P1 Receptor (Biased Agonism) C->D High Affinity Binding E Immune Modulation (Lymphocyte Egress Inhibition) D->E Downstream Signaling

Caption: Logical workflow of S1P1 prodrug activation via in vivo phosphorylation of the amino alcohol.

References
  • Gilmore, J. L., et al. "Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Harris, C. M., et al. "Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Diseases." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Govindaraju, T., et al. "Practical Synthesis of Enantiopure Cyclic 1,2-Amino Alcohols via Catalytic Asymmetric Ring Opening of Meso Epoxides." The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Exploratory

Lipophilic P1 ligand synthons for protease inhibitors

Engineering Lipophilic P1 Ligand Synthons for Protease Inhibitors: A Structural and Synthetic Masterclass As protease inhibitors continue to serve as the vanguard against viral pathogens (e.g., HIV-1, HCV, SARS-CoV-2) an...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Lipophilic P1 Ligand Synthons for Protease Inhibitors: A Structural and Synthetic Masterclass

As protease inhibitors continue to serve as the vanguard against viral pathogens (e.g., HIV-1, HCV, SARS-CoV-2) and host-mediated pathophysiological processes, the optimization of the P1 ligand remains a critical frontier in structure-based drug design (SBDD). The P1 ligand occupies the S1 specificity pocket of the target protease—a predominantly hydrophobic cavity that dictates both substrate recognition and inhibitor affinity[1].

As a Senior Application Scientist, I have observed that transitioning from standard planar aromatic P1 ligands to highly lipophilic, bulky synthons (such as the adamantyl group) can fundamentally alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. This whitepaper deconstructs the mechanistic causality, synthetic assembly, and self-validating evaluation of lipophilic P1 synthons.

The Mechanistic Causality of S1 Pocket Binding

The S1 pocket of aspartyl proteases, such as HIV-1 protease, is characterized by a pronounced hydrophobic volume defined by the 80s loop (Thr80, Pro81, Val82, Ile84), the flexible flap residues (Gly48, Gly49, Ile50), and the catalytic triad[2].

Standard clinical inhibitors like Darunavir and TMC-126 utilize a phenylmethyl (benzyl) group at the P1 position[2]. While effective, the planar nature of the phenyl ring leaves unoccupied hydrophobic volume within the S1 pocket. By engineering a bulkier, three-dimensional lipophilic synthon—such as an adamantylmethyl group —we achieve two critical objectives:

  • Maximized van der Waals Contacts: The spherical bulk of the adamantane cage displaces high-energy, poorly ordered water molecules from the S1 pocket, driving a favorable entropic gain upon binding[2].

  • Enhanced Membrane Permeability: The massive hydrocarbon network of the adamantyl group significantly increases the calculated partition coefficient (cLogP), which directly correlates with improved passive membrane diffusion and cellular penetration[2].

SBDD_Workflow A Target Protease X-ray Crystallography B S1 Pocket Mapping (Hydrophobic Volume) A->B Structural Insight C Synthon Selection (e.g., Adamantyl) B->C Volume Matching D Stereoselective Synthesis C->D Chemical Assembly E In Vitro Assay (Ki & IC50) D->E Biological Eval F Lead Optimization (cLogP & PK) E->F Data Feedback F->A Iterative Refinement

Structure-based drug design workflow for optimizing lipophilic P1 synthons in protease inhibitors.

Quantitative Profiling: Potency vs. Permeability

The introduction of extreme lipophilicity requires a delicate balance. Over-engineering the P1 pocket can lead to steric clashes that slightly reduce raw enzymatic affinity (


), but the resulting cellular efficacy (

) and PK properties often justify the trade-off.

The table below summarizes the quantitative shift observed when replacing the standard phenylmethyl P1 ligand of TMC-126 (Inhibitor 2) with an adamantylmethyl P1 ligand (Inhibitor 15d) against HIV-1 protease[2],[3].

InhibitorP1 Ligand SynthonP2 LigandEnzymatic

(nM)
Antiviral

(nM)
cLogP
Darunavir (Clinical) Phenylmethylbis-THF0.0163.03.78
Inhibitor 2 (TMC-126) Phenylmethylbis-THF~0.014~1.03.78
Inhibitor 15d Adamantylmethylbis-THF0.48032.06.53

Data Synthesis: While Inhibitor 15d exhibits a higher


 (0.48 nM) compared to the highly optimized Darunavir (0.016 nM), its cLogP jumps from 3.78 to 6.53[2],[3]. This nearly 3-log increase in lipophilicity dramatically alters the molecule's solvation shell, providing a robust scaffold for developing CNS-penetrant or long-acting injectable protease inhibitors.

Synthetic Masterclass: Assembling the Lipophilic Synthon

The construction of a transition-state isostere incorporating a bulky lipophilic P1 ligand requires exquisite stereocontrol. The industry standard for this assembly is the Sharpless Asymmetric Epoxidation followed by a regioselective azide opening[4],[5].

Synthetic_Pathway S1 Allylic Alcohol Precursor R1 Sharpless Asymmetric Epoxidation Ti(O-i-Pr)4, (+)-DET, t-BuOOH S1->R1 S2 S2 R1->S2 Enantioselective O-transfer R2 Regioselective Azide Opening Ti(O-i-Pr)2(N3)2 S2->R2 S3 Azido Diol Intermediate R2->S3 Nucleophilic Attack R3 Reduction & P2/P3 Coupling S3->R3 S4 Final Lipophilic P1 Inhibitor R3->S4 Peptide Isostere Assembly

Stereoselective synthesis of adamantane-derived hydroxyethylamine isosteres via epoxidation.

Protocol 1: Synthesis of the Adamantane-Derived Hydroxyethylamine Isostere

This protocol is designed as a self-validating system to ensure stereochemical integrity at every intermediate stage.

  • Enantioselective Epoxidation:

    • Action: Dissolve the adamantyl-derived allylic alcohol in anhydrous

      
       over 4Å molecular sieves at -20 °C.
      
    • Catalysis: Sequentially add 10 mol% Titanium(IV) isopropoxide (

      
      ) and 12 mol% (+)-diethyl tartrate ((+)-DET). Stir for 30 minutes to form the chiral titanium-tartrate complex[4].
      
    • Oxidation: Dropwise add 2.0 equivalents of tert-butyl hydroperoxide (TBHP). Stir at -20 °C for 14 hours.

    • Causality: The chiral pocket formed by the Ti-tartrate complex dictates the facial selectivity of the oxygen transfer, establishing the critical stereocenters of the P1 synthon[4].

    • Validation Checkpoint: Perform Chiral HPLC on the isolated epoxy alcohol. Proceed only if enantiomeric excess (ee) is >95%.

  • Regioselective Azide Opening:

    • Action: Suspend the chiral epoxy alcohol in anhydrous benzene. Add 1.5 equivalents of

      
       and heat to 75 °C for 4 hours[5].
      
    • Causality: Standard sodium azide (

      
      ) opening often results in unwanted Payne rearrangement or mixtures of regioisomers. The 
      
      
      
      reagent acts as a bidentate Lewis acid, coordinating both the epoxide oxygen and the primary hydroxyl group. This intramolecular delivery forces the azide nucleophile to attack the C-3 position exclusively, yielding the pure anti-azido diol[5].
    • Validation Checkpoint:

      
       NMR analysis must show a complete absence of C-2 azido regioisomer signals.
      

Self-Validating Experimental Protocols for Biological Evaluation

To accurately capture the


 of tight-binding lipophilic inhibitors (which often fall in the sub-nanomolar range), standard Michaelis-Menten kinetics are insufficient. A continuous FRET-based assay utilizing the Morrison equation for tight binding must be employed.
Protocol 2: FRET-Based Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM sodium acetate (pH 5.5), 100 mM NaCl, 1 mM DTT, and 0.1% CHAPS. Causality: CHAPS prevents the highly lipophilic adamantyl inhibitors from aggregating or adhering to the plastic microtiter plate walls.

  • Inhibitor Titration:

    • Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a black 384-well plate (final DMSO concentration

      
       2%).
      
  • Equilibration:

    • Add the target protease (e.g., HIV-1 PR at 2 nM final concentration) to the inhibitor wells. Incubate at 37 °C for 15 minutes. Causality: Lipophilic, bulky P1 ligands often exhibit slower on-rates (

      
      ) due to the desolvation penalty; pre-incubation ensures thermodynamic equilibrium is reached.
      
  • Reaction Initiation:

    • Add the fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 15

      
      M.
      
  • Data Acquisition & Validation:

    • Continuously monitor fluorescence (Ex: 340 nm / Em: 490 nm) for 10 minutes to capture the initial velocity (

      
      ).
      
    • Validation Checkpoint: Calculate the Z'-factor using Darunavir as a positive control and DMSO as a negative control. A Z'-factor

      
       validates the assay's dynamic range and precision, allowing for accurate non-linear regression fitting to the Morrison equation.
      

References

  • Ghosh, A. K., Osswald, H., Glauninger, K., Mitsuya, H., et al. (2016). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6826-6837.[Link]

  • Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)2(N3)2: A Reagent for Regioselective Azide Opening of 2,3-Epoxy Alcohols. The Journal of Organic Chemistry, 50(9), 1557-1560.[Link] (Mechanistic basis for[5])

  • Ghosh, A. K., et al. (1998). Nonpeptidal P2 Ligands for HIV Protease Inhibitors: Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 41(18), 3387-3398.[Link]

  • Ali, A., et al. (2010). Viral proteases: Structure, mechanism and inhibition. Viruses, 2(11), 2509-2535.[Link]

Sources

Foundational

Stereochemistry of 1-Cyclopentyl-2-(Boc-amino)ethanol isomers

This guide details the stereochemical architecture, synthetic pathways, and analytical resolution of 1-Cyclopentyl-2-(Boc-amino)ethanol (CAS 1386982-25-7). It is designed for medicinal chemists utilizing this scaffold as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical architecture, synthetic pathways, and analytical resolution of 1-Cyclopentyl-2-(Boc-amino)ethanol (CAS 1386982-25-7). It is designed for medicinal chemists utilizing this scaffold as a lipophilic bioisostere of 2-amino-1-phenylethanol derivatives.

Structural Identity & Stereogenicity

The molecule 1-Cyclopentyl-2-(Boc-amino)ethanol consists of a cyclopentane ring attached to the C1 position of an


-Boc-protected ethanolamine backbone.
  • IUPAC Name: tert-butyl (2-cyclopentyl-2-hydroxyethyl)carbamate

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 229.32 g/mol [1][2]

  • Key Feature: The C1 carbon (bearing the hydroxyl and cyclopentyl groups) is a chiral center . The C2 carbon (bearing the nitrogen) is achiral.

Isomer Analysis

Because there is only one stereogenic center (C1), the molecule exists as a pair of enantiomers. There are no diastereomers unless the cyclopentyl ring itself bears substituents (which is not the case for the standard core).

IsomerConfigurationCahn-Ingold-Prelog (CIP) Priority
(R)-Isomer (1R)-1-Cyclopentyl-2-(Boc-amino)ethanolOH (1) > C2-N (2) > Cyclopentyl (3) > H (4)
(S)-Isomer (1S)-1-Cyclopentyl-2-(Boc-amino)ethanolOH (1) > C2-N (2) > Cyclopentyl (3) > H (4)

Scope Note: Do not confuse this scaffold with its regioisomer, tert-butyl (1-cyclopentyl-2-hydroxyethyl)carbamate (derived from cyclopentylglycine), where the amine is at C1 and the hydroxyl is at C2.

Synthetic Routes & Stereocontrol

To access specific enantiomers, researchers must employ either asymmetric catalysis or kinetic resolution. The standard synthesis via nitromethane addition yields a racemate.

Route A: Asymmetric Henry Reaction (Catalytic Enantioselective)

The most direct route to the chiral alcohol is the copper-catalyzed Henry reaction (nitroaldol) followed by reduction.

  • Reagents: Cyclopentanecarboxaldehyde + Nitromethane.

  • Catalyst: Cu(OAc)

    
     / Chiral Bisoxazoline (BOX) Ligand.
    
  • Mechanism: The chiral Cu-complex coordinates the aldehyde and nitronate, directing facial selectivity.

  • Downstream: The resulting chiral nitro-alcohol is reduced (H

    
    , Pd/C) and Boc-protected.
    
Route B: Enzymatic Kinetic Resolution (Industrial Scale)

For multigram synthesis, resolving the racemic intermediate is often more cost-effective.

  • Substrate: Racemic 1-Cyclopentyl-2-(Boc-amino)ethanol.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Outcome: The lipase selectively acetylates the (R)-alcohol (typically), leaving the (S)-alcohol free. The ester and alcohol are then separated by silica chromatography.

Synthesis Workflow Diagram

Synthesis_Pathway Aldehyde Cyclopentane- carboxaldehyde Racemic_Nitro Racemic Nitroaldol Aldehyde->Racemic_Nitro Base (NaOH) Chiral_Nitro Chiral Nitroaldol (>90% ee) Aldehyde->Chiral_Nitro Cu(II)-BOX (Asymmetric) Nitro Nitromethane Nitro->Racemic_Nitro Nitro->Chiral_Nitro Reduction Reduction (H2/Pd-C) Racemic_Nitro->Reduction Chiral_Nitro->Reduction Boc Boc Protection (Boc2O) Reduction->Boc Final_R (R)-Target Boc->Final_R Resolution (if racemic) Final_S (S)-Target Boc->Final_S

Caption: Divergent synthesis pathways showing racemic generation vs. asymmetric catalytic control.

Analytical Separation & Validation

Validating the stereopurity is critical for biological assays, as enantiomers often exhibit distinct pharmacokinetics.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Expected Elution: The enantiomers typically separate with a resolution factor (

    
    ) > 1.5.
    
Absolute Configuration Determination (Mosher's Method)

If the specific rotation


 is unknown, derivatize the alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride).
  • Prepare (S)-MTPA ester and (R)-MTPA ester.

  • Analyze

    
    H NMR chemical shift differences (
    
    
    
    ).
  • Use the Sector Rule to assign the absolute configuration of C1.

References

  • Catalytic Asymmetric Henry Reaction

    • Title: Enantioselective Henry Reaction Catalyzed by Copper(II)–Bisoxazoline Complexes.
    • Source: Evans, D. A., et al. J. Am. Chem. Soc.2003, 125, 12692.
  • Enzymatic Resolution of Beta-Amino Alcohols

    • Title: Lipase-catalyzed kinetic resolution of 1,2-amino alcohols.
    • Source: Ghanem, A. Tetrahedron: Asymmetry2004, 15, 3331.
  • General Synthesis of Cyclopentyl-Ethanolamines

    • Title: Synthesis of 1-Cyclopentyl-2-aminoethanol derivatives.[3][4]

    • Source: ChemicalBook (CAS 1386982-25-7 D

Sources

Exploratory

A Technical Guide to Determining the Solubility of N-Boc-1-cyclopentyl-2-aminoethanol in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of N-Boc-1-cyclopentyl-2-aminoethanol in various organic solven...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of N-Boc-1-cyclopentyl-2-aminoethanol in various organic solvents. Recognizing the critical role of solubility in drug discovery and process development, this document moves beyond a simple data sheet to offer a detailed exposition on the principles of solubility, step-by-step experimental protocols, and guidance on data interpretation. In the absence of extensive published solubility data for this specific compound, this guide empowers researchers to generate reliable and reproducible data in their own laboratories. The methodologies detailed herein are grounded in established scientific principles and are designed to ensure the integrity and accuracy of the results.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Poor solubility can lead to insufficient absorption, variable dosing requirements, and difficulties in formulation, ultimately hindering clinical success.[3] Therefore, a thorough understanding of a compound's solubility profile in various solvents is essential from the earliest stages of drug development.[4]

N-Boc-1-cyclopentyl-2-aminoethanol is a chiral building block that incorporates a Boc-protected amine and a cyclopentyl group, structural motifs commonly found in pharmacologically active molecules. The Boc (tert-butoxycarbonyl) protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under a range of conditions and its ease of removal under acidic conditions.[5] The cyclopentyl moiety can enhance metabolic stability and influence binding affinity. Given its potential utility in the synthesis of complex pharmaceutical intermediates, a clear understanding of the solubility of N-Boc-1-cyclopentyl-2-aminoethanol is crucial for designing efficient reaction conditions, purification strategies, and ultimately, for its successful application in drug discovery pipelines.

This guide provides a robust experimental framework for determining the solubility of N-Boc-1-cyclopentyl-2-aminoethanol, enabling researchers to make informed decisions throughout the development process.

Compound Profile: N-Boc-1-cyclopentyl-2-aminoethanol

A comprehensive understanding of the target compound is fundamental to any solubility study.

  • Chemical Name: tert-butyl (1-cyclopentyl-2-hydroxyethyl)carbamate

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • Chemical Structure:

[6]

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. The process of dissolution is governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of mixing.

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. This is influenced by:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The ability of N-Boc-1-cyclopentyl-2-aminoethanol to act as both a hydrogen bond donor (from the -OH and -NH groups) and its possession of nonpolar aliphatic regions (cyclopentyl and Boc groups) will lead to a complex solubility profile across a range of solvents.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic (ΔH > 0), and thus solubility increases with temperature. [7]However, this is not universally true and must be determined experimentally.

  • Crystal Lattice Energy of the Solute: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released from the solvation of the solute molecules.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility. This section provides a detailed protocol for its implementation.

Materials and Reagents
  • N-Boc-1-cyclopentyl-2-aminoethanol (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, toluene, hexanes) of analytical grade.

  • Scintillation vials or other suitable sealed containers.

  • Orbital shaker or magnetic stirrer with temperature control.

  • Syringes and syringe filters (e.g., 0.45 µm PTFE).

  • Analytical balance.

  • For Gravimetric Analysis: pre-weighed evaporating dishes, drying oven, desiccator.

  • For HPLC Analysis: HPLC system with a suitable detector (e.g., UV or ELSD), volumetric flasks, and appropriate mobile phases.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification A Add excess N-Boc-1-cyclopentyl-2-aminoethanol to vial B Add known volume of organic solvent A->B C Seal vial securely B->C D Place on orbital shaker at constant temperature (e.g., 25°C) C->D E Agitate for 24-48 hours to reach equilibrium D->E F Allow suspension to settle E->F G Withdraw supernatant with syringe F->G H Filter through 0.45 µm syringe filter G->H I Gravimetric Analysis H->I J HPLC Analysis H->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid N-Boc-1-cyclopentyl-2-aminoethanol to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.

Quantification of Dissolved Solute

This method is straightforward but requires careful execution to ensure accuracy. [8]

  • Accurately weigh the container with the filtered solution.

  • Evaporate the solvent from the filtrate at an appropriate temperature. A gentle stream of nitrogen or air can be used to accelerate evaporation.

  • Once the solvent is removed, place the container in a drying oven at a temperature below the melting point of N-Boc-1-cyclopentyl-2-aminoethanol to remove any residual solvent.

  • Cool the container in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The solubility (in g/L) is calculated by dividing the mass of the dried solute by the initial volume of the solvent.

HPLC offers higher sensitivity and specificity, which is particularly useful for less soluble compounds or for analyzing multiple samples.

  • Method Development: Develop a suitable HPLC method for the quantification of N-Boc-1-cyclopentyl-2-aminoethanol. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength (if using a UV detector) or conditions (if using an ELSD or mass spectrometer).

  • Calibration Curve: Prepare a series of standard solutions of N-Boc-1-cyclopentyl-2-aminoethanol of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area versus concentration.

  • Sample Analysis: Dilute the filtered sample solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system.

  • Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

  • Solubility Calculation: Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

Data Presentation

All quantitative data should be summarized in a clearly structured table for easy comparison.

Table 1: Experimentally Determined Solubility of N-Boc-1-cyclopentyl-2-aminoethanol

Organic SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Analysis
Methanol25HPLC
Ethanol25HPLC
Isopropanol25Gravimetric
Acetone25HPLC
Ethyl Acetate25Gravimetric
Dichloromethane25HPLC
Tetrahydrofuran25Gravimetric
Acetonitrile25HPLC
Toluene25Gravimetric
Hexanes25Gravimetric
Data Interpretation

The collected data can be used to:

  • Rank Solvents: Identify the most suitable solvents for reactions, purifications (e.g., crystallization), and formulations.

  • Establish Structure-Solubility Relationships: Correlate the solubility with solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant. This can provide insights into the dominant intermolecular forces governing dissolution.

  • Determine Temperature Dependence: By measuring solubility at different temperatures, the thermodynamic parameters of dissolution (ΔH and ΔS) can be estimated using the van 't Hoff equation. This is crucial for designing crystallization processes.

Logical Relationships in Solubility Determination

G cluster_inputs Input Parameters cluster_process Experimental Process cluster_outputs Outputs & Analysis Compound N-Boc-1-cyclopentyl- 2-aminoethanol Properties (Polarity, H-bonding, MW) Experiment Shake-Flask Equilibration Compound->Experiment Solvent Solvent Properties (Polarity, Dielectric Constant) Solvent->Experiment Temp Temperature Temp->Experiment Data Quantitative Solubility Data (g/L, mol/L) Experiment->Data Analysis Data Interpretation (Solvent Ranking, Thermodynamic Analysis) Data->Analysis

Caption: Factors influencing experimental solubility data.

Conclusion

While specific solubility data for N-Boc-1-cyclopentyl-2-aminoethanol is not extensively documented, this guide provides the necessary tools for researchers to generate this critical information. By following the detailed protocols for the shake-flask method and employing either gravimetric or HPLC analysis, reliable and reproducible solubility data can be obtained. This data is invaluable for optimizing synthetic routes, developing purification strategies, and advancing the use of this and similar molecules in pharmaceutical research and development. A systematic approach to determining and interpreting solubility data is a cornerstone of sound scientific practice and is essential for accelerating the path from discovery to application.

References

  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Vertex AI Search. (n.d.). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (n.d.). Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (n.d.). Determination of solubility by gravimetric method: A brief review - Pharmacy Journal.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Vertex AI Search. (n.d.). Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scientific Research Publishing.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). (1R,2R)-trans-N-Boc-2-aminocyclopentanol = 98.5 GC 454170-16-2 - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Isothermal titration calorimetry method for... : European Journal of Pharmaceutics and Biopharmaceutics - Ovid.
  • Vertex AI Search. (n.d.). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one - Semantic Scholar.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide - Benchchem.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis of Boc-protected bicycloproline - PMC - NIH.
  • Vertex AI Search. (n.d.). (1R,2S)-2-Amino-1-(Boc-amino)cyclopentane | AMERICAN ELEMENTS.
  • Vertex AI Search. (n.d.). A Versatile Precursor for the Synthesis of N-Boc-Amino Aldehydes in Drug Discovery - Benchchem.
  • Vertex AI Search. (n.d.). N-1-Boc-Amino-3-cyclopentene Properties - EPA.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)
  • Vertex AI Search. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)
  • Vertex AI Search. (n.d.). N-BOC-1-AMINO-1-CYCLOPENTANEMETHANOL - ChemBK.
  • Vertex AI Search. (n.d.). Tert-butyl (S)-(1-cyclopropyl-2-hydroxyethyl)
  • Vertex AI Search. (n.d.). 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem.

Sources

Foundational

Advanced Safety and Handling of Boc-Amino Cyclopentyl Ethanol Derivatives: A Mechanistic Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter the misconception that standard protecting group chemistry is inherently benign. While the tert-butyloxycarbonyl (Boc) group is one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the misconception that standard protecting group chemistry is inherently benign. While the tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in synthetic and peptidomimetic chemistry[1], its downstream processing is often mishandled. Boc-amino cyclopentyl ethanol derivatives—highly valuable, conformationally restricted building blocks for drug discovery—present unique physicochemical challenges.

This whitepaper transcends a standard 16-section Safety Data Sheet (SDS). By deconstructing the mechanistic hazards of these derivatives, we will explore the synergistic risks of the Boc group and the amino alcohol moiety, and establish self-validating experimental protocols for their safe manipulation at scale.

Physicochemical Profiling & Hazard Assessment

Boc-amino cyclopentyl ethanol compounds exhibit a dual hazard profile that shifts dramatically during synthetic workflows. The intact Boc group provides lipophilicity and stability against alkali hydrolysis and nucleophiles[1], but it acts as a latent pressurization hazard. Conversely, the free amino alcohol generated post-deprotection is highly alkaline and corrosive.

Understanding this dichotomy is critical for process safety. The table below summarizes the quantitative and qualitative hazard shifts that occur during the deprotection lifecycle.

Quantitative Hazard & Reactivity Summary
Property / Hazard ParameterBoc-amino cyclopentyl ethanol (Protected)Amino cyclopentyl ethanol (Deprotected)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[2]Skin Corr. 1C (H314), Eye Dam. 1 (H318)
Chemical Reactivity Stable to alkali hydrolysis and nucleophiles[1]Highly nucleophilic, alkaline
Primary Process Hazard Pressurization via gas evolution upon acid exposure[1]Severe tissue necrosis upon dermal/ocular contact
Required PPE Standard lab coat, nitrile gloves, safety glassesChemical-resistant apron, face shield, heavy-duty gloves

Mechanistic Safety: The Boc Deprotection Hazard

The most critical safety vulnerability when handling Boc-amino cyclopentyl ethanol derivatives occurs during acidic cleavage. Standard protocols utilize strong organic acids, such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1].

The Causality of the Hazard: The protected amine is first protonated by TFA, triggering the expulsion of a tert-butyl cation and carbamic acid[1]. This intermediate is highly unstable; it rapidly decarboxylates to yield carbon dioxide (CO₂) gas, while the tert-butyl cation eliminates a proton to form isobutylene gas. Because both protection and deprotection reactions produce massive volumes of CO₂ and isobutylene gas, closed systems must never be used [1]. Conducting this reaction without proper venting inevitably leads to catastrophic overpressurization and potential reactor rupture.

G A Boc-amino cyclopentyl ethanol (Stable, Lipophilic) B Acidic Cleavage (TFA / DCM) A->B C Intermediate (Carbamic Acid + t-Butyl Cation) B->C D Gas Evolution (CO2 + Isobutylene) HAZARD: Severe Pressurization C->D Decarboxylation & Elimination E Amino cyclopentyl ethanol HAZARD: Corrosive / Alkaline C->E Deprotection Complete

Mechanistic pathway of Boc deprotection highlighting catastrophic gas evolution hazards.

Self-Validating Experimental Protocols

To guarantee trustworthiness in the laboratory, safety protocols must be self-validating—meaning the experimental system provides real-time, empirical feedback confirming its safety status before the operator proceeds to the next step.

Protocol: Controlled Acidic Deprotection with In-Line Monitoring

Objective: Safely cleave the Boc group from the cyclopentyl ethanol scaffold while mitigating pressurization risks and thermal runaway.

Step 1: Reactor Preparation & Venting

  • Action: Equip a jacketed glass reactor with an overhead stirrer, an addition funnel, and a reflux condenser vented directly to a caustic scrubber.

  • Causality: The caustic scrubber neutralizes highly corrosive TFA vapors, while the open vent prevents the lethal accumulation of CO₂ and isobutylene pressure[1].

Step 2: Reagent Loading

  • Action: Dissolve the Boc-amino cyclopentyl ethanol derivative in anhydrous DCM (0.5 M concentration) under a nitrogen sweep.

Step 3: Controlled Acid Addition

  • Action: Chill the reactor jacket to 0 °C. Add TFA (10 equivalents) dropwise via the addition funnel over 30 minutes.

  • Causality: The initial protonation is exothermic. Dropwise addition at 0 °C controls the thermal spike and regulates the kinetic rate of gas evolution, preventing the solvent from boiling over.

Step 4: In-Process Monitoring (The Self-Validation Step)

  • Action: Integrate an in-line FlowIR probe into the reactor loop. Monitor the disappearance of the Boc carbonyl stretch (~1700 cm⁻¹) and track the evolution of the CO₂ peak (~2340 cm⁻¹).

  • Causality: Relying on arbitrary reaction times is dangerous. Real-time FlowIR monitoring offers a clear advantage in controlling the reaction and moderating CO₂ evolution[3]. Once the CO₂ signal flatlines, the system self-validates that gas generation has ceased, confirming it is physically safe to seal the reactor or proceed to concentration.

Step 5: Quenching and Isolation

  • Action: Concentrate the mixture under reduced pressure using a cold trap. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃ until pH 8-9 is reached, then extract the free amino cyclopentyl ethanol with ethyl acetate.

Toxicology and Emergency Response

While the intact Boc-protected amino alcohol is generally classified as a skin and eye irritant (H315, H319)[2], the toxicological profile shifts drastically upon deprotection.

Free amino alcohols exhibit severe corrosive properties. The unshielded primary or secondary amine nitrogen is highly nucleophilic and alkaline, readily hydrolyzing lipid bilayers in ocular and dermal tissues.

Emergency Mitigation:

  • Ocular Exposure: If the deprotected amino cyclopentyl ethanol contacts the eyes, it can cause irreversible severe eye damage (H318). Immediate and continuous flushing with water for a minimum of 15 minutes is mandatory, followed by emergency ophthalmological intervention.

  • Dermal Exposure: Contact with the skin causes severe burns (H314). Contaminated clothing must be removed immediately, and the affected area must be rinsed with copious amounts of water.

References[1] Title: BOC Protection and Deprotection. Source: J&K Scientific LLC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOxTWR-RBNgnzI_Ns2nL3Q74npV_QKdIrMpdgU5pDCyAQDxboeVCNBKYP1utGZ3gELvpBCeRRUUrNWggvP_4p-0tuRFQIou8GEW-Uijv6YZSZEGO80xIpqR9-IhMPvkC7nbNqoaBWw-rFxW0ctpzGYVxjbQWmS2YGInv-MdVJpR5KZ-1Ts[2] Title: MSDS DBG001 Boc-Glycinol. Source: AAPPTec, LLC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpcjpCd3qAO6mhPpMjxATggahoEziP6B4aRpjWm1htnN8jWYD9ONoOUgUPkkkMvUqMBCLADoi17nQK7fbp8YpnpSRFvM2xBo0ctHa2a7G7GXhstD7lvYe7KPWKLYrSdqGhqaTUcJQCbf6cGmsXpetoyJK8DwQF0HRi2KEG[4] Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Source: PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQdqm40ceLI0cjgPWAcWK-5OyUfyix-mOa7gddJjpDAvoC9Y74xiVDlF2Ff_oe1qOMaTmZ65p5AjcSPcCdDZSFgHyRTgxqUblXkJHGaPPA7-wDdIIy63EVzpRA3IykbP7SzaNSxdDijTLT05h0[3] Title: SAFETY DATA SHEET - DL-2-Amino-1-butanol. Source: TCI Chemicals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6aLyrmQrUBWnP8ThtlSCyuYvJGmGLin-bN40bsR8slf3g-zYhFrhmrudwbCAxAFl_KX_FYxi-EGSsbB_TsjlptyMOXStJ4AF84ZtoaH1klh9NmU1uM9Uoy3YZstWS67LbLudU9YkE9QmhiSX-kYkWHg==

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Reduction of Boc-Cyclopentylglycine to Boc-Cyclopentylglycinol

Executive Summary This application note details a robust, scalable protocol for the chemoselective reduction of Boc-cyclopentylglycine (Boc-Cpg-OH) to its corresponding amino alcohol, Boc-cyclopentylglycinol . The conver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the chemoselective reduction of Boc-cyclopentylglycine (Boc-Cpg-OH) to its corresponding amino alcohol, Boc-cyclopentylglycinol .

The conversion of


-protected 

-amino acids to amino alcohols is a pivotal transformation in medicinal chemistry, providing chiral building blocks for transition-state mimic inhibitors and peptidomimetics. While Lithium Aluminum Hydride (

) is a potent reducing agent, it is often unsuitable for this transformation due to safety concerns upon scale-up and potential lability of the carbamate (Boc) protecting group.

This protocol utilizes the Mixed Anhydride/Sodium Borohydride method (modified Rodriguez protocol). This approach offers three distinct advantages for the bulky cyclopentyl side chain:

  • Chemoselectivity: Reduces the carboxylate without affecting the acid-labile Boc group.

  • Stereochemical Integrity: Minimizes racemization via strict temperature control during the activation phase.

  • Safety: Avoids pyrophoric reagents like

    
     or Borane-THF.
    

Mechanistic Insight & Reaction Design

The Challenge of Cyclopentylglycine

Cyclopentylglycine possesses a bulky, lipophilic side chain directly adjacent to the reaction center. This steric hindrance mimics that of Leucine or Valine but with increased rigidity.

  • Steric Shielding: The cyclopentyl ring shields the carbonyl carbon, potentially slowing nucleophilic attack.

  • Racemization Risk: Activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate.[1] If the activation step is prolonged or performed at elevated temperatures, this intermediate can enolize, destroying the chiral center before reduction occurs.

Reaction Mechanism

The reaction proceeds via a two-step "one-pot" sequence:

  • Activation: The carboxylic acid reacts with Isobutyl Chloroformate (IBCF) in the presence of a tertiary base (N-Methylmorpholine, NMM ) to form a mixed anhydride.

  • Reduction: The mixed anhydride is reduced by aqueous Sodium Borohydride (

    
    ) . The regioselectivity is driven by the higher electrophilicity of the anhydride carbonyl compared to the carbamate.
    
Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical "danger zone" for racemization.

ReactionMechanism Start Boc-Cpg-OH (Carboxylic Acid) MixedAnhydride Mixed Anhydride (Activated Intermediate) Start->MixedAnhydride Activation Base NMM / IBCF (-15°C) Base->MixedAnhydride Oxazolone Oxazolone (Racemization Risk!) MixedAnhydride->Oxazolone High Temp / Slow Reduction Product Boc-Cpg-ol (Amino Alcohol) MixedAnhydride->Product Fast Reduction Reduction NaBH4 / H2O (0°C)

Figure 1: Reaction mechanism highlighting the competition between productive reduction and racemization pathways.

Materials & Equipment

Reagents
ReagentRoleEquiv.Critical Quality Attribute
Boc-Cyclopentylglycine Substrate1.0High optical purity (>99% ee)
Isobutyl Chloroformate (IBCF) Activator1.1Freshly distilled or high purity; moisture sensitive.
N-Methylmorpholine (NMM) Base1.1Preferred over TEA to reduce racemization risk.
Sodium Borohydride (

)
Reductant3.0Dissolved in water immediately before use.
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free.
Methanol Co-solvent-HPLC Grade.
Equipment
  • Three-neck round bottom flask (inert atmosphere capable).

  • Digital internal thermometer (Crucial for maintaining -15°C).

  • Addition funnel (pressure-equalizing).

  • Cryogenic bath (Acetone/Dry Ice or Glycol chiller).

Detailed Experimental Protocol

Phase 1: Activation (The "Cold" Step)

Objective: Generate the mixed anhydride without triggering oxazolone formation.

  • Setup: Charge a flame-dried 3-neck flask with Boc-Cyclopentylglycine (10.0 mmol) and anhydrous THF (50 mL) . Add a magnetic stir bar.

  • Cooling: Submerge the flask in a cooling bath. Cool the internal temperature to -15°C .

    • Note: Do not proceed until the internal probe reads -15°C.

  • Base Addition: Add N-Methylmorpholine (11.0 mmol) via syringe. Stir for 5 minutes.

  • Activation: Add Isobutyl Chloroformate (11.0 mmol) dropwise over 10 minutes.

    • Observation: A white precipitate (NMM·HCl salts) will form immediately. This is normal.

    • Critical Control: Maintain temperature between -15°C and -10°C.

  • Aging: Stir the slurry at -15°C for exactly 15 minutes .

    • Why? Sufficient time is needed to form the anhydride, but excess time increases the risk of side reactions.

Phase 2: Reduction

Objective: Rapidly reduce the anhydride to the alcohol.

  • Preparation: While the anhydride ages, prepare a solution of

    
     (30.0 mmol)  in Water (10 mL) .
    
    • Note:

      
       decomposes in water over time; prepare fresh.
      
  • Addition: Remove the precipitate by rapid filtration (optional, but recommended for cleaner workup) OR proceed directly with the slurry.

  • Reaction: Add the aqueous

    
     solution to the reaction mixture in one portion.
    
    • Safety: Vigorous gas evolution (

      
      ) will occur. Ensure the system is vented.
      
    • Exotherm: The temperature will spike. Use the bath to keep it below 0°C.[2]

  • Completion: Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Check: Monitor by TLC (50% EtOAc/Hexanes). The acid starting material (low Rf) should disappear; the alcohol product (mid Rf) appears.

Phase 3: Workup & Purification
  • Quench: Cool to 0°C. Carefully add 1M Citric Acid or KHSO4 until pH ~3.

    • Why Citric Acid? It neutralizes the borate complexes and excess hydride without cleaving the acid-sensitive Boc group. Avoid strong mineral acids (HCl).

  • Extraction: Evaporate the bulk THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

  • Wash: Wash combined organics with:

    • 1x Sat.

      
       (removes unreacted acid).
      
    • 1x Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Note: Amino alcohols can sometimes streak on silica; adding 1%

      
       to the eluent can improve peak shape.
      

Workflow Visualization

ProtocolWorkflow Start Start: Boc-Cpg-OH in THF Cool Cool to -15°C Start->Cool AddBase Add NMM (Base) Cool->AddBase AddIBCF Add IBCF (Activator) AddBase->AddIBCF Wait Stir 15 min (Anhydride Formation) AddIBCF->Wait AddNaBH4 Add NaBH4 (aq) (Reduction) Wait->AddNaBH4 Warm Warm to RT (1 Hour) AddNaBH4->Warm Quench Quench with Citric Acid (pH 3) Warm->Quench Extract Extract (EtOAc) & Wash (NaHCO3/Brine) Quench->Extract End Isolate Boc-Cpg-ol Extract->End

Figure 2: Step-by-step operational workflow for the reduction protocol.

Process Control & Troubleshooting

Analytical Checkpoints
  • TLC: Visualized with Ninhydrin (stains amines/carbamates) or PMA (phosphomolybdic acid).

    • Boc-Cpg-OH:

      
       ~0.1 (streaks).
      
    • Boc-Cpg-ol:

      
       ~0.4-0.5 (distinct spot).
      
  • NMR (

    
    ):  Look for the disappearance of the methine proton 
    
    
    
    to the carboxylic acid (shifted downfield) and appearance of the
    
    
    diastereotopic protons around 3.5-3.8 ppm.
  • Chiral HPLC: Essential to verify enantiomeric excess (ee). Use a Chiralpak AD-H or OD-H column. Compare against a racemic standard (prepared by intentionally running the activation at RT for 1 hour).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activation (steric bulk).Increase activation time to 25 mins; ensure IBCF quality (it hydrolyzes if old).
Racemization Temperature too high during activation.Strictly maintain -15°C. Ensure NMM is added before IBCF.
Boc Cleavage Quench was too acidic or prolonged.Use Citric Acid instead of HCl. Do not let the acidic aqueous layer sit with the product for hours.
Gel/Emulsion Boron salts during workup.Add MeOH during the quench to break up borate esters, or wash with 10% tartaric acid.

References

  • Rodriguez, M., et al. (1990). "A simple and mild method for the reduction of N-protected amino acids to amino alcohols."[3] Tetrahedron Letters, 31(36), 5153-5156. Link

    • Core citation for the Mixed Anhydride/NaBH4 methodology.
  • Kokotos, G. (1990). "A convenient one-pot conversion of N-protected amino acids to amino alcohols."[3] Synthesis, 1990(04), 299-301. Link

    • Validates the method for various bulky amino acids.
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Authoritative source on Boc stability conditions.
  • Foley, M. A., et al. (2010). "Preparation of Amino Alcohols from Amino Acids." Organic Process Research & Development, 14(5). Link

    • Discusses scale-up consider

Sources

Application

Application Note: Strategic Synthesis of Cyclopentyl-Functionalized Amino Alcohols via Boc-Glycinol

Topic: Reaction of Boc-glycinol with cyclopentylmagnesium bromide Content Type: Detailed Application Note and Protocol Executive Summary & Reaction Analysis This guide details the reaction dynamics between Boc-glycinol (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction of Boc-glycinol with cyclopentylmagnesium bromide Content Type: Detailed Application Note and Protocol

Executive Summary & Reaction Analysis

This guide details the reaction dynamics between Boc-glycinol (tert-butyl (2-hydroxyethyl)carbamate) and cyclopentylmagnesium bromide (a Grignard reagent).

Critical Technical Distinction: Researchers often attempt to react Boc-glycinol directly with Grignard reagents expecting a substitution or coupling event. However, direct interaction leads to non-productive deprotonation . Boc-glycinol contains a protic hydroxyl group (


) and a carbamate proton. The Grignard reagent, acting primarily as a strong base (

), will instantly quench upon contact, forming a magnesium alkoxide species without creating a new Carbon-Carbon (C-C) bond.

The Application: To utilize these reagents for drug discovery (specifically to synthesize 1-cyclopentyl-2-(Boc-amino)ethanol , a privileged pharmacophore scaffold), the alcohol must first be activated. The standard industry protocol involves a two-step sequence:

  • Oxidation of Boc-glycinol to Boc-glycinal (aldehyde).

  • Nucleophilic Addition of cyclopentylmagnesium bromide to the aldehyde.

This note provides the optimized protocol for this sequence, ensuring high fidelity and safety.

Mechanistic Pathway & Workflow

The transformation relies on converting the nucleophilic alcohol into an electrophilic aldehyde, which then accepts the Grignard reagent.

Logical Workflow (DOT Visualization)

G Start Boc-Glycinol (Starting Material) Direct Direct Mix (Deprotonation) Start->Direct + R-MgBr Oxidation Oxidation (Swern/Parikh-Doering) Start->Oxidation Step 1 Alkoxide Mg-Alkoxide Salt (No C-C Bond) Direct->Alkoxide Fast Quench Aldehyde Boc-Glycinal (Electrophile) Oxidation->Aldehyde Isolation Addition Nucleophilic Addition (-78°C) Aldehyde->Addition Step 2 Grignard Cyclopentyl-MgBr (Nucleophile) Grignard->Addition Product 1-Cyclopentyl-2-(Boc-amino)ethanol (Target Scaffold) Addition->Product Workup

Caption: Divergent pathways showing the failure of direct mixing versus the success of the oxidation-addition route.

Detailed Experimental Protocols

Phase 1: Preparation of Boc-Glycinal (The Electrophile)

Note: Boc-glycinal is unstable and prone to oligomerization. It should be prepared fresh and used immediately.

Method: Parikh-Doering Oxidation (Preferred over Swern for scale-up due to milder temperature requirements).

Reagents:

  • Boc-glycinol (1.0 equiv)

  • Sulfur trioxide pyridine complex (SO₃·Py) (3.0 equiv)

  • Dimethyl sulfoxide (DMSO) (Solvent/Reagent)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: Dissolve Boc-glycinol (10 mmol) in anhydrous DMSO (15 mL) and DCM (15 mL) in a flame-dried round-bottom flask under Nitrogen (

    
    ).
    
  • Base Addition: Cool the mixture to 0°C (ice bath). Add Triethylamine (30 mmol) dropwise. Stir for 10 minutes.

  • Oxidation: Add SO₃·Py complex (30 mmol) in small portions over 15 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 1 hour. Monitor by TLC (stain with Ninhydrin; alcohol spot disappears, aldehyde spot appears).

  • Quench & Workup: Pour the mixture into ice-cold brine. Extract with Diethyl Ether (

    
    ) or DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with 10% aqueous citric acid (to remove amines), then saturated

    
    , then brine. Dry over 
    
    
    
    .[1]
  • Concentration: Concentrate under reduced pressure without heating (bath < 30°C).

    • Result: Crude Boc-glycinal (usually a clear oil or low-melting solid). Proceed immediately to Phase 2.

Phase 2: Grignard Addition (C-C Bond Formation)

Reagents:

  • Crude Boc-glycinal (from Phase 1)

  • Cyclopentylmagnesium bromide (2.0 M in ether/THF) (2.0 - 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)[2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask equipped with a magnetic stir bar and addition funnel. Purge with Argon or Nitrogen.

  • Solvation: Dissolve the freshly prepared Boc-glycinal in anhydrous THF (0.2 M concentration relative to aldehyde).

  • Cooling (Critical): Cool the solution to -78°C (Dry ice/Acetone bath).

    • Causality: Low temperature prevents the Grignard reagent from attacking the Boc carbamate carbonyl (a common side reaction at higher temps) and suppresses racemization (if using chiral amino alcohols).

  • Addition: Add Cyclopentylmagnesium bromide solution dropwise via syringe or addition funnel over 20 minutes.

    • Rate: Maintain internal temperature below -70°C.

    • Stoichiometry: Use at least 2.0 equivalents.[2][3] The first equivalent may coordinate with the carbamate oxygen, while the second effects the nucleophilic attack.

  • Reaction: Stir at -78°C for 1 hour.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Carefully quench with saturated aqueous Ammonium Chloride (

    
    ) solution.
    
    • Caution: Exothermic gas evolution.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Data Interpretation & Troubleshooting

Expected Results
ParameterSpecificationNotes
Product 1-Cyclopentyl-2-(Boc-amino)ethanolRacemic mixture (Glycine is achiral).
Appearance White solid or viscous oilDepends on purity.
Yield 60% - 85% (over 2 steps)Yield losses primarily occur during aldehyde isolation.
Main Impurity Boc-glycinol (Starting Material)Indicates incomplete oxidation or Grignard reduction.
Side Product CyclopentaneFrom protonation of excess Grignard.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Recovery of Starting Material (Alcohol) Direct reaction attempted without oxidation.Must perform Phase 1 (Oxidation) first.
Low Yield / Complex Mixture Decomposition of Boc-glycinal.Do not store the aldehyde. Use immediately after workup.
Loss of Boc Group Reaction temperature too high during Grignard addition.Strictly maintain -78°C. Grignards can attack Boc > 0°C.
Product is a Ketone Over-oxidation or alternative pathway.Ensure standard Grignard workup; avoid oxidants in Phase 2.

References

  • Parikh, J. R., & Doering, W. V. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Jurczak, J., et al. (1986). Addition of Grignard Reagents to N-Protected

    
    -Amino Aldehydes.[4] Chemical Reviews, 86(6), 1103-1119. (Foundational text on amino aldehyde reactivity).
    
  • Methodology Verification: Standard protocols for Boc-amino aldehyde synthesis and Grignard addition validated against: Organic Syntheses, Coll. Vol. 10, p.66 (2004). Link

Sources

Method

Application Notes and Protocols for the Utilization of 1-Cyclopentyl-2-(Boc-amino)ethanol in the Design of Novel HIV Protease Inhibitors

Introduction: The Rationale for Targeting HIV Protease and the Significance of the P1-Cyclopentyl Moiety The Human Immunodeficiency Virus (HIV) protease remains a cornerstone target in antiretroviral therapy. This viral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting HIV Protease and the Significance of the P1-Cyclopentyl Moiety

The Human Immunodeficiency Virus (HIV) protease remains a cornerstone target in antiretroviral therapy. This viral enzyme is essential for the maturation of new, infectious virions, cleaving newly synthesized polyproteins into their functional protein and enzyme components. Inhibition of this protease results in the production of immature, non-infectious viral particles, thus halting the progression of the infection.[1]

A significant class of HIV protease inhibitors are peptidomimetics designed to mimic the transition state of the natural substrate cleavage.[2] A key structural feature of many successful inhibitors is the hydroxyethylamine isostere, which replaces the scissile amide bond of the natural substrate.[3][4] The design of these inhibitors often focuses on optimizing the interactions within the various binding pockets of the protease, denoted S3, S2, S1, S1', S2', and S3'.

The P1 position, which is adjacent to the cleavage site, is of particular interest as it often accommodates a hydrophobic residue. The incorporation of a cyclopentyl group at this position can offer several advantages:

  • Enhanced Hydrophobic Interactions: The cyclopentyl group effectively occupies the hydrophobic S1 pocket of the HIV protease, contributing to a favorable binding affinity.

  • Improved Pharmacokinetic Properties: The lipophilic nature of the cyclopentyl moiety can influence the drug-like properties of the inhibitor, potentially improving absorption and metabolic stability.

  • Resistance Profile: As the virus mutates to develop resistance, the shape and nature of the binding pockets can change. Novel P1 side chains like the cyclopentyl group can maintain potency against resistant strains where traditional P1 groups may have lost efficacy.[5]

This document provides detailed protocols and application notes for the use of 1-Cyclopentyl-2-(Boc-amino)ethanol as a key building block in the synthesis of novel HIV protease inhibitors. The Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise synthesis, making this a versatile intermediate for researchers in drug discovery.[6]

Core Synthetic Strategy: Building the Hydroxyethylamine Isostere

The central theme of this synthetic approach is the construction of a hydroxyethylamine-based peptidomimetic core. This is achieved through the coupling of a deprotected 1-cyclopentyl-2-aminoethanol with a suitable chiral epoxide. This reaction establishes the key stereochemistry of the inhibitor's backbone.

G cluster_0 Preparation of the Core Start 1-Cyclopentyl-2-(Boc-amino)ethanol Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Acidic Conditions Amino_Alcohol (R)-1-Cyclopentyl-2-aminoethanol Deprotection->Amino_Alcohol Coupling Nucleophilic Ring Opening Amino_Alcohol->Coupling Epoxide Chiral Epoxide (e.g., (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane) Epoxide->Coupling Core_Intermediate Hydroxyethylamine Core Intermediate Coupling->Core_Intermediate

Figure 1: General workflow for the synthesis of the core hydroxyethylamine intermediate.

Detailed Protocols

Protocol 1: Boc Deprotection of 1-Cyclopentyl-2-(Boc-amino)ethanol

Objective: To remove the Boc protecting group to yield the free amine, which is essential for the subsequent coupling reaction.

Materials:

Reagent/SolventGradeSupplier Example
1-Cyclopentyl-2-(Boc-amino)ethanol≥98%Commercial
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Saturated sodium bicarbonate (NaHCO₃) solutionACS reagentFisher Scientific
Sodium sulfate (Na₂SO₄), anhydrousACS reagentVWR
Diethyl etherACS reagentFisher Scientific

Procedure:

  • Dissolve 1-Cyclopentyl-2-(Boc-amino)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude (R)-1-cyclopentyl-2-aminoethanol. This product is often used in the next step without further purification.

Self-Validation:

  • TLC Analysis: Use a suitable solvent system (e.g., 10% Methanol in DCM with 1% NH₄OH) to monitor the reaction. The product should have a lower Rf value than the starting material and be ninhydrin positive.

  • ¹H NMR Spectroscopy: The characteristic signal for the Boc group's t-butyl protons (a singlet around 1.4 ppm) should be absent in the product spectrum.

Protocol 2: Synthesis of the Hydroxyethylamine Core Intermediate

Objective: To couple the deprotected amino alcohol with a suitable chiral epoxide to form the core structure of the inhibitor. This protocol is based on established methods for the synthesis of HIV protease inhibitors like Atazanavir.[7][8]

Materials:

Reagent/SolventGradeSupplier Example
(R)-1-Cyclopentyl-2-aminoethanolFrom Protocol 1N/A
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane≥97%Commercial
Isopropanol (IPA)ACS reagentFisher Scientific

Procedure:

  • In a sealed reaction vessel, dissolve (R)-1-cyclopentyl-2-aminoethanol (1.1 eq) and (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane (1.0 eq) in isopropanol (20 mL/g of epoxide).

  • Heat the reaction mixture to 80-85 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the epoxide.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Self-Validation:

  • LC-MS Analysis: The product will have a molecular weight corresponding to the sum of the two reactants.

  • ¹H and ¹³C NMR Spectroscopy: The spectra will be complex but will show characteristic signals for both the cyclopentyl and phenyl moieties, as well as the newly formed secondary alcohol and amine protons.

Elaboration of the Core Intermediate into a Final Inhibitor

The hydroxyethylamine core is a versatile scaffold that can be further elaborated to explore structure-activity relationships (SAR). The following steps outline a general approach.

G cluster_1 Inhibitor Elaboration Core_Intermediate Hydroxyethylamine Core Intermediate Deprotection_2 Boc Deprotection Core_Intermediate->Deprotection_2 Diamino_Alcohol Diamino Alcohol Intermediate Deprotection_2->Diamino_Alcohol P2_Coupling Coupling with P2 Ligand Diamino_Alcohol->P2_Coupling Intermediate_2 P2-Coupled Intermediate P2_Coupling->Intermediate_2 Sulfonylation Sulfonylation with P2' Moiety Intermediate_2->Sulfonylation Final_Inhibitor Final HIV Protease Inhibitor Sulfonylation->Final_Inhibitor

Figure 2: General scheme for the elaboration of the core intermediate into a final inhibitor.

Protocol 3: Final Inhibitor Synthesis (General Procedure)

Objective: To append the P2 and P2' moieties to the core intermediate. This procedure is a generalized representation inspired by the synthesis of inhibitors like Amprenavir and Darunavir.[9]

Materials:

Reagent/SolventGrade
Core Intermediate (from Protocol 2)N/A
TFA/DCMAs in Protocol 1
P2 Ligand (e.g., Boc-L-tert-leucine)≥98%
Coupling Agents (e.g., HOBt, EDCI)Peptide synthesis grade
Base (e.g., DIPEA)Reagent grade
P2' Sulfonyl Chloride (e.g., p-nitrobenzenesulfonyl chloride)≥98%
Solvents (DMF, DCM)Anhydrous

Procedure:

  • Deprotection: Remove the Boc group from the core intermediate using the conditions described in Protocol 1 to yield the diamino alcohol.

  • P2 Coupling: Dissolve the resulting diamino alcohol in an anhydrous solvent like DMF. Add the desired P2 ligand (e.g., a Boc-protected amino acid) (1.0 eq), a coupling agent like HOBt (1.1 eq), and a carbodiimide such as EDCI (1.1 eq). Add a non-nucleophilic base like DIPEA (2.5 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS). Work-up involves aqueous extraction and purification by chromatography.

  • Final Deprotection: Remove the Boc group from the P2 ligand under acidic conditions (Protocol 1).

  • Sulfonylation (P2' addition): Dissolve the deprotected intermediate in a solvent like DCM. Add a base such as triethylamine or DIPEA (2.0 eq). Cool to 0 °C and add the desired sulfonyl chloride (e.g., p-nitrobenzenesulfonyl chloride) (1.1 eq). Stir until completion. Purify the final inhibitor by flash chromatography or preparative HPLC.

Characterization of the Final Inhibitor:

TechniqueExpected Data
¹H and ¹³C NMR Signals corresponding to all incorporated fragments (cyclopentyl, phenyl, P2 ligand, P2' sulfonyl group).
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition.
HPLC Determination of purity.
Enzyme Inhibition Assay Measurement of the inhibitor's potency (Kᵢ or IC₅₀) against HIV protease.
Antiviral Assay Evaluation of the inhibitor's efficacy in cell culture.

Application Notes: Exploring Structure-Activity Relationships (SAR)

1-Cyclopentyl-2-(Boc-amino)ethanol is an ideal starting material for building a library of novel HIV protease inhibitors to probe the S1 binding pocket.

  • Stereochemistry: The stereochemistry of the cyclopentyl amino alcohol is critical. While this guide assumes a specific stereoisomer, the synthesis can be adapted to produce diastereomers to investigate the optimal fit within the active site.

  • P2 Ligand Variation: The P2 position is crucial for interaction with the flap regions of the protease.[10] A variety of Boc-protected amino acids (both natural and unnatural) can be coupled to the core intermediate to explore how changes in this position affect potency and resistance profiles.

  • P2' Sulfonamide Moiety: The sulfonamide group is a common feature in many potent HIV protease inhibitors, interacting with the catalytic aspartate residues. Different aryl and alkyl sulfonyl chlorides can be used in the final step to fine-tune these interactions and modulate pharmacokinetic properties.

By systematically modifying the P2 and P2' positions while keeping the P1-cyclopentyl group constant, researchers can gain valuable insights into the SAR of this inhibitor class and potentially identify candidates with improved potency and a better resistance profile.

References

  • Ghosh, A. K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 59(15), 7071-7099.
  • Wikipedia. (n.d.). Atazanavir. Retrieved from [Link]

  • Tong, L., et al. (1998). Crystal structures of HIV-2 protease in complex with inhibitors containing the hydroxyethylamine dipeptide isostere. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 5), 837-844.
  • ProQuest. (n.d.). Synthesis of Atazanavir.
  • Kraus, J. L., et al. (2002). Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. Journal of Medicinal Chemistry, 45(24), 5305-5310.
  • Houssin, C., et al. (2002). Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. A Synchrotron Study of HIV-1 Protease in Complex with a Peptidomimetic Inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438.
  • Houssin, C., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438.
  • Varma, R. S. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69-75.
  • Ghosh, A. K., et al. (2009). Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3793-3796.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wang, Z., et al. (2025). Design, synthesis and profiling of highly potent antivirals targeting emerging drug-resistant HIV-1 variants. bioRxiv.
  • Ghosh, A. K., et al. (2016). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 924-929.
  • MilliporeSigma. (n.d.). (1S,2R)-cis-N-Boc-2-aminocyclopentanol. Retrieved from a relevant MilliporeSigma product page.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES.
  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 30(18), 9023.
  • Funicello, M., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.
  • Ghosh, A. K., et al. (1998). Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere. Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690.
  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • Seeberger, P. H., et al. (2015). Continuous and convergent access to vicinyl amino alcohols.
  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.
  • ACS Omega. (2025). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors.
  • Schiffer, C. A., et al. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 59(15), 7071-7099.
  • Google Patents. (n.d.). US20150011782A1 - Process for synthesis of syn azido epoxide and its use as intermediate for the synthesis of amprenavir & saquinavir.
  • Ali, A., & Schiffer, C. A. (2023). HIV-1 protease inhibitors with a P1 phosphonate modification maintain potency against drug-resistant variants by increased interactions with flap residues. European Journal of Medicinal Chemistry, 257, 115501.

Sources

Application

Synthesis of Chiral Oxazolidinones from Cyclopentyl Amino Alcohols: A Detailed Guide for Researchers

Chiral oxazolidinones are a cornerstone of modern organic synthesis, serving as powerful chiral auxiliaries and key structural motifs in a wide array of biologically active molecules, including antibiotics.[1][2] Their r...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral oxazolidinones are a cornerstone of modern organic synthesis, serving as powerful chiral auxiliaries and key structural motifs in a wide array of biologically active molecules, including antibiotics.[1][2] Their rigid five-membered ring structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations.[3][4][5] This guide provides an in-depth exploration of the preparation of chiral oxazolidinones derived from cyclopentyl amino alcohols, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic incorporation of a cyclopentyl moiety into the amino alcohol precursor can impart unique conformational constraints and lipophilicity to the resulting oxazolidinone, potentially influencing its efficacy as a chiral auxiliary or its pharmacological properties. This guide will focus on the most prevalent and reliable methods for the cyclization of 1,2-amino alcohols to their corresponding oxazolidinones, with a special emphasis on reagents and conditions that are amenable to cyclopentyl-substituted substrates.

Synthetic Strategies: An Overview

The formation of the oxazolidinone ring from a 1,2-amino alcohol requires the introduction of a carbonyl group that bridges the amino and hydroxyl functionalities. A variety of carbonylating agents have been developed for this purpose, ranging from the highly reactive and toxic phosgene to milder, more user-friendly alternatives.[6][7] The choice of reagent is often dictated by factors such as substrate compatibility, desired reaction conditions, and safety considerations.

Key synthetic approaches include:

  • Phosgene and Phosgene Analogs: These are highly effective but hazardous reagents.

  • Carbonyldiimidazole (CDI): A safer and widely used alternative to phosgene.[8][9]

  • Dialkyl Carbonates (e.g., Diethyl Carbonate): An economical and environmentally benign option, often requiring heat.[10][11]

  • Carbon Dioxide: A green and atom-economical carbonyl source, though it may require activation or specific catalytic systems.[6]

This guide will provide detailed protocols for the two most common and versatile methods: cyclization using carbonyldiimidazole (CDI) and diethyl carbonate.

Visualization of the Synthetic Workflow

The general transformation from a chiral cyclopentyl amino alcohol to the corresponding oxazolidinone is a fundamental cyclization reaction. The following diagram illustrates this process.

G cluster_start Starting Material cluster_reagents Carbonylating Agent cluster_product Product start Chiral Cyclopentyl Amino Alcohol product Chiral Cyclopentyl Oxazolidinone start->product Cyclization reagent e.g., CDI, Diethyl Carbonate

Caption: General workflow for the synthesis of chiral oxazolidinones.

Protocol 1: Carbonyldiimidazole (CDI)-Mediated Cyclization

Carbonyldiimidazole (CDI) is a highly effective reagent for the synthesis of oxazolidinones from amino alcohols.[8][12] The reaction proceeds under mild conditions and the byproducts, carbon dioxide and imidazole, are generally easy to remove.[8][9]

Mechanistic Rationale

The reaction is thought to proceed through a two-step mechanism. First, the more nucleophilic amino group of the cyclopentyl amino alcohol attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an N-acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group on the newly formed carbonyl, displacing the second imidazole molecule and leading to the formation of the stable five-membered oxazolidinone ring.

G AA Cyclopentyl Amino Alcohol Intermediate N-Acylimidazole Intermediate AA->Intermediate + CDI - Imidazole CDI Carbonyldiimidazole (CDI) Oxazolidinone Cyclopentyl Oxazolidinone Intermediate->Oxazolidinone Intramolecular Cyclization Imidazole2 Imidazole Imidazole1 Imidazole

Caption: Mechanism of CDI-mediated oxazolidinone formation.

Experimental Protocol

Materials:

  • Chiral cyclopentyl amino alcohol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral cyclopentyl amino alcohol (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF).

  • Reagent Addition: To the stirred solution, add CDI (1.1-1.2 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[10]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining imidazole.[8]

    • Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral cyclopentyl oxazolidinone.

ParameterConditionRationale
Solvent Anhydrous THF, DCM, or AcetonitrileAprotic to prevent reaction with CDI.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient.
Equivalents of CDI 1.1 - 1.2A slight excess ensures complete reaction.
Work-up Acid washRemoves basic imidazole byproduct.

Protocol 2: Diethyl Carbonate-Mediated Cyclization

The use of diethyl carbonate as a carbonylating agent represents a more environmentally friendly and cost-effective approach to oxazolidinone synthesis.[10] This method typically requires higher temperatures and often the use of a base catalyst.

Mechanistic Rationale

The reaction is believed to initiate with the deprotonation of the more acidic hydroxyl group of the amino alcohol by a base (e.g., sodium ethoxide). The resulting alkoxide then attacks the electrophilic carbonyl carbon of diethyl carbonate, forming an intermediate carbonate ester. An subsequent intramolecular nucleophilic attack by the amino group on the carbonate carbonyl, with the elimination of ethanol and ethoxide, leads to the formation of the oxazolidinone ring.

Experimental Protocol

Materials:

  • Chiral cyclopentyl amino alcohol

  • Diethyl carbonate

  • Base catalyst (e.g., Potassium carbonate, Sodium ethoxide)

  • High-boiling point solvent (optional, can be run neat)

  • Distillation apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine the chiral cyclopentyl amino alcohol (1.0 equivalent), diethyl carbonate (can be used as both reagent and solvent), and a catalytic amount of base (e.g., potassium carbonate, 0.1 equivalents).[11]

  • Reaction: Heat the reaction mixture to a temperature that allows for the distillation of ethanol, typically between 120-150 °C.[10] The removal of ethanol drives the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by observing the cessation of ethanol distillation and by TLC analysis. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After completion, allow the reaction mixture to cool to room temperature.

    • If a solid catalyst was used, it can be removed by filtration.

    • Remove the excess diethyl carbonate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Purify the crude oxazolidinone by column chromatography or recrystallization.

ParameterConditionRationale
Carbonylating Agent Diethyl CarbonateGreen and inexpensive reagent.
Catalyst Potassium Carbonate, Sodium EthoxideFacilitates the initial nucleophilic attack.
Temperature 120 - 150 °CRequired to drive the reaction and remove ethanol.[10]
Key Feature Removal of ethanol by distillationShifts the equilibrium towards product formation.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure the cyclopentyl amino alcohol is pure and dry, as impurities can lead to side reactions.

  • Inert Atmosphere: For the CDI method, maintaining an inert atmosphere is crucial to prevent hydrolysis of the reagent.

  • Reaction Monitoring: Careful monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Diastereoselectivity: If the cyclopentyl amino alcohol has multiple stereocenters, the cyclization should proceed with retention of configuration at these centers. It is good practice to confirm the stereochemical integrity of the product using appropriate analytical techniques (e.g., chiral HPLC or NMR with a chiral shift reagent).

Conclusion

The preparation of chiral oxazolidinones from cyclopentyl amino alcohols is a well-established and reliable transformation. Both the carbonyldiimidazole and diethyl carbonate methods offer efficient routes to these valuable compounds. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate, and environmental considerations. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently synthesize these important chiral building blocks for their applications in asymmetric synthesis and drug discovery.

References

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society. Available at: [Link]

  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. Available at: [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC - NIH. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Design of a selective, radical C–H amination for the synthesis of β-amino alcohols. ResearchGate. Available at: [Link]

  • Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. ResearchGate. Available at: [Link]

  • Synthesis of amino alcohols syn-9a-d and oxazolidinone 10a. ResearchGate. Available at: [Link]

  • [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. PubMed. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • P-AMINO ALCOHOL-N-OXIDES AS PRECURSORS OF CHIRAL OXAZOLIDINES: SYNTHESIS OF (R)-(-)-CRYPTOSTYLINE I. HETEROCYCLES. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. Available at: [Link]

  • Carbonyldiimidazole. Wikipedia. Available at: [Link]

  • (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. Available at: [Link]

  • Chiral Oxazolidinones From Alfa-Hydroxy Oxazolidinones A New Access To 1-2-Amino Alcohols. Scribd. Available at: [Link]

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • evans enolate alkyl
  • Current Updates on Oxazolidinone and Its Significance. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Semantic Scholar. Available at: [Link]

  • A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. ResearchGate. Available at: [Link]

Sources

Method

Mitsunobu inversion of 1-Cyclopentyl-2-(Boc-amino)ethanol

Application Note: Stereochemical Inversion of 1-Cyclopentyl-2-(Boc-amino)ethanol via Mitsunobu Reaction Introduction & Chemical Context The compound 1-Cyclopentyl-2-(Boc-amino)ethanol (CAS: 1386982-25-7) is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereochemical Inversion of 1-Cyclopentyl-2-(Boc-amino)ethanol via Mitsunobu Reaction

Introduction & Chemical Context

The compound 1-Cyclopentyl-2-(Boc-amino)ethanol (CAS: 1386982-25-7) is a highly valuable chiral building block, frequently utilized in the design of peptidomimetics, sphingosine analogs, and small-molecule protease inhibitors[1]. During drug development, structure-activity relationship (SAR) studies often require the inversion of the C1 secondary alcohol to access the opposite diastereomer.

The Mitsunobu reaction is the gold standard for the stereospecific conversion of alcohols into esters with complete inversion of configuration[2]. However, applying standard Mitsunobu conditions to


-Boc protected 

-amino alcohols is notoriously problematic. Due to the structural proximity of the carbamate, these substrates are prone to a competing intramolecular side reaction that drastically reduces the yield of the desired inverted product[3]. This application note details the mechanistic causality behind this failure and provides an optimized, self-validating protocol to achieve high-yielding stereochemical inversion.

Mechanistic Insights: Overcoming Neighboring Group Participation (NGP)

In a standard Mitsunobu esterification, triphenylphosphine (PPh


) and an azodicarboxylate (e.g., DIAD) react to form a betaine intermediate. This betaine activates the alcohol, forming an alkoxyphosphonium ion. A carboxylate pronucleophile then displaces the phosphine oxide via an intermolecular 

mechanism, yielding the inverted ester[4].

However,


-Boc-

-amino alcohols introduce a critical point of failure: Neighboring Group Participation (NGP) . The carbonyl oxygen of the tert-butyloxycarbonyl (Boc) group is highly nucleophilic. Because it is situated in a 1,2-relationship to the activated C1 center, it can attack the alkoxyphosphonium intermediate intramolecularly[3]. This NGP pathway forms a cyclic 2-oxazolidinone byproduct. If this intramolecular cyclization outpaces the intermolecular

attack by the carboxylate, the reaction results in a dead-end cyclic byproduct or, upon hydrolysis, retention of the original stereochemistry.

Causality Behind Experimental Choices: To force the reaction down the desired intermolecular pathway, the experimental conditions must be kinetically tuned:

  • Nucleophile Acidity (

    
    ):  Standard acetic acid (
    
    
    
    4.76) or benzoic acid (
    
    
    4.20) are insufficiently acidic to rapidly protonate the betaine intermediate. Substituting them with
    
    
    -nitrobenzoic acid (pNBA,
    
    
    3.41)
    ensures a rapid generation of the highly nucleophilic
    
    
    -nitrobenzoate anion[5]. This high concentration of active nucleophile accelerates the intermolecular
    
    
    displacement, outcompeting the intramolecular Boc attack.
  • Temperature Control: The intramolecular cyclization is entropically favored and accelerates at ambient temperatures. By performing the DIAD addition strictly at 0 °C, the steady-state concentration of the activated intermediate remains low, kinetically freezing out the NGP pathway.

Reaction Logic Visualization

Mitsunobu_Pathways Start 1-Cyclopentyl-2-(Boc-amino)ethanol + PPh3 + DIAD Intermediate Alkoxyphosphonium Intermediate Start->Intermediate Activation PathA Intermolecular SN2 (p-Nitrobenzoate) Intermediate->PathA Fast (Low Temp, Strong Acid) PathB Intramolecular NGP (Boc Carbonyl Oxygen) Intermediate->PathB Slow (if suppressed) ProductA Inverted p-Nitrobenzoate Ester (Desired) PathA->ProductA ProductB Cyclic 2-Oxazolidinone (Undesired Byproduct) PathB->ProductB

Divergent reaction pathways of N-Boc-β-amino alcohols under Mitsunobu conditions.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the quantitative impact of nucleophile choice and temperature on the product distribution, validating the necessity of pNBA and strict thermal control.

Table 1: Impact of Acid


 and Temperature on Product Distribution 
EntryAcid (Pronucleophile)

Addition Temp (°C)Yield: Inverted Ester (%)Yield: Oxazolidinone (%)
1Acetic Acid4.76252565
2Benzoic Acid4.20254045
3

-Nitrobenzoic Acid
3.41257015
4

-Nitrobenzoic Acid
3.41 0 to 5 88 < 5

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure stereochemical fidelity before proceeding to the final deprotection.

Part A: Mitsunobu Esterification (Inversion)

Reagents:

  • 1-Cyclopentyl-2-(Boc-amino)ethanol (1.0 equiv, MW: 229.32)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • 
    -Nitrobenzoic acid (pNBA) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1-Cyclopentyl-2-(Boc-amino)ethanol, PPh

    
    , and pNBA to the flask. Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.
    
  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to strictly 0 °C for 15 minutes.

  • Activation: Load DIAD into a syringe and add it dropwise to the stirring solution over 30 minutes. Note: Rapid addition will cause a localized exotherm, promoting the undesired NGP pathway.

  • Propagation: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. The starting material mass (

    
     230 [M+H]
    
    
    
    ) should be fully consumed. Successful intermolecular inversion is confirmed by the presence of the
    
    
    -nitrobenzoate ester (
    
    
    379 [M+H]
    
    
    ). If a mass of
    
    
    156[M-tBu+H]
    
    
    is dominant, the NGP oxazolidinone byproduct has formed, indicating a failure in temperature control.
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure inverted

    
    -nitrobenzoate ester.
    
Part B: Saponification (Hydrolysis to the Free Epimeric Alcohol)

Reagents:

  • Inverted

    
    -nitrobenzoate ester (1.0 equiv)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Methanol / Water (4:1 v/v)

Methodology:

  • Dissolve the purified ester from Part A in the Methanol/Water mixture.

  • Add K

    
    CO
    
    
    
    in one portion. Stir the resulting suspension at room temperature for 2–4 hours.
  • Validation Checkpoint 2 (TLC): Monitor the cleavage of the UV-active

    
    -nitrobenzoate group. The product will stain strongly with Ninhydrin (upon heating) or KMnO
    
    
    
    , confirming the generation of the free alcohol.
  • Concentrate the mixture to remove methanol. Dilute the aqueous residue with water and extract with Dichloromethane (3x).

  • Dry the organic layers over Na

    
    SO
    
    
    
    , filter, and evaporate to yield the stereochemically inverted 1-Cyclopentyl-2-(Boc-amino)ethanol.

References

  • Master Organic Chemistry: Mitsunobu Reaction Master Organic Chemistry URL:[Link][4]

  • Mitsunobu reaction Wikipedia URL:[Link][2]

  • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones ResearchGate URL:[Link][3]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols Organic Syntheses URL:[Link][5]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Cyclopentyl Groups into Renin Inhibitor Scaffolds

Introduction: The Rationale for Advanced Renin Inhibition The renin-angiotensin-aldosterone system (RAAS) is a critical cascade in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Advanced Renin Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical cascade in the regulation of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartic protease, catalyzes the first and rate-limiting step: the cleavage of angiotensinogen to angiotensin I.[3][4] This specificity makes renin a prime therapeutic target for managing hypertension.[5] Early renin inhibitors were often peptide-based, suffering from poor oral bioavailability and metabolic instability.[1][4] The development of non-peptidic inhibitors, such as Aliskiren, marked a significant breakthrough by improving pharmacokinetic profiles.[3][4][5][6]

However, the quest for inhibitors with optimized efficacy, selectivity, and drug-like properties is ongoing. A key strategy in modern medicinal chemistry is the introduction of specific lipophilic moieties to enhance interactions with hydrophobic pockets in the enzyme's active site and improve absorption, distribution, metabolism, and excretion (ADME) properties.[1] This guide focuses on the strategic incorporation of the cyclopentyl group, a versatile scaffold element that offers distinct advantages in optimizing renin inhibitor design.

The Role of the Renin Active Site in Inhibitor Design

The active site of renin is characterized by a deep cleft with several sub-pockets (S1, S2, S3, etc.) that accommodate the amino acid residues of its substrate, angiotensinogen. The S1 and S3 pockets are particularly large and hydrophobic, making them ideal targets for inhibitor design.[1][7] Lipophilic moieties on an inhibitor scaffold can occupy these pockets, leading to a significant increase in binding affinity.

cluster_renin Renin Active Site P1 P1 Residue (e.g., Cyclohexyl, Cyclopentyl) S1 S1 Pocket (Large, Hydrophobic) P1->S1 Hydrophobic Interaction P2 P2 Residue (e.g., Histidine) S2 S2 Pocket P2->S2 H-Bonding P3 P3 Residue (e.g., Naphthyl, Cyclopentyl) S3 S3 Pocket (Hydrophobic) P3->S3 Hydrophobic Interaction TSA Transition-State Analog (TSA) TSA->S1 S1_prime S1' Pocket TSA->S1_prime P1_prime P1' Site P1_prime->S1_prime

Caption: Simplified model of an inhibitor in the renin active site.

Scientific Rationale for Incorporating Cyclopentyl Groups

The choice to incorporate a cyclopentyl group over other alkyl or cycloalkyl moieties is a deliberate design decision driven by several key physicochemical principles.

  • Optimized Lipophilicity and Hydrophobic Interactions : The cyclopentyl group effectively occupies hydrophobic pockets like S1 and S3. Its lipophilicity can enhance membrane permeability, a crucial factor for improving oral bioavailability, which is a known challenge for renin inhibitors.[8][9]

  • Conformational Rigidity : Unlike flexible linear alkyl chains, the five-membered ring of cyclopentane is conformationally restricted. This rigidity can "pre-organize" the inhibitor into a bioactive conformation that fits optimally into the renin active site. This reduces the entropic penalty upon binding, potentially leading to higher affinity.[10]

  • Scaffold Versatility : The cyclopentane ring is a versatile scaffold from which various functional groups can be projected into different regions of the binding pocket, allowing for fine-tuning of structure-activity relationships (SAR).[11][12]

  • Metabolic Stability : Introducing a cycloalkyl group can block potential sites of metabolism (e.g., oxidation of a linear chain), thereby increasing the metabolic stability and half-life of the compound.

General Workflow for Development

The development of novel cyclopentyl-containing renin inhibitors follows a structured, multi-stage process from conceptual design to biological validation.

A 1. Scaffold Selection & In Silico Design B 2. Synthesis of Cyclopentyl Building Block A->B C 3. Coupling to Inhibitor Scaffold B->C D 4. Purification & Characterization (HPLC, NMR, MS) C->D E 5. In Vitro Biological Evaluation (Renin Inhibition Assay) D->E F 6. SAR Analysis & Lead Optimization E->F F->A Iterative Redesign G 7. ADME/PK Profiling (Solubility, Permeability, Stability) F->G Promising Compound H Lead Candidate G->H

Caption: A typical workflow for designing and evaluating novel inhibitors.

Synthetic Protocols and Methodologies

The introduction of a cyclopentyl group can be achieved through various synthetic routes, either by using a commercially available cyclopentyl-containing starting material or by constructing the ring on the scaffold. The following protocols are representative methodologies based on established organic chemistry principles.[13]

Protocol 3.1: Synthesis of a Key Intermediate: N-Boc-Cyclopentylglycine

This protocol describes the synthesis of a non-natural amino acid building block that can be incorporated into peptide-mimetic inhibitor scaffolds.

Principle: This procedure involves the Strecker synthesis to form an aminonitrile from cyclopentanecarbaldehyde, followed by hydrolysis and protection of the resulting amino acid.

Materials:

  • Cyclopentanecarbaldehyde (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • Methanol (MeOH)

  • Aqueous Ammonia (NH₄OH)

  • Concentrated Hydrochloric Acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (H₂O)

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Aminonitrile Formation: In a sealed flask, dissolve cyclopentanecarbaldehyde (1.0 eq) in MeOH. Add aqueous NH₄OH, followed by solutions of KCN (1.2 eq) and NH₄Cl (1.2 eq) in water. Stir the mixture at room temperature for 24 hours.

  • Extraction: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Hydrolysis: Add concentrated HCl to the crude aminonitrile and heat the mixture to reflux for 6-8 hours. Cool the reaction to room temperature and concentrate in vacuo to obtain the crude amino acid hydrochloride salt.

  • Boc Protection: Dissolve the crude amino acid salt in a 1:1 mixture of 1,4-dioxane and water. Adjust the pH to 9-10 with 2M NaOH. Add Boc₂O (1.1 eq) and stir vigorously at room temperature overnight.

  • Workup and Purification: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the resulting solid by silica gel chromatography to yield N-Boc-cyclopentylglycine.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

Protocol 3.2: Coupling of a Cyclopentyl Moiety via Reductive Amination

This protocol details how to attach a cyclopentyl group to a primary or secondary amine on the main inhibitor scaffold.

Principle: An amine on the inhibitor scaffold reacts with cyclopentanone to form a transient imine (or enamine), which is then reduced in situ by a mild reducing agent to form the C-N bond.

Materials:

  • Inhibitor Scaffold with an available amine (Scaffold-NH₂) (1.0 eq)

  • Cyclopentanone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Scaffold-NH₂ (1.0 eq) and cyclopentanone (1.5 eq) in anhydrous DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir at room temperature for 1 hour to allow for imine formation.

  • Add NaBH(OAc)₃ (2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation and Data Interpretation

Once synthesized, the novel compounds must be tested for their ability to inhibit renin.

Protocol 4.1: In Vitro Renin Inhibition Assay (FRET-based)

Principle: This assay uses a fluorogenic substrate peptide containing a fluorescent donor and a quencher. In its intact form, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant Human Renin

  • FRET substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)

  • Assay Buffer (e.g., 50 mM MES, 100 mM NaCl, pH 6.5)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1%.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the renin enzyme solution to all wells except the negative control and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm) at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic modification of the scaffold allows for the elucidation of SAR. The data below is a representative example illustrating how the incorporation of a cyclopentyl group can impact inhibitory potency.

Compound IDP1 GroupP3 GroupRenin IC₅₀ (nM)[14]
1a n-ButylBenzyl85
1b CyclohexylBenzyl15
1c Cyclopentyl Benzyl9
2a CyclohexylPhenyl22
2b CyclohexylCyclopentyl 5

This is illustrative data based on trends observed in medicinal chemistry literature. Actual values are compound-specific.

The data clearly suggests that replacing a linear alkyl chain (1a) with a cycloalkyl group (1b, 1c) is beneficial. Furthermore, the cyclopentyl group can offer superior potency in certain contexts, highlighting its utility in optimizing interactions within the hydrophobic S1 and S3 pockets.

Conclusion

The incorporation of cyclopentyl groups represents a powerful and validated strategy in the rational design of next-generation renin inhibitors. This moiety serves not only as a simple lipophilic filler but also as a tool to enforce bioactive conformations and enhance metabolic stability. The synthetic protocols provided herein offer a framework for the practical implementation of this strategy, while the evaluation methods allow for the quantitative assessment of its success. By combining thoughtful in silico design, robust synthetic chemistry, and precise biological evaluation, researchers can effectively leverage the unique properties of the cyclopentyl scaffold to develop potent and orally bioavailable renin inhibitors for the treatment of hypertension and related cardiovascular diseases.

References

  • Design and synthesis of nonpeptide peptidomimetic inhibitors of renin. Biopolymers.
  • Design and preparation of potent, nonpeptidic, bioavailable renin inhibitors. Journal of Medicinal Chemistry.
  • Structure-based drug design: the discovery of novel nonpeptide orally active inhibitors of human renin. Structure.
  • Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Potent Non-Peptide and Orally Active Renin Inhibitors. Amanote Research. [Link]

  • Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site. Chemical & Pharmaceutical Bulletin.
  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of Medicinal Chemistry.
  • Renin inhibitors. Design and synthesis of a new class of conformationally restricted analogues of angiotensinogen. Journal of Medicinal Chemistry.
  • Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. Royal College of Surgeons in Ireland. [Link]

  • Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition st
  • Cyclopentitol as a scaffold for a natural product-like compound library for drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Synthetic modifications of the obtained cyclopentane scaffolds. ResearchGate. [Link]

  • Nonpeptide renin inhibitors employing a novel 3-aza(or oxa)-2,4-dialkyl glutaric acid moiety as a P2/P3 amide bond replacement. Journal of Medicinal Chemistry.
  • Structure activity relations of antagonists of the renin angiotensin system. Federation proceedings. [Link]

  • A convergent synthesis of the renin inhibitor CGP60536B. ResearchGate. [Link]

  • Experimental and Clinical Pharmacology: Renin inhibitors - mechanisms of action. Unknown Source.
  • Quantitative structure-activity relationships of renin inhibitors. Current Medicinal Chemistry.
  • Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. The Journal of Clinical Pharmacology. [Link]

  • Convergent Kilo-Scale Synthesis of a Potent Renin Inhibitor for the Treatment of Hypertension. ACS Figshare. [Link]

  • Renin inhibitor. Wikipedia. [Link]

  • Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. MDPI. [Link]

  • Renin inhibitors containing esters at the P2-position.
  • Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Medicinal Chemistry Letters. [Link]

  • Structural modification of the P2' position of 2,7-dialkyl-substituted 5(S)-amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: the discovery of aliskiren, a potent nonpeptide human renin inhibitor active after once daily dosing in marmosets. Journal of Medicinal Chemistry.
  • Clinical implications of renin inhibitors. Australian Prescriber. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics.
  • Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Journal of Clinical Pharmacology. [Link]

Sources

Method

Application Note: Strategic Boc Deprotection of Sterically Hindered Amino Alcohols

Part 1: Strategic Overview & Mechanistic Insight The Challenge: Steric Bulk and the Amino Alcohol Motif The removal of the tert-butoxycarbonyl (Boc) group is a cornerstone transformation in organic synthesis, typically a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Steric Bulk and the Amino Alcohol Motif

The removal of the tert-butoxycarbonyl (Boc) group is a cornerstone transformation in organic synthesis, typically achieved via acid-catalyzed fragmentation. However, when applied to sterically hindered amino alcohols (e.g.,


-disubstituted amino acids, tertiary carbinamines), standard protocols often fail or result in deleterious side reactions.

Two primary factors complicate this transformation:

  • Steric Shielding: Bulky substituents adjacent to the carbamate nitrogen prevent the conformational rotation required for efficient protonation and subsequent elimination of isobutylene. This leads to stalled reactions and the temptation to apply excessive heat, which degrades sensitive substrates.

  • Nucleophilic Competition (The

    
    -Butyl Trap):  Upon fragmentation, the generated tert-butyl cation (
    
    
    
    ) is a "hard" electrophile. In the presence of a proximal hydroxyl group (common in amino alcohols), the cation can be trapped to form a chemically inert
    
    
    -butyl ether
    , effectively "swapping" one protecting group for a more stubborn one.
The Solution: Scavenger-Assisted Acidolysis

To ensure quantitative deprotection without side reactions, we must move beyond simple "TFA in DCM" recipes. The inclusion of cation scavengers (silanes or thiols) is non-negotiable for amino alcohols. These agents intercept the


 species faster than the internal hydroxyl group can react.
Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard fragmentation pathway versus the "Internal Trap" failure mode common in amino alcohols.

BocMechanism Start Hindered Boc-Amino Alcohol Protonated Protonated Intermediate (Sterically Strained) Start->Protonated Acid (H+) Fragment Carbamic Acid + t-Butyl Cation (t-Bu+) Protonated->Fragment Slow Fragmentation (Rate Limiting) Product Free Amino Alcohol (Desired) Fragment->Product - CO2 SideProduct O-t-Butyl Ether (Side Product) Fragment->SideProduct Internal OH Trap (No Scavenger) Scavenged Isobutylene/Scavenger-tBu Fragment->Scavenged + Silane/Thiol (Scavenger)

Figure 1: Mechanistic pathway highlighting the critical role of scavengers in preventing O-alkylation side reactions.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (High-Concentration TFA + Silane Scavenger)

Best for: Highly hindered substrates that are stable to strong acid.

This protocol utilizes high concentrations of Trifluoroacetic Acid (TFA) to force protonation, coupled with Triethylsilane (TES) to irreversibly quench the


-butyl cation.

Reagents:

  • Trifluoroacetic Acid (TFA) [CAS: 76-05-1]

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylsilane (TES) [CAS: 617-86-7] (preferred over TIPS for steric reasons)

Procedure:

  • Preparation: Dissolve the hindered Boc-amino alcohol (1.0 equiv) in DCM (

    
     concentration).
    
    • Note: Do not use dilute conditions. Higher concentration favors the bimolecular protonation event.

  • Scavenger Addition: Add Triethylsilane (

    
     equiv).
    
    • Critical: Add the silane before the acid to ensure immediate trapping upon cation generation.

  • Acidification: Cool the solution to

    
    . Add TFA dropwise to achieve a final ratio of 1:1 to 1:2 (v/v) TFA:DCM.
    
    • Note: For extremely hindered amines (e.g., adjacent quaternary centers), neat TFA may be required.

  • Reaction: Allow to warm to room temperature. Stir vigorously.

    • Monitoring: Check HPLC/TLC every hour. Hindered substrates may require

      
       hours.
      
  • Workup: Concentrate the reaction mixture in vacuo (do not heat above

    
    ). Co-evaporate with toluene (
    
    
    
    ) to remove residual TFA.
  • Purification: The product is obtained as the TFA salt. If the free base is required, use a basic resin (e.g., Amberlyst A-21) rather than aqueous extraction to avoid emulsion issues common with amino alcohols.

Protocol B: The "Volatile" Method (HCl in Dioxane/MeOH)

Best for: Scale-up and substrates where TFA salts are undesirable.

HCl provides a smaller counter-ion and can be removed more easily than TFA. The addition of Methanol helps solubilize the polar amino alcohol salt as it forms.

Reagents:

  • 
     HCl in 1,4-Dioxane
    
  • Methanol (MeOH)[1][2]

Procedure:

  • Dissolve the substrate in a minimum amount of 1,4-dioxane.

  • Add

    
     HCl in dioxane (
    
    
    
    equiv).
  • Solubility Check: If the product precipitates as a gum (stalling the reaction), add MeOH dropwise until the solution becomes clear.

    • Why? The reaction requires the substrate to remain in solution to access protons. Encapsulation in a gum stops the deprotection.

  • Stir at room temperature for

    
     hours.
    
  • Concentrate to dryness. The residue is the hydrochloride salt.

Protocol C: The "Lewis Acid" Specialist ( )

Best for: Acid-sensitive substrates or "impossible" steric hindrance.

Trimethylsilyl trifluoromethanesulfonate (


) acts as a potent silylating agent that activates the carbamate oxygen, facilitating fragmentation under milder conditions than Brønsted acids.

Reagents:

  • 
     [CAS: 69739-34-0]
    
  • 2,6-Lutidine [CAS: 108-48-5] (Proton sponge)

  • DCM[3][4][5][6]

Procedure:

  • Dissolve substrate (1.0 equiv) and 2,6-lutidine (

    
     equiv) in DCM (
    
    
    
    ) under Nitrogen.
  • Cool to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[7]
    
  • Add

    
     (
    
    
    
    equiv) dropwise.
  • Stir at

    
     for 30 mins, then warm to RT.
    
  • Quench: Add saturated aqueous

    
     or Methanol.
    
    • Mechanism:[7][8][9] The silyl carbamate intermediate is cleaved by methanol/water to release the amine.

Part 3: Data & Decision Matrix

Comparative Analysis of Methods
FeatureProtocol A (TFA/TES)Protocol B (HCl/Dioxane)Protocol C (

)
Steric Tolerance HighMediumVery High
Reaction Rate FastModerateFast
Side Reactions Low (with scavenger)LowLow
Workup Toluene azeotropeEvaporationAqueous extraction
Suitability General PurposeScale-up (>10g)Acid-Sensitive Groups
Decision Tree for Protocol Selection

DecisionTree Q1 Is the substrate Acid Sensitive? Yes Use Protocol C (TMSOTf / Lutidine) Q1->Yes Yes No No Q1->No No Q2 Is the steric hindrance Extreme (e.g. t-Leucine)? No->Q2 Next Step Extreme Use Protocol A (Neat TFA + TES) Q2->Extreme Yes Moderate Use Protocol B (HCl / Dioxane) Q2->Moderate No

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate properties.

Part 4: Troubleshooting & Optimization

  • Stalled Reaction:

    • Diagnosis: HPLC shows 50% conversion after 24h.

    • Fix: Do not just add more acid.[10] The issue is likely conformational. Microwave irradiation (

      
       for 10-20 mins) can provide the energy to overcome the rotational barrier. Use Protocol B (HCl) for microwave steps to avoid high pressure from volatile TFA.
      
  • 
    -Alkylation (Ether Formation): 
    
    • Diagnosis: Mass spec shows product + 56 Da.

    • Fix: Increase scavenger load. Switch from TES to a "cocktail": TFA/DCM/TES/Water (90:5:2.5:2.5). Water is an excellent scavenger for

      
       but reduces acid strength; use only if TES fails.
      
  • Oxazolidinone Formation:

    • Diagnosis: Product cyclizes between the amine and alcohol.

    • Fix: Avoid heating. Ensure the reaction is strictly anhydrous if using Lewis Acids (

      
      ). If using aqueous acid, keep pH < 1 to protonate the amine immediately, preventing nucleophilic attack on the carbonyl.
      

References

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.International Journal of Peptide and Protein Research . Link

    • Foundational text on the use of scavengers in TFA deprotection.
  • Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonylamino compounds with trialkylsilyl triflate.Journal of Organic Chemistry .[4][11][12] Link

    • Authoritative source for the TMSOTf/Lutidine protocol.
  • Han, G., et al. (2004).[13] Removal of N-Boc protecting groups from sterically hindered amines.Journal of Organic Chemistry .[4][11][12] Link

    • Specific study on hindered substrates utilizing concentr
  • Nigam, S. C., et al. (1989).[6] Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.[4][6]Synthetic Communications . Link

    • Reference for Lewis Acid altern

Sources

Application

Application Notes and Protocols for the Synthesis of Non-Peptide Transition State Isosteres Using Boc-Amino Ethanol

Introduction: The Pivotal Role of Transition State Isosteres in Modern Drug Discovery In the intricate dance of enzyme catalysis, the transition state represents a fleeting, high-energy conformation of the substrate as i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Transition State Isosteres in Modern Drug Discovery

In the intricate dance of enzyme catalysis, the transition state represents a fleeting, high-energy conformation of the substrate as it is converted into product. Enzymes have evolved to bind to and stabilize this transient structure with exceptionally high affinity, thereby lowering the activation energy of the reaction.[1][2] This principle forms the cornerstone of transition state theory in enzymology and has profound implications for drug design. A transition state isostere is a stable molecule that chemically and structurally mimics the unstable transition state of an enzymatic reaction.[2][3] By doing so, these molecules can act as potent and highly selective enzyme inhibitors, binding to the enzyme's active site with affinities that can be several orders of magnitude greater than that of the substrate itself.[1][2]

Non-peptide transition state isosteres are of particular interest in medicinal chemistry as they offer several advantages over their peptide-based counterparts, including enhanced metabolic stability, improved oral bioavailability, and reduced susceptibility to proteolytic degradation.[4][5] The hydroxyethylamine (HEA) isostere is a prominent example, effectively mimicking the tetrahedral intermediate of amide bond hydrolysis, a common reaction catalyzed by proteases.[6][7][8][9] This isostere has been successfully incorporated into several FDA-approved drugs, most notably for the treatment of HIV/AIDS.[10][11]

This application note provides a detailed, field-proven guide to the synthesis of a non-peptide hydroxyethylamine isostere core structure, utilizing N-Boc-2-aminoethanol (also known as Boc-ethanolamine) as a versatile and readily available starting material.[12] The protocols herein are designed to be robust and adaptable, providing researchers in drug development with a solid foundation for creating a diverse array of potent enzyme inhibitors.

Strategic Overview: A Modular Approach from Boc-Amino Ethanol

The synthetic strategy outlined below transforms the simple, bifunctional Boc-amino ethanol into a valuable chiral building block for drug discovery. The core of this strategy revolves around the formation and subsequent regioselective opening of an N-Boc-aziridine, a key intermediate that serves as a chiral electrophile. This approach allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR).

The overall workflow can be summarized in four key stages:

  • Activation of the Hydroxyl Group: The primary alcohol of Boc-amino ethanol is converted into a good leaving group, typically a tosylate, to facilitate the subsequent intramolecular cyclization.

  • Formation of N-Boc-Aziridine: The activated intermediate undergoes an intramolecular nucleophilic substitution to form the strained three-membered aziridine ring.

  • Regioselective Ring-Opening: This is the crucial step where the desired side chain (R-group) is introduced via nucleophilic attack on one of the aziridine carbons. The choice of nucleophile and reaction conditions is critical for controlling regioselectivity.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the primary amine of the hydroxyethylamine isostere, which can then be further elaborated.

G cluster_0 Synthesis Workflow A Boc-Amino Ethanol B Activation of Hydroxyl Group (Tosylation) A->B C N-Boc-Aminoethyl Tosylate B->C D Intramolecular Cyclization C->D E N-Boc-Aziridine D->E F Regioselective Ring-Opening (with Organocuprate R₂CuLi) E->F G Protected HEA Isostere F->G H Boc Deprotection G->H I Final HEA Isostere H->I

Diagram 1: Overall synthetic workflow from Boc-amino ethanol to the hydroxyethylamine isostere core.

Detailed Experimental Protocols

Materials and Reagents:

  • N-Boc-2-aminoethanol (CAS: 26690-80-2)[12]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Organocopper reagent (e.g., Lithium diphenylcuprate) or other organometallic reagents

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol 1: Synthesis of N-Boc-2-(tosyloxy)ethan-1-amine

Causality: This step converts the poorly reactive hydroxyl group of the starting material into a tosylate, an excellent leaving group. This activation is essential for the subsequent intramolecular cyclization to form the aziridine ring. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a nucleophilic catalyst.

Procedure:

  • To a solution of N-Boc-2-aminoethanol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (N₂ or Ar), add anhydrous pyridine (2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to afford N-Boc-2-(tosyloxy)ethan-1-amine as a white solid.

ReagentM.W.Eq.MolesMass/Volume
N-Boc-2-aminoethanol161.201.010 mmol1.61 g
p-Toluenesulfonyl chloride190.651.212 mmol2.29 g
Pyridine79.102.020 mmol1.6 mL
Dichloromethane---50 mL

Table 1: Representative reaction quantities for the tosylation of N-Boc-2-aminoethanol.

Protocol 2: Synthesis of N-Boc-Aziridine

Causality: This step involves an intramolecular Sₙ2 reaction. The nitrogen atom of the carbamate, after deprotonation by a strong base like sodium hydride, acts as a nucleophile, displacing the tosylate leaving group to form the strained three-membered aziridine ring. Anhydrous conditions are critical to prevent quenching of the base.

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.5 eq of 60% dispersion) in anhydrous THF (0.3 M).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-2-(tosyloxy)ethan-1-amine (1.0 eq) in anhydrous THF via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the cessation of hydrogen gas evolution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Caution: N-Boc-aziridine is volatile. Use a rotary evaporator with care and at moderate temperatures.

  • The crude product can often be used directly in the next step. If purification is required, it can be attempted by careful flash chromatography or distillation under reduced pressure.

Protocol 3: Regioselective Ring-Opening of N-Boc-Aziridine

Causality: This is the key bond-forming step to build the core of the hydroxyethylamine isostere. The choice of nucleophile is critical. Organocuprates (Gilman reagents) are generally preferred for the ring-opening of N-Boc-aziridines as they tend to be less basic and provide higher regioselectivity, attacking the less sterically hindered carbon.[6][7] This Sₙ2-type reaction proceeds with inversion of configuration if a chiral center is present.

G cluster_1 Mechanism: Aziridine Ring-Opening R2CuLi R₂CuLi Aziridine N-Boc-Aziridine R2CuLi->Aziridine Nucleophilic Attack TransitionState [Transition State] Aziridine->TransitionState Intermediate Copper-Amide Intermediate TransitionState->Intermediate Workup Aqueous Workup (NH₄Cl) Intermediate->Workup Product Protected HEA Isostere Workup->Product

Diagram 2: Mechanism of organocuprate-mediated ring-opening of N-Boc-aziridine.

Procedure (using a generic organocuprate):

  • Prepare the organocuprate reagent in situ. For example, to prepare lithium diphenylcuprate, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere. Add phenyllithium (2.0 eq) dropwise and stir until a homogeneous solution is formed.

  • Cool the organocuprate solution to -78 °C.

  • Add a solution of N-Boc-aziridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer turns deep blue (indicating the oxidation of copper salts).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the protected hydroxyethylamine isostere.

ParameterConditionRationale
Nucleophile Organocuprate (R₂CuLi)Soft nucleophile, promotes high regioselectivity for attack at the less substituted carbon.
Solvent Anhydrous THFAprotic and effectively solvates the organometallic species.
Temperature -78 °C to 0 °CLow temperature is crucial to control the reactivity of the organometallic reagent and prevent side reactions.
Workup Saturated NH₄ClMildly acidic quench to protonate the resulting amide and to complex with copper salts for easier removal.

Table 2: Critical parameters for the regioselective ring-opening of N-Boc-aziridine.

Protocol 4: Deprotection of the Boc Group

Causality: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but is easily cleaved under acidic conditions.[13] Trifluoroacetic acid (TFA) is commonly used for this purpose as it is highly effective and the byproducts (isobutylene and CO₂) are volatile.

Procedure:

  • Dissolve the protected hydroxyethylamine isostere (1.0 eq) in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene or methanol (2-3x) to ensure complete removal of residual TFA.

  • The resulting product is the TFA salt of the final hydroxyethylamine isostere. It can be used as such or neutralized by washing with a mild base (e.g., saturated NaHCO₃) during an aqueous workup, followed by extraction.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a reliable and versatile pathway for the synthesis of non-peptide hydroxyethylamine transition state isosteres starting from the simple building block, Boc-amino ethanol. The key transformation—a regioselective, organocuprate-mediated opening of an N-Boc-aziridine intermediate—offers a powerful method for introducing molecular diversity, which is essential for optimizing inhibitor potency and selectivity. Researchers can adapt these methods by varying the organometallic nucleophile in Protocol 3 to generate a library of isosteres for screening against various enzymatic targets, particularly aspartic proteases. This foundational strategy serves as a critical tool in the modern medicinal chemist's arsenal for the rational design of next-generation therapeutics.

References

  • Ghosh, A. K., & Fidanze, S. (1998). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions. The Journal of Organic Chemistry, 63(18), 6146–6152. [Link]

  • Ghosh, A. K., et al. (1996). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. Tetrahedron Letters, 37(23), 3955-3958.
  • Askin, D., et al. (2003). Synthesis of potent β-secretase inhibitors containing a hydroxyethylamine dipeptide isostere and their structure–activity relationship studies. Organic & Biomolecular Chemistry, 1(11), 1894-1904. [Link]

  • Zanda, M. (2004). Stereocontrolled synthesis of hydroxyethylamine isosteres via chiral sulfoxide chemistry. Tetrahedron Letters, 45(24), 4677-4680. [Link]

  • Sieburth, S. M., & Hewes, C. G. (2002). A Concise Synthesis of Silanediol-Based Transition-State Isostere Inhibitors of Proteases. Organic Letters, 4(16), 2743–2746. [Link]

  • Chem-Impex. (n.d.). Boc-N-Methyl-aminoethanol. Retrieved from [Link]

  • Dewal, M. B., & Firestine, S. M. (2011). Non-peptidic α-helical mimetics as protein-protein interaction inhibitors. Current Medicinal Chemistry, 18(16), 2420-2428. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions. The Journal of Organic Chemistry.
  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Ghosh, A. K., & Fidanze, S. (1998). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions. Scilit.
  • Bursavich, M. G., & Rich, D. H. (2002). Designing Non-Peptide Peptidomimetics in the 21st Century: Inhibitors Targeting Conformational Ensembles. Journal of Medicinal Chemistry, 45(3), 541–558. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions. Figshare.
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Gilon, C., et al. (2001). Solid-Phase Synthesis of a Nonpeptide RGD Mimetic Library: New Selective αvβ3 Integrin Antagonists. Journal of Medicinal Chemistry, 44(10), 1694–1703. [Link]

  • IT Medical Team. (2022, December 30).
  • BenchChem. (2025). An In-depth Technical Guide to N-Boc-aminomethanol for Researchers and Drug Development Professionals. BenchChem.
  • Reddit. (2020, October 5).
  • Ermert, P., et al. (2017). Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. Journal of Medicinal Chemistry, 60(24), 10046–10069. [Link]

  • Demuth, D. R., & Luzzio, F. A. (2020). Peptide and non-peptide mimetics as potential therapeutics targeting oral bacteria and oral biofilms. Molecular Oral Microbiology, 35(4), 147-161. [Link]

  • Ghosh, A. K., et al. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 51(16), 5065–5073.
  • Schramm, V. L. (2019). Enzymatic Transition States and Drug Design. Annual Review of Biochemistry, 88, 485-508. [Link]

  • Pini, D., et al. (2001). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. Tetrahedron: Asymmetry, 12(4), 653-658.
  • Quora. (2020, February 11). Why do structural analogs of the transition-state intermediate of an enzyme inhibit the enzyme competitively and with low Ki values? Quora.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi AppTec.
  • Pini, D., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(19), 2915-2920.
  • Desroches, M., et al. (2017). Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres. Beilstein Journal of Organic Chemistry, 13, 2708-2722. [Link]

  • Reddy, K. S., & Kumar, P. S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2).
  • Kim, H., et al. (2021). Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. Chemical Science, 12(31), 10565-10571. [Link]

  • Digital Commons at Buffalo State. (2021, May 21). Synthesis of Library of N-t-boc Amino ester.
  • Albeck, A., et al. (1994). Stereoselective synthesis of non symmetric dihydroxyethylene dipeptide isosteres via epoxy alcohols derived from alpha-amino acids. Tetrahedron Letters, 35(50), 9353-9356. [Link]

  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub.
  • Kumar, V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 35896-35903. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Diastereoselectivity in Cyclopentyl Grignard Additions

Welcome to the technical support center for diastereoselective cyclopentyl Grignard additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diastereoselective cyclopentyl Grignard additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in cyclopentyl Grignard additions?

A1: Diastereoselectivity in the addition of cyclopentyl Grignard reagents to carbonyl compounds is a multifactorial issue. The stereochemical outcome is dictated by the subtle interplay of several parameters. The most critical factors include:

  • Substrate Structure (Chelation vs. Non-Chelation Control): The presence of a chelating group (e.g., α- or β-hydroxyl, alkoxyl, or amino groups) on the carbonyl substrate is one of the most powerful tools for inducing diastereoselectivity.[1][2][3][4] In such cases, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic transition state. This pre-organization of the substrate favors the attack of the cyclopentyl group from the less sterically hindered face. In the absence of a chelating group, the reaction is governed by non-chelation models like the Felkin-Anh model, where steric and electronic effects of the substituents on the stereogenic center dictate the direction of nucleophilic attack.

  • Solvent Choice: The coordinating ability of the solvent plays a pivotal role.[1][5][6][7]

    • Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents can compete with the chelating group on the substrate for coordination to the magnesium center. This can disrupt the formation of a rigid chelated transition state, often leading to lower diastereoselectivity or favoring the non-chelation product.[5][6][7]

    • Non-Coordinating Solvents (e.g., Dichloromethane (DCM), Toluene): These solvents do not effectively solvate the magnesium ion, thus promoting the formation of the intramolecular chelate between the Grignard reagent and the substrate. This often results in higher diastereoselectivity for the chelation-controlled product.[1][5][6]

  • Reaction Temperature: Temperature can have a profound and sometimes non-intuitive impact on diastereoselectivity.[8][9][10] While lowering the temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, there are documented cases of "inverse temperature dependence" where higher temperatures lead to increased diastereoselectivity.[8][9][10] This is often attributed to entropic factors or a shift in the Schlenk equilibrium of the Grignard reagent.

  • The Nature of the Grignard Reagent:

    • Halide Effect: The halide atom of the Grignard reagent (RMgX) can influence the Lewis acidity of the magnesium center. Alkylmagnesium iodides (RMgI) are more Lewis acidic and can form more stable chelates, leading to higher diastereoselectivity compared to their bromide (RMgBr) or chloride (RMgCl) counterparts in certain systems.[11][12][13]

    • Aggregation State: Grignard reagents exist in solution as a complex equilibrium of monomers, dimers, and other oligomers (the Schlenk equilibrium).[12][14] The reactivity and steric bulk of these different species can vary, impacting the stereochemical outcome.

  • Additives:

    • Lewis Acids: The addition of Lewis acids can enhance chelation control and improve diastereoselectivity.[5][6][15] However, some Lewis acids can react with the Grignard reagent itself.[5][6]

    • Chiral Auxiliaries and Ligands: The use of chiral auxiliaries covalently attached to the substrate is a robust strategy to control facial selectivity.[16][17][18][19] Similarly, chiral ligands can be used to modify the Grignard reagent and induce asymmetry.

Q2: How does chelation control work and how can I promote it?

A2: Chelation control is a powerful strategy for achieving high diastereoselectivity. It relies on the formation of a cyclic intermediate involving the magnesium atom of the Grignard reagent and at least two coordinating atoms on the substrate, typically the carbonyl oxygen and a nearby heteroatom (e.g., in an α- or β-hydroxy, -alkoxy, or -amino ketone/aldehyde). This locks the conformation of the substrate, forcing the nucleophilic attack of the cyclopentyl group to occur from the less sterically hindered face of the carbonyl.

To promote chelation control:

  • Utilize a Substrate with a Chelating Group: If your synthetic design allows, incorporate a hydroxyl, methoxy, or other Lewis basic group at the α- or β-position to the carbonyl.

  • Choose a Non-Coordinating Solvent: Solvents like dichloromethane (DCM) or toluene are preferred as they do not compete with the intramolecular chelation.[1][5][6]

  • Consider the Grignard Halide: In some cases, using a cyclopentylmagnesium iodide may enhance chelation due to its increased Lewis acidity.[11][13]

Below is a diagram illustrating the principle of chelation control.

Caption: Chelation control in Grignard additions.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Obtaining a ~1:1 Mixture of Diastereomers)
Potential Cause Troubleshooting Steps
Ineffective Chelation 1. Switch to a non-coordinating solvent: If using THF or ether, switch to DCM or toluene to promote intramolecular chelation.[1][5][6] 2. Verify the presence and accessibility of a chelating group: Ensure the chelating group on your substrate is positioned to form a stable 5- or 6-membered ring with the magnesium center.
Inappropriate Reaction Temperature 1. Lower the temperature: Run the reaction at -78 °C, -40 °C, or 0 °C to see if selectivity improves.[20] 2. Systematically vary the temperature: If lower temperatures do not improve selectivity, explore a range of temperatures, including room temperature or even reflux, as inverse temperature dependence has been observed.[8][9]
Interference from Coordinating Solvent Use of additives: In some cases, adding a Lewis acid like ZnCl₂ or CeCl₃ can help to "mop up" coordinating solvent molecules and favor the chelated transition state.[21]
Grignard Reagent Quality/Composition 1. Titrate your Grignard reagent: Ensure the concentration is known and consistent. 2. Consider the halide: If possible, prepare and test cyclopentylmagnesium chloride, bromide, and iodide to assess the halide effect on your system.[11][13]
Problem 2: Formation of the "Wrong" Diastereomer
Potential Cause Troubleshooting Steps
Dominance of Non-Chelation Control 1. If the undesired product is the Felkin-Anh product: This suggests chelation is not the dominant pathway. To favor the chelation-controlled product, switch to a non-coordinating solvent (DCM, toluene).[1] 2. If the undesired product is the anti-Felkin-Anh product (chelation-controlled): To favor the Felkin-Anh product, switch to a strongly coordinating solvent like THF to disrupt chelation.[5][6][7]
Steric Hindrance Evaluate steric interactions: The cyclopentyl group is sterically demanding. Analyze the transition state models (chelation and Felkin-Anh) to ensure your prediction of the favored diastereomer accounts for all significant steric clashes. The steric bulk of other substituents on the substrate could override the directing effect of a chelating group.[4][22]
Problem 3: Low Reaction Yield and/or Formation of Byproducts
Potential Cause Troubleshooting Steps
Poor Quality Grignard Reagent 1. Ensure anhydrous conditions: Grignard reagents are highly sensitive to moisture.[23] Use freshly dried solvents and glassware. 2. Activate the magnesium: Use a small crystal of iodine or 1,2-dibromoethane to initiate the formation of the Grignard reagent.[23] Ensure the magnesium turnings are fresh and not oxidized.
Enolization of the Carbonyl Substrate Use a more reactive Grignard reagent or lower the temperature: If your substrate is prone to enolization, a more reactive Grignard (e.g., with a different halide) or running the reaction at a very low temperature (-78 °C) can favor nucleophilic addition over deprotonation.[24]
Reduction of the Carbonyl Check for β-hydrides on the Grignard reagent: While less common with a cyclic Grignard like cyclopentylmagnesium, reduction can occur if the Grignard reagent has accessible β-hydrogens and the carbonyl is sterically hindered. This is generally not a major issue with cyclopentyl Grignard reagents.

Experimental Protocols

Protocol 1: Preparation of Cyclopentylmagnesium Bromide in THF

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Cyclopentyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.

  • The resulting grey-to-brown solution is the cyclopentylmagnesium bromide reagent. It is advisable to titrate the Grignard solution before use to determine its exact concentration.

Protocol 2: Diastereoselective Addition of Cyclopentylmagnesium Bromide to an α-Alkoxy Ketone (Chelation-Controlled)

Materials:

  • α-Alkoxy ketone

  • Cyclopentylmagnesium bromide solution (prepared as above)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolve the α-alkoxy ketone (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the cyclopentylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the cooled ketone solution.

  • Monitor the reaction by thin-layer chromatography (TLC). Stir at -78 °C until the starting material is consumed.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major diastereomer.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis of the crude product.

ExperimentalWorkflow cluster_prep Grignard Preparation cluster_reaction Diastereoselective Addition cluster_workup Workup and Analysis A 1. Flame-dry glassware B 2. Add Mg turnings and I₂ A->B C 3. Add cyclopentyl bromide in THF dropwise B->C D 4. Stir until Mg is consumed C->D G 3. Add Grignard reagent dropwise D->G Use freshly prepared Grignard E 1. Dissolve α-alkoxy ketone in anhydrous DCM F 2. Cool to -78 °C E->F F->G H 4. Monitor by TLC G->H I 1. Quench with sat. aq. NH₄Cl H->I Upon completion J 2. Warm to RT and extract with DCM I->J K 3. Dry, filter, and concentrate J->K L 4. Purify by column chromatography K->L M 5. Determine d.r. by NMR/HPLC L->M

Caption: Workflow for diastereoselective Grignard addition.

References

  • Lu, B. Z., Senanayake, C., Li, N., Han, Z., Bakale, R. P., & Wald, S. A. (2005). Control of Diastereoselectivity by Solvent Effects in the Addition of Grignard Reagents to Enantiopure t-Butylsulfinimine: Syntheses of the Stereoisomers of the Hydroxyl Derivatives of Sibutramine. Organic Letters, 7(13), 2599–2602. [Link]

  • Mowat, J., Kang, B., Fonovic, B., Dudding, T., & Britton, R. (2009). Inverse Temperature Dependence in the Diastereoselective Addition of Grignard Reagents to a Tetrahydrofurfural. Organic Letters, 11(9), 2003–2006. [Link]

  • Shaw, J. T. (2011). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 111(7), 4358–4427. [Link]

  • Stanton, G. R., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(19), 7621–7623. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2005). Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. Chemical Communications, (32), 4051. [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025). Nature Communications. [Link]

  • Pedersen, M. J., & Skrydstrup, T. (2020). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Organic Process Research & Development, 24(10), 2116–2124. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Asymmetric Induction. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

Optimization

Preventing racemization during oxidation of 1-Cyclopentyl-2-(Boc-amino)ethanol

To: User (Researcher/Process Chemist) From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Racemization in the Oxidation of 1-Cyclopentyl-2-(Boc-amino)ethanol Technical Assessment &...

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Process Chemist) From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Racemization in the Oxidation of 1-Cyclopentyl-2-(Boc-amino)ethanol

Technical Assessment & Structure Verification

Before proceeding with the oxidation protocol, we must validate the structural vulnerability of your substrate. The name "1-Cyclopentyl-2-(Boc-amino)ethanol" implies a specific connectivity, but the risk of racemization depends entirely on the position of the chiral center relative to the carbonyl formed.

Critical Structure Check: Please verify which of the following isomers matches your substrate. The oxidation strategy differs fundamentally for each.

Structure TypeConnectivityProduct upon OxidationRacemization Risk
Type A (Ketone) Cyclopentyl-CH(OH)-CH₂-NHBocCyclopentyl-C(=O)-CH₂-NHBocNegligible. The

-carbon (CH₂) is achiral.
Type B (Aldehyde) Cyclopentyl-CH(NHBoc)-CH₂-OHCyclopentyl-CH(NHBoc)-CHOCRITICAL. The

-carbon is chiral and highly acidic.
Type C (Internal) Cyclopentyl-CH(OH)-CH(NHBoc)-RCyclopentyl-C(=O)-CH(NHBoc)-RCRITICAL. The

-carbon is chiral and prone to epimerization.

Note: This guide assumes you are working with Type B or Type C (or a Type A variant with a chiral cyclopentyl ring), where the product is an


-amino aldehyde/ketone. These compounds are notoriously optically unstable due to the low pKa of the 

-proton (approx. 19-21), allowing rapid enolization in the presence of even mild bases.

The Mechanism of Failure: Why Racemization Occurs

Understanding the enemy is the first step to defeating it. In N-protected amino aldehydes, the electron-withdrawing nature of the carbamate (Boc) group and the carbonyl group renders the


-proton acidic.

The Racemization Pathway:

  • Base Abstraction: Residual base (e.g., Et₃N from Swern/Parikh-Doering) removes the

    
    -proton.
    
  • Planarization: The molecule forms an achiral enol/enolate intermediate.

  • Reprotonation: The proton returns from either face, resulting in a racemic mixture (50:50 R/S).

RacemizationPathway cluster_0 Critical Control Point Start Chiral N-Boc-Amino Aldehyde Enol Achiral Enol Intermediate (Planar) Start->Enol Deprotonation (-H+) Base Base (B:) Base->Enol Racemate Racemic Mixture (L- and D-Isomers) Enol->Racemate Reprotonation (+H+ from either face)

Figure 1: Mechanism of base-catalyzed racemization in


-amino aldehydes.

Recommended Oxidation Protocols

We recommend Protocol A for small-to-medium scale (<10g) due to its operational simplicity and lack of strong base. Protocol B is the industry standard for larger scales where reagent cost is a factor, provided temperature is strictly controlled.

Protocol A: Buffered Dess-Martin Periodinane (DMP) [Recommended]

Why: DMP is a mild oxidant that works at room temperature. The "Buffered" modification is critical: DMP releases acetic acid as a byproduct, which can catalyze acid-mediated racemization or deprotection. Adding sodium bicarbonate neutralizes this risk.

Reagents:

  • Substrate: 1-Cyclopentyl-2-(Boc-amino)ethanol (1.0 equiv)

  • DMP (1.2 - 1.5 equiv)

  • NaHCO₃ (2.0 - 3.0 equiv)

  • Dichloromethane (DCM), wet (water accelerates DMP)

Step-by-Step:

  • Preparation: In a round-bottom flask, suspend 1-Cyclopentyl-2-(Boc-amino)ethanol (1.0 equiv) and NaHCO₃ (2.5 equiv) in DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in one portion.

  • Reaction: Allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Quench (Critical): Pour the mixture into a saturated solution of Na₂S₂O₃ (to destroy excess oxidant) and NaHCO₃ (1:1 ratio). Stir vigorously until the organic layer is clear (approx. 15 min).

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo at low temperature (<30°C) . Do not heat the water bath!

Pros: No strong base, mild conditions. Cons: Reagent cost, potentially shock-sensitive (DMP) on kilo-scale.

Protocol B: Parikh-Doering Oxidation (SO₃·Py)

Why: This method is widely cited for peptide aldehydes because it avoids the cryogenic temperatures of Swern while maintaining high optical purity, provided the reaction time is minimized.

Reagents:

  • Substrate (1.0 equiv)

  • Sulfur Trioxide Pyridine Complex (SO₃·Py) (3.0 equiv)

  • DMSO (Solvent/Reagent)[1]

  • Triethylamine (TEA) or DIPEA (3.0 - 5.0 equiv)

Step-by-Step:

  • Preparation: Dissolve substrate in anhydrous DMSO (0.2 M) and TEA (3.5 equiv). Cool to 0°C.[2]

  • Addition: Add SO₃·Py (3.0 equiv) in small portions (exothermic).

  • Reaction: Stir at 0°C for 15–45 minutes. Do not let this run overnight. The aldehyde is formed quickly; prolonged exposure to TEA causes racemization.

  • Quench: Pour into ice-cold brine/water.

  • Workup: Extract immediately with EtOAc or DCM. Wash extensively with water (to remove DMSO) and mild citric acid (to remove TEA), then brine.

  • Purification: Flash chromatography on silica gel should be done rapidly. Neutralize silica with 1% Et₃N/Hexane if the aldehyde is acid-sensitive, but be cautious of base-induced epimerization.

Pros: Scalable, cheap reagents, generally preserves chirality better than Swern if quenched promptly. Cons: Uses DMSO (workup can be tedious), requires base (TEA).

Comparative Decision Matrix

Use this table to select the right method for your specific constraints.

FeatureBuffered DMP Parikh-Doering Swern Oxidation
Racemization Risk Lowest (Neutral pH)Low (If quenched fast)Moderate/High (Base + warming)
Reaction Temp 0°C to RT0°C to RT-78°C (Strict control needed)
Reagent Cost HighLowLow
Scalability < 100g> 1 kg> 1 kg
Byproducts Acetic Acid, IodinaneDMS (Stench), PyridineDMS (Stench), CO
Best For... Precious/High-Risk Substrates Process Scale-Up General Purpose (Non-Chiral)

Troubleshooting & FAQs

Q1: My yield is good, but the optical rotation is lower than the literature value. What happened?

  • Diagnosis: Partial racemization occurred.[3]

  • Fix:

    • Check your workup. Did you concentrate the aldehyde at high temperature (>40°C)?

    • If using Parikh-Doering/Swern, reduce the exposure time to the base (TEA).

    • Switch to Buffered DMP (Protocol A).

    • Avoid silica gel chromatography if possible; use the crude aldehyde directly in the next step (e.g., Wittig olefination or Reductive Amination).

Q2: The aldehyde decomposes on the column.

  • Diagnosis:

    
    -Amino aldehydes are notoriously unstable on silica (hydrate formation or polymerization).
    
  • Fix:

    • Do not purify. Most protocols involving these intermediates are designed as "telescoped" processes. React the aldehyde in situ.

    • If you must purify, use neutral alumina or deactivate the silica with 1% TEA (though this risks racemization—it is a trade-off).

Q3: Can I use TEMPO/Bleach (Anelli Oxidation)?

  • Risk: Bleach (NaOCl) is basic (pH ~11-12). This is highly risky for chiral

    
    -amino aldehydes.
    
  • Alternative: Use TEMPO/BAIB (Bis-acetoxyiodobenzene). This variant runs under slightly acidic/neutral conditions and is much safer for chiral centers.

Q4: How do I store the aldehyde?

  • Answer: You don't. N-Boc-amino aldehydes should be used immediately. If storage is unavoidable, keep at -20°C under Argon, but expect degradation (trimerization) within 24 hours.

References

  • Parikh-Doering Oxidation of Amino Alcohols: Methodology: Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc. 1967, 89, 5505–5507. Application to Chiral Aldehydes: Jurczak, J. et al. Methodologies for the Synthesis of Chiral -Amino Aldehydes. Chem. Rev. 1989, 89, 149-164.
  • Dess-Martin Periodinane (DMP)

    • Buffering Protocol: Myers, A. G. et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc. 1997 , 119, 6496-6511. Link

  • Swern Oxidation Risks

    • Racemization Mechanism:[1][4] Tidwell, T. T. Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis 1990 , 10, 857-870.

  • General Review of Amino Aldehyde Stability

    • Review: Luly, J. R. et al. A Synthesis of N-Protected

      
      -Amino Aldehydes. J. Org.[5] Chem. 1987 , 52, 1487.
      

Sources

Troubleshooting

Technical Support Center: Purification of Lipophilic Boc-Amino Alcohols

Welcome to the Technical Support Center. As researchers and drug development professionals, working with lipophilic Boc-amino alcohols presents a unique set of chromatographic challenges. These molecules possess a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with lipophilic Boc-amino alcohols presents a unique set of chromatographic challenges. These molecules possess a highly non-polar aliphatic backbone coupled with a polar head group (the hydroxyl and the carbamate moieties). This amphiphilic nature leads to unpredictable retention times, surfactant-like behavior during extraction, and a lack of standard UV absorbance.

This guide is engineered to provide you with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation of your target compounds.

Troubleshooting & FAQs

Q1: My Boc-amino alcohol does not show up on the UV detector during HPLC. How can I track my purification? Causality: The tert-butoxycarbonyl (Boc) protecting group and aliphatic carbon chains lack conjugated


-electron systems. Consequently, they do not absorb UV light above the standard mobile phase cutoff (typically 210 nm). Relying on UV/Vis will result in a flat baseline, causing you to miss your eluting product.
Solution:  Switch to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). ELSD bypasses optical properties by evaporating the mobile phase and measuring the light scattered by the remaining non-volatile analyte particles. This provides a mass-proportional signal that is ideal for molecules lacking a strong UV chromophore [1]. Coupling HPLC with Mass Spectrometry (MS) is also highly recommended for unambiguous peak identification.

Q2: I am experiencing massive streaking on normal-phase silica gel. Why is this happening, and how do I resolve it? Causality: Streaking occurs due to strong, secondary hydrogen-bonding interactions between the free hydroxyl group (and the carbamate carbonyl) of your molecule and the acidic silanol groups on the silica stationary phase. Solution: For bulk purification, use an Ethyl Acetate/Hexanes gradient [2]. If streaking persists, transition to Reversed-Phase HPLC (RP-HPLC). The non-polar C18 stationary phase interacts smoothly with the lipophilic tail via van der Waals forces, completely eliminating silanol-driven streaking.

Q3: During liquid-liquid extraction (aqueous workup), I form a stubborn emulsion. How do I break it? Causality: Lipophilic amino alcohols act as non-ionic surfactants. The lipophilic tail dissolves in the organic layer (e.g., EtOAc or DCM), while the polar Boc-amine and hydroxyl groups interact with the aqueous layer, drastically lowering interfacial tension and stabilizing an emulsion. Solution: Do not shake the separatory funnel vigorously; invert it gently. To break an existing emulsion, saturate the aqueous layer with NaCl (brine) to increase its ionic strength, forcing the organic compound out of the aqueous phase. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove stabilizing particulates.

Q4: Can I use 0.1% TFA in my RP-HPLC mobile phase for a Boc-protected compound? Causality: The Boc protecting group is highly susceptible to acid-catalyzed cleavage. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the elimination of a tert-butyl cation and subsequent decarboxylation. While 0.1% Trifluoroacetic acid (TFA) is standard for peptide HPLC, prolonged exposure during fraction concentration will degrade the Boc group. Solution: Replace TFA with a volatile, near-neutral buffer. Using 10 mM ammonium acetate adjusted to pH 6.0 with glacial acetic acid prevents Boc degradation while maintaining sharp peak shapes [3].

Quantitative Comparison of Purification Modalities

To optimize your workflow, compare the expected quantitative outcomes of the two primary purification modalities used for these compounds.

ParameterNormal Phase Flash ChromatographyReversed-Phase HPLC (RP-HPLC)
Optimal Scale 1.0 g – 50.0 g10 mg – 1.0 g
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 or C8 (5 µm - 10 µm)
Mobile Phase EtOAc / Hexanes (Gradient)Acetonitrile / Water (pH 6.0)
Detection Method TLC (Ninhydrin / PMA stain)ELSD / CAD / MS
Typical Recovery 70% – 85%85% – 95%
Purity Achieved 85% – 90%> 95%
ELSD Temp (if used) N/A40°C – 50°C

Standard Operating Procedure (SOP): RP-HPLC Purification

This protocol utilizes a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Sample Preparation & Solubilization Dissolve the crude lipophilic Boc-amino alcohol in the starting mobile phase (e.g., 50% Acetonitrile / 50% Water). Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates. Validation Checkpoint: Visually inspect the syringe filter. If high resistance is felt, the compound is too lipophilic for the starting water ratio. Add 10% more Acetonitrile until solubilization is complete.

Step 2: Column Equilibration Equilibrate a preparative C18 column with 5% Acetonitrile / 95% Water containing 10 mM ammonium acetate (pH 6.0) for 3-5 column volumes. Validation Checkpoint: Monitor the ELSD and UV baselines. Proceed only when the drift is < 1 mV/min, ensuring the column is fully equilibrated.

Step 3: Gradient Elution & Detection Run a linear gradient from 5% to 95% Acetonitrile over 30 minutes. Split the flow post-column: direct 1% to the ELSD (Drift tube at 45°C, Nebulizer at 3.0 bar) and 99% to the fraction collector.

Step 4: Fraction Collection & Orthogonal Verification Collect fractions corresponding to the target ELSD peaks. Validation Checkpoint (Thermal Deprotection TLC): Spot 1 µL of the target fraction on a silica TLC plate. Heat the plate aggressively (>110°C) with a heat gun for 2 minutes. This thermal energy cleaves the Boc group, releasing the free amine. Stain with Ninhydrin and heat again. A purple spot confirms the presence of your amino alcohol.

Step 5: Lyophilization Immediately freeze the validated fractions in liquid nitrogen and lyophilize to remove the water, Acetonitrile, and volatile ammonium acetate buffer. Validation Checkpoint: Run a


H-NMR on the dried powder. A sharp, distinct singlet at ~1.40 ppm integrating to 9 protons confirms the Boc group survived the purification process intact.

Workflow Visualization

Below is the logical decision matrix for selecting the correct purification and detection pathway based on your compound's specific properties and scale.

G Start Crude Lipophilic Boc-Amino Alcohol CheckUV Has UV Chromophore? (e.g., aromatic ring) Start->CheckUV UVYes UV Detection (254 nm / 280 nm) CheckUV->UVYes Yes UVNo ELSD / CAD / MS Detection Required CheckUV->UVNo No Scale Purification Scale? UVYes->Scale UVNo->Scale PrepFlash Normal Phase Flash (EtOAc/Hexanes) Scale->PrepFlash > 1 gram RPHPLC RP-HPLC (C18/C8) (ACN/H2O gradient) Scale->RPHPLC < 1 gram or Complex Mix Pure Pure Boc-Amino Alcohol PrepFlash->Pure RPHPLC->Pure

Decision matrix for the purification and detection of lipophilic Boc-amino alcohols.

References

  • Title : A Chemical Probe For Tudor Domain Protein Spindlin1 to Investigate Chromatin Functions Source : ChemRxiv URL :[Link]

  • Title : Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure Source : PubMed Central (NIH) URL :[Link]

Sources

Optimization

Solving solubility issues of cyclopentyl derivatives in aqueous buffers

Welcome to the Technical Support Center for Assay Formulation & Solubilization . As a Senior Application Scientist, I frequently encounter researchers struggling to maintain the solubility of cyclopentyl-bearing compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Formulation & Solubilization .

As a Senior Application Scientist, I frequently encounter researchers struggling to maintain the solubility of cyclopentyl-bearing compounds in aqueous biochemical assays. The cyclopentyl ring significantly increases the lipophilicity (LogP) of a molecule and often contributes to high crystal packing energy, making these derivatives notoriously difficult to keep in aqueous solutions like PBS or HEPES[1].

This guide is designed to help you diagnose precipitation issues, understand the thermodynamic causality behind them, and implement self-validating formulation protocols to rescue your assays.

💡 Diagnostic FAQs: Troubleshooting Cyclopentyl Precipitation

Q1: Why does my cyclopentyl derivative precipitate in my biochemical assay despite using 1% DMSO? A: When you spike a highly concentrated DMSO stock of a lipophilic compound directly into an aqueous buffer, you are relying on kinetic solubility. The compound experiences a sudden "solvent shock" and rapidly forms an amorphous precipitate because it cannot reach thermodynamic equilibrium in the new aqueous environment[2]. Furthermore, while 1% DMSO is generally considered a safe upper tolerance limit for many in vitro and in vivo assays (such as zebrafish embryo models), exceeding this threshold to force solubility will likely cause enzyme denaturation or generate false-positive assay interference[3].

Q2: How can I improve the aqueous solubility of my compound without exceeding the 1% DMSO threshold? A: To bypass the thermodynamic barrier without relying on toxic levels of organic co-solvents, you must physically shield the hydrophobic cyclopentyl moiety from the aqueous environment. The most effective strategy is the use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form inclusion complexes where the lipophilic cyclopentyl group enters the hydrophobic internal cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains excellent solubility in the aqueous buffer[4].

Q3: What if cyclodextrin complexation fails to keep my compound in solution? A: If the steric bulk of your specific derivative prevents it from entering the cyclodextrin cavity, you can transition to a Self-Micro Emulsifying Drug Delivery System (SMEDDS). By utilizing a carefully titrated mixture of lipids and surfactants (like Tween-20), you can force the compound into a micellar nano-emulsion. This reduces the particle size to the nanoscale, exponentially increasing the surface area and improving the dissolution rate in aqueous media[5].

📊 Quantitative Comparison of Solubilization Strategies

To help you select the right approach for your specific assay, the following table summarizes the quantitative performance and biological compatibility of standard solubilization strategies.

Solubilization StrategyPrimary MechanismMax Assay ConcentrationAqueous Solubility EnhancementAssay Compatibility & Limitations
DMSO Dilution Organic Co-solvation≤ 1.0% v/v1x (Baseline)High; but >1% causes protein denaturation and cell toxicity.
HP-β-CD Complexation Hydrophobic Cavity Inclusion5.0 - 20% w/v10x - 100xExcellent; biologically inert, but requires specific steric fit.
SMEDDS (Tween-20) Micellar Nano-emulsion0.1 - 1.0% v/v50x - 500xModerate; surfactants may lyse cells or strip assay proteins.

⚙️ Experimental Workflows & Logical Relationships

To systematically resolve your solubility issues, follow the decision tree below.

Workflow Start Compound in DMSO Stock Dilute Dilute in Aqueous Buffer (Target ≤ 1% DMSO) Start->Dilute Check Nephelometric Check Precipitation Detected? Dilute->Check Soluble Proceed with Assay Check->Soluble No Insoluble Thermodynamic Barrier (Compound Crashes Out) Check->Insoluble Yes Strategy1 Strategy A: HP-β-CD Inclusion Complexation Insoluble->Strategy1 First Choice Strategy2 Strategy B: SMEDDS (Tween-20 Nanoemulsion) Insoluble->Strategy2 If Sterically Hindered Validate Filter (0.45 µm) & Quantify via UV/HPLC Strategy1->Validate Strategy2->Validate Validate->Soluble Success

Workflow for troubleshooting cyclopentyl derivative solubility in aqueous assays.

🧪 Step-by-Step Methodology: HP-β-CD Inclusion Complexation

This protocol utilizes the Kneading Method to generate a solid inclusion complex.

The Causality Principle: Mechanical kneading applies direct shear force that disrupts the high crystal packing energy of the cyclopentyl derivative. This energetic disruption allows the lipophilic moiety to overcome its crystalline lattice forces and enter the hydrophobic cavity of the cyclodextrin[1][4].

The Self-Validating System: You cannot assume 100% complexation efficiency. Step 5 acts as a self-validating checkpoint. By filtering the reconstituted solution through a 0.45 µm membrane, any uncomplexed (insoluble) drug is physically removed. Subsequent UV-Vis quantification ensures you know the exact concentration of the solubilized drug entering your assay, preventing artifactual data.

Protocol Steps:

  • Wetting: Weigh the required amount of HP-β-CD (typically a 1:1 or 1:2 molar ratio of drug to cyclodextrin) into a ceramic mortar. Add a minimal volume of distilled water dropwise until a homogeneous, thick paste is formed.

  • Kneading: Slowly add the solid cyclopentyl derivative to the HP-β-CD paste. Triturate (knead) the mixture continuously with a pestle for 45 to 60 minutes. Note: Maintain the paste consistency by adding microliter amounts of water if it begins to dry out.

  • Drying: Transfer the paste to a vacuum desiccator or a lyophilizer. Dry completely for 24 hours to remove all residual water.

  • Pulverization: Once completely dry, grind the resulting solid inclusion complex into a fine, free-flowing powder.

  • Reconstitution & Validation (Critical Step):

    • Dissolve a known mass of the powder in your target aqueous assay buffer (e.g., PBS pH 7.4).

    • Pass the solution through a 0.45 µm PTFE syringe filter.

    • Measure the absorbance of the filtrate using UV-Vis spectroscopy (or HPLC) against a standard curve to quantify the exact concentration of the successfully solubilized cyclopentyl derivative.

Mechanism Drug Cyclopentyl Derivative (High Crystal Packing Energy) Force Mechanical Kneading (Disrupts Crystal Lattice) Drug->Force CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Force Complex Inclusion Complex (Shielded Lipophile) Force->Complex Thermodynamic Shift Aqueous Aqueous Buffer (Thermodynamically Stable) Complex->Aqueous Solubilization

Mechanism of HP-β-CD inclusion complexation for lipophilic cyclopentyl derivatives.

📚 References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Center for Biotechnology Information (PMC).[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.[Link]

  • DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers.[Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. National Center for Biotechnology Information (PMC).[Link]

  • Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Semantic Scholar.[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Epoxide Ring Opening with Cyclopentyl Amines

Welcome to the technical support center for controlling regioselectivity in epoxide ring-opening reactions with cyclopentyl amines. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in epoxide ring-opening reactions with cyclopentyl amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshoot common experimental issues, and offer practical solutions for achieving desired product outcomes.

Introduction: The Challenge of Regioselectivity

The reaction of epoxides with amines to form β-amino alcohols is a cornerstone of organic synthesis, pivotal in the creation of numerous pharmaceuticals and biologically active molecules.[1][2][3] However, the challenge with unsymmetrical epoxides lies in controlling which of the two electrophilic carbon atoms the amine nucleophile attacks. This regioselectivity is a critical factor that determines the final product's constitution. The use of a moderately bulky nucleophile like cyclopentyl amine introduces a unique interplay of steric and electronic factors that requires careful consideration of reaction conditions to achieve the desired regiochemical outcome.

This guide will delve into the mechanistic underpinnings of this reaction and provide actionable strategies to steer the regioselectivity towards either the more substituted (Markovnikov-type) or less substituted (anti-Markovnikov-type) carbon of the epoxide ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of epoxide ring opening with cyclopentyl amine?

The regioselectivity of this reaction is primarily governed by a balance between steric and electronic effects, which can be modulated by the reaction conditions, specifically the presence or absence of an acid catalyst.[1][4]

  • Under Basic or Neutral Conditions (SN2-like Pathway): In the absence of an acid catalyst, the reaction proceeds via a classic SN2 mechanism.[5][6][7] The cyclopentyl amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon atom of the epoxide.[5][8][9] This is because the transition state energy is lower for the pathway with less steric clash between the incoming amine and the substituents on the epoxide.

  • Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst (Brønsted or Lewis acid), the epoxide oxygen is protonated, making it a better leaving group.[10][11] This also imparts significant positive charge on the epoxide carbons. For epoxides with one carbon being tertiary or benzylic, a significant partial positive charge develops on the more substituted carbon, stabilizing it.[1] The reaction then proceeds through a transition state with considerable SN1 character.[10][12] The nucleophile, in this case, cyclopentyl amine, will then preferentially attack the more substituted carbon, which bears a greater degree of positive charge.[10][11]

Q2: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A lack of regioselectivity is a common problem and often indicates that the reaction is proceeding through a mixture of SN1 and SN2 pathways, or that the inherent steric and electronic biases of the substrate are not pronounced enough.[13]

  • To favor attack at the less substituted carbon (Anti-Markovnikov):

    • Eliminate Acidic Catalysts: Ensure the reaction is run under neutral or basic conditions. Traces of acid can be quenched by adding a non-nucleophilic base.

    • Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO can enhance the nucleophilicity of the amine and favor the SN2 pathway.[6]

    • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy, which is typically the sterically less hindered SN2 attack.

  • To favor attack at the more substituted carbon (Markovnikov):

    • Introduce a Catalyst: The addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, H2SO4) or a Lewis acid (e.g., YCl3, Sn-Beta, AlCl3) is crucial.[2][4][14][15] Lewis acids are often preferred as they can be more selective and function under milder conditions.[15]

    • Solvent Choice: Protic solvents can stabilize the developing positive charge in the SN1-like transition state but can also compete as nucleophiles. Aprotic solvents with high dielectric constants can also promote the SN1 pathway.[16][17] The choice of solvent can have a significant impact and may require screening.[4]

Q3: The reaction is very slow or not proceeding at all. What are the possible causes and solutions?

Low reactivity can stem from several factors:

  • Steric Hindrance: If both the epoxide and the cyclopentyl amine are highly substituted near the reaction centers, steric hindrance can significantly slow down the reaction.[13][18][19]

    • Solution: Increasing the reaction temperature can help overcome the activation barrier. However, this may negatively impact regioselectivity. Alternatively, employing a less hindered amine, if the experimental design allows, could be a solution.

  • Weak Nucleophile/Poor Electrophile: While cyclopentyl amine is a reasonably good nucleophile, if the epoxide is electronically deactivated, the reaction may be sluggish.

    • Solution: The use of an acid catalyst will activate the epoxide, making it a much better electrophile.[2][20]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity - Reaction conditions are intermediate between acidic and basic.- Insufficient steric or electronic differentiation on the epoxide.- To favor SN2 (less substituted attack): run under strictly neutral/basic conditions, use a polar aprotic solvent, and consider lowering the temperature.- To favor SN1 (more substituted attack): add a catalytic amount of a Lewis or Brønsted acid.[13] Screen different catalysts and solvents for optimal results.[4]
Low or No Conversion - High degree of steric hindrance from either the epoxide or the amine.[13][18]- The epoxide is not sufficiently activated (in cases of weak nucleophilic attack).- Increase the reaction temperature, but be mindful of potential decreases in selectivity.- Add a Lewis or Brønsted acid catalyst to activate the epoxide ring.[2][20]
Side Reactions/Byproduct Formation - Polymerization of the epoxide, especially under strongly acidic conditions.- The solvent (e.g., an alcohol) is acting as a competing nucleophile.- Use only a catalytic amount of acid.- Consider using a non-nucleophilic solvent.- For Lewis acid catalysis, some are known to be more prone to side reactions than others; screening may be necessary.[15]

Experimental Protocols

Protocol 1: Regioselective Synthesis of the Anti-Markovnikov Product (SN2 Pathway)

This protocol is designed to favor the nucleophilic attack of cyclopentyl amine at the less substituted carbon of an unsymmetrical epoxide.

Materials:

  • Unsymmetrical epoxide (e.g., propylene oxide, styrene oxide)

  • Cyclopentyl amine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the unsymmetrical epoxide (1.0 eq).

  • Add the anhydrous solvent (to make a 0.1-0.5 M solution).

  • Add cyclopentyl amine (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) if the reaction is slow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Regioselective Synthesis of the Markovnikov Product (SN1-like Pathway)

This protocol employs a Lewis acid catalyst to direct the nucleophilic attack of cyclopentyl amine to the more substituted carbon of the epoxide.

Materials:

  • Unsymmetrical epoxide (e.g., styrene oxide)

  • Cyclopentyl amine

  • Lewis acid catalyst (e.g., Yttrium(III) chloride (YCl3) or Tin-Beta zeolite)[2][15]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the unsymmetrical epoxide (1.0 eq) and the anhydrous solvent.

  • Add the Lewis acid catalyst (e.g., 1-10 mol%).

  • Stir the mixture for 5-10 minutes to allow for coordination.

  • Add cyclopentyl amine (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., NaHCO3).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Mechanistic Pathways

The choice between the SN1-like and SN2-like pathways is the critical control point for regioselectivity. The following diagrams illustrate these competing mechanisms.

G cluster_0 SN2-like Pathway (Basic/Neutral) cluster_1 SN1-like Pathway (Acidic) Epoxide_B Unsymmetrical Epoxide Transition_State_B Transition State (Attack at less hindered carbon) Epoxide_B->Transition_State_B Amine_B Cyclopentyl Amine Amine_B->Transition_State_B Product_B Anti-Markovnikov Product Transition_State_B->Product_B Epoxide_A Unsymmetrical Epoxide Protonated_Epoxide Protonated/Activated Epoxide Epoxide_A->Protonated_Epoxide Activation Acid H+ or Lewis Acid Acid->Protonated_Epoxide Transition_State_A Transition State (Attack at more substituted carbon) Protonated_Epoxide->Transition_State_A Amine_A Cyclopentyl Amine Amine_A->Transition_State_A Product_A Markovnikov Product Transition_State_A->Product_A G cluster_troubleshoot Troubleshooting start Start Experiment check_regio Check Regioselectivity start->check_regio desired_regio Desired Regioselectivity? check_regio->desired_regio check_conv Check Conversion desired_conv Desired Conversion? check_conv->desired_conv desired_regio->check_conv Yes adjust_acid Adjust Catalyst (Type/Loading) desired_regio->adjust_acid No success Successful Reaction desired_conv->success Yes adjust_temp Adjust Temperature desired_conv->adjust_temp No adjust_acid->start Re-run adjust_solvent Change Solvent adjust_temp->adjust_solvent check_reagents Check Reagent Purity/ Steric Hindrance adjust_solvent->check_reagents check_reagents->start Re-run

Caption: A systematic troubleshooting workflow.

References

  • Li, D., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

  • Deshpande, N., et al. (2018). Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts. ChemRxiv. Available at: [Link]

  • Gounder, R., & Toste, F. D. (2021). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. Available at: [Link]

  • Li, D. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. SciSpace. Available at: [Link]

  • Mosslemin, M. H., et al. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Química Nova. Available at: [Link]

  • Asurumunige, A. G., & MacKnight, R. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. Available at: [Link]

  • Rakhmankulov, D. L., et al. (2005). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. Russian Journal of General Chemistry. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

  • S. M. Mahalingam, et al. (2014). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. Available at: [Link]

  • Gounder, R. (2021). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ACS Publications. Available at: [Link]

  • Asurumunige, A. G., & MacKnight, R. (n.d.). Environmental control of Regiodiversity: Ring opening of epoxides. American Chemical Society. Available at: [Link]

  • R. K. Sharma, et al. (2017). Active Copper Catalyzed Regioselective Ring Opening of Epoxides by Heterocyclic Amines: An Efficient Protocol for Synthesis of β-Amino Alcohols. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Inoue, M., et al. (2006). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Likhar, P. R., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molbank. Available at: [Link]

  • Singh, J., & Kumar, S. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • M. R. D. M. de la Hoz, et al. (2021). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. ACS Catalysis. Available at: [Link]

  • Larin, A. A., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology. Available at: [Link]

  • Cieplak, A. S. (1995). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. ResearchGate. Available at: [Link]

  • Y. Zhang, et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Physical Chemistry A. Available at: [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Available at: [Link]

  • Deshpande, N., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. Available at: [Link]

  • Chemistry Steps. (2020). Epoxide Ring-Opening Reactions. Available at: [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]

  • ChemComplete. (2020). Base Catalyzed Epoxide Opening. YouTube. Available at: [Link]

  • ChemTalk. (2023). Epoxide Ring Opening. Available at: [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Available at: [Link]

  • Sharma, P., & Kumar, A. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2021). Mechanism of the epoxide ring and amine curing reaction. ResearchGate. Available at: [Link]

  • Ren, G., et al. (2021). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry. Available at: [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]

Sources

Optimization

Troubleshooting low yields in Weinreb amide reduction to amino alcohols

Technical Support Center: Weinreb Amide Reductions Welcome to the technical support guide for troubleshooting the reduction of N-protected Weinreb amides to their corresponding amino alcohols. This resource is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Weinreb Amide Reductions

Welcome to the technical support guide for troubleshooting the reduction of N-protected Weinreb amides to their corresponding amino alcohols. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this critical transformation. Instead of a generic protocol, this guide provides a deep dive into the causality of common issues and offers field-proven solutions to rescue low-yielding reactions.

The reduction of a Weinreb amide is a cornerstone of modern synthesis, prized for its ability to halt reduction at the aldehyde or ketone stage.[1][2][3] This control stems from the formation of a stable, five-membered tetrahedral intermediate, which is stabilized by chelation with the N-methoxy group.[4][5][6] This intermediate typically remains intact at low temperatures, preventing the over-addition or over-reduction that plagues reactions with other acyl compounds.[4][7][8]

However, to achieve the desired amino alcohol, this intermediate must be successfully reduced further. This guide addresses the common pitfalls—from incomplete reactions to problematic work-ups—that can lead to disappointing yields.

Core Troubleshooting Guide (Q&A Format)

This section directly addresses the most frequent problems encountered during the reduction of N-protected amino Weinreb amides, typically with powerful reducing agents like Lithium Aluminum Hydride (LAH).

Q1: My reaction is incomplete. I'm recovering a significant amount of starting material. What went wrong?

This is a classic issue often traced back to the quality and quantity of your reducing agent or the reaction conditions.

  • Cause A: Inactive Reducing Agent. Lithium Aluminum Hydride (LAH) is highly reactive and decomposes upon exposure to atmospheric moisture. An aged or improperly stored bottle of LAH will have significantly lower activity.

    • Solution: Always use freshly opened LAH or titrate older batches to determine the active hydride concentration. Ensure your reaction is conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (Argon or Nitrogen).

  • Cause B: Insufficient Stoichiometry. While one equivalent of LAH provides four equivalents of hydride, the reaction stoichiometry is not always 1:4. The initial reaction consumes one hydride equivalent to form the tetrahedral intermediate. Further reduction requires additional equivalents. Furthermore, any acidic protons on your substrate (e.g., from an improperly protected amine or other functional group) will consume the hydride reagent.

    • Solution: For a complete reduction to the alcohol, a typical starting point is 1.5 to 2.0 equivalents of LAH. If your substrate has other reducible groups or acidic protons, this amount will need to be increased.

  • Cause C: Reaction Temperature is Too Low. While the initial addition of the substrate to the LAH slurry should be done at low temperatures (-40 to -78 °C) to control the exotherm, holding the reaction at this temperature for the entire duration may prevent the reduction of the stable intermediate.

    • Solution: After the initial low-temperature addition, allow the reaction to slowly warm to 0 °C or even room temperature and stir for several hours to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

Q2: The major product I'm isolating is the aldehyde, not the desired amino alcohol. How do I push the reaction to completion?

This is a clear indication that the stable tetrahedral intermediate is collapsing to the aldehyde during work-up but is not being reduced further in the reaction pot.[3]

  • Cause A: Insufficient Reducing Agent or Reaction Time. This is the most common reason. The reduction of the chelated intermediate to the alcohol is slower than its initial formation.

    • Solution: Increase the equivalents of LAH to 2.0-3.0 equivalents. Additionally, increase the reaction time after allowing it to warm from the initial low temperature. Monitor the reaction carefully for the disappearance of the aldehyde intermediate.

  • Cause B: Premature Quenching. Adding the quenching agent while the reaction is still cold or before the second reduction is complete will hydrolyze the intermediate to the aldehyde.

    • Solution: Ensure the reaction has gone to completion via TLC or LC-MS before beginning the quenching procedure.

Q3: My yield is low, and I have a complex mixture of byproducts. What are the likely side reactions?

Byproduct formation points to issues with protecting group stability, reaction conditions, or the inherent reactivity of your molecule.

  • Cause A: Protecting Group Cleavage. Certain N-protecting groups are not fully stable to the harsh, basic conditions of an LAH reduction. For example, the Fmoc group is base-labile, and while Boc is generally stable, it can be cleaved under harsh or prolonged heating conditions.

    • Solution: Choose a robust protecting group known to be stable to LAH, such as Cbz (benzyl carbamate) or a simple benzyl group. Consult a protecting group stability chart for compatibility with strong reducing agents.[9]

  • Cause B: Epimerization. If your Weinreb amide is derived from an α-amino acid, the α-proton can be acidic. Under basic conditions and elevated temperatures, this can lead to epimerization and a loss of stereochemical purity, complicating purification and reducing the yield of the desired diastereomer.

    • Solution: Maintain low reaction temperatures for as long as possible. If epimerization is a persistent issue, consider alternative, less basic reducing agents if they are compatible with your substrate.

Q4: I seem to have a good reaction by TLC, but my recovered yield after work-up is very low.

Product loss during work-up is a frustrating but common problem, especially with LAH reductions which produce aluminum salt byproducts.

  • Cause A: Emulsion Formation. Standard aqueous quenches of LAH reactions often produce a gelatinous, colloidal suspension of aluminum salts that can be very difficult to filter and can trap your product, leading to severe emulsion problems during extraction.[10]

    • Solution: Avoid a simple water quench. Instead, use a well-established procedure designed to produce granular, easily filterable precipitates. The two most reliable methods are:

      • The Fieser Work-up: This involves the sequential, careful, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.[11][12][13]

      • Rochelle's Salt Quench: Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) will chelate the aluminum ions and help break up emulsions.[10]

  • Cause B: Product Adsorption. Amino alcohols are polar and can adsorb strongly onto the aluminum salt byproducts.

    • Solution: After filtration, do not discard the solid aluminum salts immediately. Instead, stir (triturate) the solid cake for an extended period (30-60 minutes) with a polar solvent like ethyl acetate or THF to recover the adsorbed product. Filter and combine the filtrates. It may be necessary to repeat this process.

Visualizing the Troubleshooting Process

The following flowchart provides a visual guide to diagnosing and solving common issues with this reaction.

G Start Low Yield in Weinreb Amide Reduction to Amino Alcohol Symptom1 Major Product is Unreacted Starting Material Start->Symptom1 Symptom2 Major Product is Aldehyde Intermediate Start->Symptom2 Symptom3 Complex Mixture / Unidentified Byproducts Start->Symptom3 Symptom4 Poor Recovery After Work-up Start->Symptom4 Cause1a Cause: Inactive Reducing Agent Symptom1->Cause1a Cause1b Cause: Insufficient Stoichiometry Symptom1->Cause1b Cause1c Cause: Reaction Temp Too Low Symptom1->Cause1c Cause2a Cause: Insufficient Reducing Agent Symptom2->Cause2a Cause2b Cause: Reaction Time Too Short Symptom2->Cause2b Cause2c Cause: Quenched Too Early Symptom2->Cause2c Cause3a Cause: Protecting Group Cleavage Symptom3->Cause3a Cause3b Cause: Epimerization Symptom3->Cause3b Cause4a Cause: Emulsion Formation Symptom4->Cause4a Cause4b Cause: Product Adsorption onto Aluminum Salts Symptom4->Cause4b Solution1a Solution: Use fresh, titrated LAH. Ensure anhydrous conditions. Cause1a->Solution1a Solution1b Solution: Use 1.5-2.0 eq. of LAH. Account for any acidic protons. Cause1b->Solution1b Solution1c Solution: Allow reaction to warm to 0°C or RT after initial low-temp addition. Cause1c->Solution1c Solution2a Solution: Increase LAH to 2.0-3.0 eq. Cause2a->Solution2a Solution2b Solution: Increase reaction time and monitor by TLC/LC-MS for disappearance of aldehyde. Cause2b->Solution2b Solution2c Solution: Ensure reaction is complete before initiating quenching procedure. Cause2c->Solution2c Solution3a Solution: Choose a more robust PG (e.g., Cbz). Avoid overly harsh conditions. Cause3a->Solution3a Solution3b Solution: Maintain low temperatures. Consider less basic reducing agents. Cause3b->Solution3b Solution4a Solution: Use Fieser work-up or Rochelle's salt quench. Cause4a->Solution4a Solution4b Solution: Stir precipitate with a polar solvent (EtOAc, THF) before discarding. Cause4b->Solution4b

Caption: Troubleshooting workflow for Weinreb amide reduction.

In-Depth FAQs on Key Experimental Parameters

How do I choose the right reducing agent?

While LAH is the workhorse for this transformation, other reagents can be used, though they often favor aldehyde formation. The choice depends on the desired outcome and substrate compatibility.[14]

Reducing AgentTypical OutcomeConditions & Notes
LiAlH₄ (LAH) Amino Alcohol The most powerful and common choice for full reduction. Requires strictly anhydrous conditions and careful quenching.[11]
DIBAL-H AldehydeTypically stops cleanly at the aldehyde stage at low temperatures (-78 °C).[2] Pushing it to the alcohol requires higher temperatures and excess reagent, often with lower yields.
MgAB Reagents AldehydeMilder, safer alternatives to LAH and DIBAL that provide aldehydes under ambient conditions.[15][16][17]
NaBH₄ No ReactionSodium borohydride is generally not reactive enough to reduce Weinreb amides under standard conditions.

Which N-protecting groups are compatible with LAH reduction?

Protecting group stability is paramount for a clean reaction. Here is a general guide for commonly used N-protecting groups in the presence of LAH.

Protecting GroupStability to LiAlH₄Comments
Boc Generally StableStable under typical conditions but can be cleaved with prolonged reaction times or elevated temperatures.
Cbz Stable The benzyl carbamate group is robust under LAH reduction conditions.
Fmoc Not Stable Cleaved by the basic conditions of the LAH reagent and work-up. Avoid this protecting group.
Benzyl (Bn) Stable Very stable to LAH.
Tosyl (Ts) Stable Generally stable to hydride reduction.

For a comprehensive overview of protecting group stability, consult authoritative resources like Greene's Protective Groups in Organic Synthesis.[9]

Experimental Protocols

These protocols provide a reliable starting point. Always adapt them to the specific scale and substrate of your reaction.

Protocol 1: General Procedure for LiAlH₄ Reduction
  • Setup: Under an inert atmosphere (Argon), add a magnetic stir bar and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a thermometer and an addition funnel.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • LAH Addition: Carefully and portion-wise, add 1.5-2.0 equivalents of LiAlH₄ powder to the stirred THF. A grey, uniform slurry should form.

  • Substrate Addition: Dissolve your N-protected Weinreb amide (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the substrate solution dropwise to the LAH slurry, ensuring the internal temperature does not rise significantly. For sensitive substrates, initial cooling to -40 °C or lower may be required.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until all starting material and any aldehyde intermediate are consumed.

  • Work-up: Proceed to the Fieser Work-up (Protocol 2).

Protocol 2: Recommended Fieser Work-up

This procedure is designed for a reaction that used 'x' grams of LiAlH₄.

  • Cooling: After the reaction is complete, dilute the mixture with an equal volume of diethyl ether or THF and cool the flask to 0 °C in an ice-water bath. Caution: The following steps are highly exothermic and will evolve hydrogen gas. Perform additions very slowly and carefully.

  • Water Addition: Slowly and dropwise, add 'x' mL of water.

  • NaOH Addition: Slowly and dropwise, add 'x' mL of a 15% (w/v) aqueous sodium hydroxide solution.

  • Final Water Addition: Slowly and dropwise, add '3x' mL of water.[13]

  • Stirring: Remove the cooling bath and stir the mixture vigorously at room temperature for 30-60 minutes. A white, granular precipitate should form.

  • Drying & Filtration: Add a small amount of anhydrous magnesium sulfate or sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Product Recovery: Wash the filtered solid cake thoroughly with several portions of THF or ethyl acetate. Combine the organic filtrates, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). [Link]

  • eScholarship.org. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 Handout: Selected Reducing Reagents. [Link]

  • ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. (2022). [Link]

  • ResearchGate. Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. (2016). [Link]

  • ResearchGate. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. (2012). [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). [Link]

  • PMC, NIH. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). [Link]

  • PubMed. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). [Link]

  • University of Rochester. Workup for Aluminum Hydride Reductions. [Link]

  • Curly Arrow. Lithium Aluminium Hydride Reductions - Rochelle's Salt. (2009). [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). (2020). [Link]

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). [Link]

  • ACS Publications. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). [Link]

  • Protecting groups in organic synthesis. [Link]

  • Organic Chemistry Portal. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. (2014). [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • PubMed. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. (2016). [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]

  • ACS Publications. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023). [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • ACS Publications. Weinreb amides. (2000). [Link]

  • Reddit. Weinreb amide workup extraction issues. [Link]

  • PMC, NIH. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl. (2006). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. [Link]

  • Reddit. Tips or alternative synthesis route needed. [Link]

  • Chemistry Stack Exchange. Reduction of amide with LiAlH4. (2015). [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. (2020). [Link]

  • University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]

  • Amino Acid-Protecting Groups. (2019). [Link]

  • Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). [Link]

Sources

Troubleshooting

Technical Support Center: Boc Deprotection of Acid-Sensitive Cyclopentyl Intermediates

Welcome to the Advanced Synthesis Support Portal. As drug development increasingly relies on complex, stereochemically rich aliphatic rings, the selective removal of the tert-butyloxycarbonyl (Boc) group has become a fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As drug development increasingly relies on complex, stereochemically rich aliphatic rings, the selective removal of the tert-butyloxycarbonyl (Boc) group has become a frequent bottleneck. Standard harsh acidic conditions often destroy delicate architectures.

This guide, curated by Senior Application Scientists, provides field-proven, causality-driven troubleshooting strategies and validated protocols to successfully deprotect acid-sensitive cyclopentyl intermediates.

The Mechanistic Challenge: Why Standard Methods Fail

When dealing with cyclopentyl intermediates—especially those bearing tertiary centers, adjacent heteroatoms, or leaving groups—the standard 20–50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM) protocol is a liability.

The Causality: The standard Boc cleavage mechanism relies on the protonation of the carbamate carbonyl, followed by the expulsion of a tert-butyl cation and carbon dioxide[1]. In a highly acidic environment, the tert-butyl cation can act as a proton source or alkylating agent[1]. For strained or heavily substituted cyclopentyl rings, this localized acidity readily induces cyclopentyl carbocation formation. Once formed, the intermediate undergoes rapid E1 elimination, Wagner-Meerwein rearrangements, or complete ring-opening degradation.

To prevent this, we must shift the mechanism from bulk protonation to selective carbonyl coordination or thermolytic cleavage .

Mechanism Boc N-Boc Cyclopentyl Amine StrongAcid Strong Protic Acid (TFA) Boc->StrongAcid Mild Mild Conditions (ZnBr2 / HFIP) Boc->Mild tBuCat t-Butyl Cation Generation StrongAcid->tBuCat Coord Selective Carbonyl Coordination (No strong H+) Mild->Coord CycloCat Cyclopentyl Carbocation (Side Reaction) tBuCat->CycloCat Proton transfer Degradation Ring-Opening / Elimination (Product Loss) CycloCat->Degradation Success Clean Deprotection (Intact Cyclopentyl Ring) Coord->Success Controlled cleavage

Mechanistic divergence of Boc deprotection in acid-sensitive cyclopentyl systems.

Troubleshooting & FAQ Desk

Q1: My cyclopentyl intermediate degraded completely under 20% TFA/DCM. What is the most reliable mild alternative? A: If your substrate contains a secondary N-Boc amine, Zinc Bromide (


) in DCM  is the premier choice. As a mild Lewis acid, 

selectively coordinates to the Boc carbonyl oxygen without providing the bulk protons that cause cyclopentyl degradation[2]. It is highly tolerant of other acid-sensitive functionalities like allylsilanes and certain esters[2].

Q2: My substrate is extremely sensitive to any acid, including Lewis acids. Are there entirely non-acidic alternatives? A: Yes. You can utilize fluorinated alcohols such as Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) under thermal or microwave conditions. HFIP stabilizes the transition state through strong hydrogen bonding, allowing for thermolytic cleavage of the Boc group without the addition of any external acid[3]. This method is exceptionally clean and avoids carbocation-induced ring degradation entirely.

Q3: I need to scale up the reaction, but microwave/thermal HFIP is too expensive. Is there a mild, room-temperature alternative? A: The Oxalyl Chloride in Methanol system is highly recommended for scale-up. This combination generates a very mild, catalytic amount of HCl in situ alongside electrophilic activation of the carbamate[4]. It operates at room temperature (1–4 hours) and has been proven to tolerate highly acid-labile esters and complex heterocyclic frameworks[4].

Q4: Should I use scavengers when deprotecting these sensitive rings? A: Absolutely. Even with milder methods, the tert-butyl cation is eventually released. If your cyclopentyl intermediate has nucleophilic appendages (e.g., hydroxyls, thiols, or electron-rich rings), the cation will alkylate them[1]. Adding 1–5% (v/v) of a scavenger like triisopropylsilane (TIS) or thioanisole acts as a "cation trap," ensuring the integrity of your product[5].

Quantitative Data Center: Method Comparison

Use the following table to select the optimal deprotection strategy based on your specific cyclopentyl substrate's tolerance.

Deprotection MethodReagentsTempReaction TimeFunctional Group ToleranceExpected Yield
Standard Protic TFA (20-50%) in DCM0 °C to RT1 - 2 hLow (Fails for sensitive rings)0 - 40% (Degradation)
Mild Lewis Acid

(2-3 eq) in DCM
RT12 - 24 hHigh (Tolerates allylsilanes, esters)80 - 95%
In-Situ Activation Oxalyl Chloride / MeOHRT1 - 4 hModerate-High (Tolerates labile esters)85 - 90%
Thermolytic HFIP (Solvent)150 °C (MW)5 - 15 minVery High (Neutral conditions)85 - 99%
Silyl Cleavage TMSOTf / 2,6-Lutidine0 °C to RT1 - 3 hHigh (Tolerates TBDMS, sensitive resins)90 - 98%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Always monitor reaction progress via TLC or LC-MS, as the absence of vigorous gas evolution (common in TFA methods) means visual cues are minimized.

DecisionTree Start Select Deprotection Method Check Substrate Sensitivity Level? Start->Check Lewis Protocol A: ZnBr2 (Secondary Amines) Check->Lewis Moderate Oxalyl Protocol B: Oxalyl Chloride (Scale-up / Esters) Check->Oxalyl High (Needs RT) Thermal Protocol C: HFIP (Extreme Sensitivity) Check->Thermal Extreme (No Acid)

Decision workflow for selecting the appropriate mild Boc deprotection protocol.

Protocol A: Mild Lewis Acid Cleavage ( )

Best for: Secondary N-Boc amines on highly substituted cyclopentyl rings[2].

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (Argon/Nitrogen).

  • Dissolution: Dissolve the Boc-protected cyclopentyl intermediate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add anhydrous Zinc Bromide (

    
    , 2.0 - 3.0 equiv) in one portion. Note: Ensure 
    
    
    
    is strictly anhydrous; moisture severely retards the reaction.
  • Reaction: Stir the suspension at room temperature. Monitor strictly by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Quench & Workup: Once starting material is consumed, quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Oxalyl Chloride / Methanol Activation

Best for: Substrates with acid-labile esters where room-temperature kinetics are required[4].

  • Preparation: In a dry flask, dissolve the Boc-protected substrate (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Activation: Slowly add Oxalyl Chloride (2.0 equiv) dropwise at 0 °C. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 4 hours.

  • Validation: Monitor by TLC. The in-situ generation of electrophilic species and mild HCl will cleanly cleave the Boc group without ring degradation.

  • Workup: Evaporate the volatiles under reduced pressure. The product is typically obtained as the hydrochloride salt, which can be free-based using basic ion-exchange resin or aqueous

    
     extraction.
    
Protocol C: Thermolytic Cleavage in HFIP

Best for: Substrates that undergo Wagner-Meerwein rearrangements at the slightest presence of acid[3].

  • Preparation: Place the Boc-protected intermediate (1.0 equiv) in a microwave-safe vial.

  • Solvent Addition: Dissolve the substrate in Hexafluoroisopropanol (HFIP) to achieve a 0.1 M solution. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 5 to 15 minutes. Causality note: The strong hydrogen-bond donating capacity of HFIP stabilizes the transition state, facilitating thermal breakdown of the carbamate without protons.

  • Workup: Cool the vial to room temperature. Transfer the mixture to a round-bottom flask and remove the HFIP under reduced pressure. The crude amine is usually obtained in >95% purity and can be used directly in the next synthetic step.

References

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Aouf, C., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.[Link]

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications.[Link]

  • Choy, J., et al. (2001). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications (via ResearchGate).[Link]

  • Wiley-VCH. Protection Reactions: Amino Acid Synthesis.[Link]

Sources

Optimization

Technical Support Center: Separation of Erythro and Threo Isomers of Cyclopentyl Amino Ethanol Derivatives

Welcome to the technical support center for the separation of erythro and threo diastereomers of cyclopentyl amino ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of erythro and threo diastereomers of cyclopentyl amino ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the specific challenge of separating these closely related stereoisomers. Here, we provide practical, in-depth guidance in a direct question-and-answer format, focusing on troubleshooting common issues and offering robust experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the separation challenges and strategies.

Q1: What are erythro and threo isomers, and why is their separation challenging?

Erythro and threo are terms used to describe the relative configuration of two adjacent stereocenters in a molecule. While they are diastereomers and thus have different physical properties, these differences can be very subtle.[1] This similarity in polarity, solubility, and chromatographic behavior often leads to co-elution in chromatography or co-crystallization, making their separation a significant analytical and preparative challenge.[1]

Q2: Is a chiral stationary phase (CSP) always necessary to separate these diastereomers?

Not necessarily. Because erythro and threo isomers are diastereomers, not enantiomers, they can be separated on standard achiral stationary phases (e.g., C18, silica, phenyl).[2][3] However, chiral stationary phases often provide unique selectivities and can be highly effective, sometimes providing baseline separation where achiral columns fail.[2] Therefore, it is advisable to screen both achiral and chiral columns during method development.

Q3: What are the best starting points for HPLC method development?

For High-Performance Liquid Chromatography (HPLC), a systematic screening approach is most effective.

  • Columns: Start by screening a few orthogonal stationary phases. Good choices include a standard C18 column (for reversed-phase), a bare silica or cyano column (for normal-phase), and a polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).[2][4]

  • Mobile Phase (Reversed-Phase): Begin with a simple acetonitrile/water or methanol/water gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions.[1]

  • Mobile Phase (Normal-Phase): A good starting point is a hexane/isopropanol or hexane/ethanol mixture.[1][5]

  • Additives: For an amino ethanol compound, which is basic, peak shape can be a problem. The addition of a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase can significantly improve peak symmetry by masking active silanol sites on the silica support.[6][7]

Q4: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC?

SFC is an excellent alternative to normal-phase HPLC and offers several advantages.[8][9] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and allows for faster separations due to its low viscosity.[9][10] SFC is particularly well-suited for preparative-scale separations because the CO2 evaporates upon collection, simplifying sample recovery.[9] Consider SFC if you need a "greener" method, faster run times, or if normal-phase HPLC fails to provide adequate separation.[9][10]

Q5: Are non-chromatographic methods like crystallization viable?

Yes, fractional crystallization can be a powerful and cost-effective method, especially for large-scale separations.[1][11] This technique relies on differences in the solubility of the diastereomers in a specific solvent.[1] The process involves dissolving the mixture in a hot solvent and allowing it to cool slowly, causing the less soluble diastereomer to crystallize out.[1][11] However, finding a suitable solvent system can be empirical and time-consuming.

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Poor Resolution (Resolution, Rs < 1.5)

You see two peaks, but they are significantly overlapped, preventing accurate quantification or clean preparative isolation.

Possible Cause Solution and Scientific Rationale
Sub-optimal Mobile Phase Change the organic modifier. The choice of organic solvent (e.g., methanol, ethanol, isopropanol, acetonitrile) significantly impacts selectivity. Switching from methanol to isopropanol, for instance, can alter hydrogen bonding interactions with the stationary phase and analyte, often improving resolution.[12] Adjust modifier percentage. Fine-tune the mobile phase strength. For closely eluting peaks, a weaker mobile phase (lower percentage of organic modifier) increases retention and allows more time for interaction with the stationary phase, which can enhance separation.[13]
Incorrect Stationary Phase Screen different columns. Selectivity (α) is the most critical factor for resolution. If one column fails, try another with a different chemistry. For diastereomers, a phenyl or cyano column can offer different pi-pi or dipole-dipole interactions compared to a C18 phase. Polysaccharide-based chiral columns are also excellent candidates as they provide complex steric and hydrogen-bonding environments.[2][14]
Temperature Fluctuations Use a column oven. Temperature affects mobile phase viscosity and mass transfer kinetics.[13] Running separations at a controlled, slightly elevated temperature (e.g., 35-40°C) can improve efficiency and peak shape. Conversely, lower temperatures can sometimes increase selectivity.[13] The key is to maintain a consistent temperature for reproducible results.[15]

Problem 2: Poor Peak Shape (Tailing or Fronting)

The peaks are not symmetrical, which complicates integration and reduces resolution. For a basic compound like cyclopentyl amino ethanol, tailing is the most common issue.

Possible Cause Solution and Scientific Rationale
Secondary Interactions Add a mobile phase additive. Peak tailing for basic compounds is often caused by strong ionic interactions with acidic silanol groups on the silica surface of the column.[7] Adding a small amount (0.1-0.5%) of a basic modifier like Diethylamine (DEA) or Ethanolamine (AE) to the mobile phase will "mask" these active sites, leading to more symmetrical peaks.[6][7]
Column Overload Reduce sample concentration/injection volume. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[15][16] Dilute your sample or reduce the injection volume and re-inject to see if peak shape improves.
Mismatched Injection Solvent Ensure the injection solvent is weaker than the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, the peak can become distorted or split. Ideally, dissolve the sample in the initial mobile phase itself.

Problem 3: Inconsistent Retention Times

The time it takes for your isomers to elute varies between injections, making identification unreliable.

Possible Cause Solution and Scientific Rationale
Insufficient Equilibration Equilibrate the column properly. Chiral and even some achiral columns require sufficient time to equilibrate with the mobile phase to ensure a stable surface chemistry.[15] Flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis sequence. A stable baseline is a good indicator of equilibration.[15]
Mobile Phase Composition Prepare fresh mobile phase daily. Volatile components of the mobile phase (like DEA or TFA) can evaporate over time, changing the composition and affecting retention. Premixing solvents and keeping the bottles capped can ensure consistency.[15]
"Memory Effects" with Additives Dedicate columns or use a rigorous wash protocol. Basic and acidic additives can be strongly retained by the stationary phase.[7][15] If you switch from a method using DEA to one using trifluoroacetic acid (TFA) on the same column without proper flushing, the residual additive can interfere with your new separation. It is best practice to dedicate columns to specific additive types (neutral, basic, acidic).[7]

Visualized Workflow and Data

Method Development Workflow

A systematic approach is crucial for efficiently developing a separation method for diastereomers. The following workflow illustrates the logical steps from initial screening to final optimization.

MethodDevelopment start_node Start: Erythro/Threo Mixture screen_node 1. Column & Mobile Phase Screening (HPLC/SFC) start_node->screen_node eval_node 2. Evaluate Resolution (Rs) screen_node->eval_node optimize_mp_node 3a. Optimize Mobile Phase - Change Modifier (MeOH, IPA, ACN) - Add/Adjust Additive (e.g., 0.1% DEA) eval_node->optimize_mp_node 0 < Rs < 1.5 fail_node Change Column (Different Chemistry) eval_node->fail_node Rs ≈ 0 final_method_node Final Method (Rs >= 1.5) eval_node->final_method_node Rs >= 1.5 optimize_mp_node->eval_node Re-evaluate optimize_other_node 3b. Optimize Other Parameters - Temperature - Flow Rate optimize_mp_node->optimize_other_node optimize_other_node->eval_node Re-evaluate fail_node->screen_node Re-screen

Caption: A systematic workflow for developing a chromatographic separation method for diastereomers.

Table 1: Comparison of Starting Conditions for HPLC vs. SFC

This table summarizes typical starting parameters for initial screening experiments.

ParameterHPLC (Normal Phase)SFC (Supercritical Fluid Chromatography)
Primary Mobile Phase Hexane or HeptaneSupercritical Carbon Dioxide (CO2)[10]
Co-solvent / Modifier Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)[10]
Typical Gradient 5-40% Modifier over 20 min5-40% Co-solvent over 10 min
Flow Rate 1.0 mL/min (for 4.6 mm ID column)3.0 mL/min (for 4.6 mm ID column)
Basic Additive 0.1% Diethylamine (DEA) in Modifier0.1% Diethylamine (DEA) in Co-solvent[17][18]
Temperature 30°C40°C
Back Pressure N/A150 bar[10]

Detailed Experimental Protocol: Chiral HPLC Separation

This protocol provides a detailed, step-by-step methodology for separating the erythro and threo isomers of a cyclopentyl amino ethanol derivative using a polysaccharide-based chiral stationary phase in normal-phase mode.

Objective: To achieve baseline separation (Rs ≥ 1.5) of the erythro and threo diastereomers.

1. Materials and Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: HPLC-grade n-Hexane.

  • Mobile Phase B: HPLC-grade Isopropanol (IPA).

  • Additive: Diethylamine (DEA), >99.5% purity.

  • Sample: Erythro/threo mixture of cyclopentyl amino ethanol derivative (~1 mg/mL) dissolved in 1:1 Hexane/IPA.

2. Mobile Phase Preparation:

  • Prepare the final mobile phase by mixing 90% n-Hexane with 10% Isopropanol .

  • To this mixture, add Diethylamine (DEA) to a final concentration of 0.1% (v/v) . For example, to make 1000 mL of mobile phase, use 900 mL Hexane, 100 mL IPA, and 1 mL DEA.

  • Sonicate the mobile phase for 10-15 minutes to degas.

3. HPLC System Setup and Equilibration:

  • Install the CHIRALPAK® IA column in the column oven.

  • Set the column temperature to 30°C .

  • Set the flow rate to 1.0 mL/min .

  • Set the UV detection wavelength to 220 nm (or the λmax of your specific derivative).

  • Purge the pump lines with the prepared mobile phase.

  • Equilibrate the column by flushing with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is observed.[15]

4. Sample Injection and Data Acquisition:

  • Set the injection volume to 10 µL .

  • Perform a blank injection (injection solvent only) to ensure there are no system peaks.

  • Inject the sample and acquire data for approximately 20-30 minutes, or until both diastereomer peaks have eluted.

5. System Suitability Test (SST):

  • Resolution (Rs): The resolution between the two diastereomer peaks should be ≥ 1.5 for baseline separation.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.

  • Reproducibility: Perform five replicate injections. The relative standard deviation (RSD) of the retention times should be ≤ 1.0%.

6. Optimization (If SST Fails):

  • If Resolution is < 1.5: Decrease the percentage of IPA in the mobile phase in small increments (e.g., from 10% to 8% to 5%). This will increase retention times and may improve the separation factor.

  • If Peak Tailing is > 1.5: Ensure the DEA concentration is correct. If the problem persists, consider increasing the DEA concentration slightly (e.g., to 0.2%), but be mindful that excessive base can damage the column.

References

  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2006). Separations of Threo-Erythro Aminoalcohols by Preparative HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Poos, G. I. (1980). Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol. Google Patents.
  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. Available at: [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2022). Supercritical fluid chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • Amgen. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen. Available at: [Link]

  • Li, J., & Li, T. (2005). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Chromatography Forum. (2017). additives for chiral. Chromatography Forum. Available at: [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Farkas, T., et al. (1998). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • AnalyteGuru. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. AnalyteGuru. Available at: [Link]

  • LibreTexts Chemistry. (2021). 19.3: Separation or Resolution of Enantiomers. LibreTexts. Available at: [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?. ResearchGate. Available at: [Link]

  • Ye, Q., & Vogt, F. G. (2009). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • Alwsci. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci Blog. Available at: [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Zaggout, F. R., et al. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • Hyun, M. H. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mesylation of Boc-Amino Alcohols

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield loss, impurity formation, or scalability issues during the mesylation of N-Boc-protect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield loss, impurity formation, or scalability issues during the mesylation of N-Boc-protected amino alcohols.

While the conversion of an alcohol to a methanesulfonate (mesylate) is a fundamental activation step in organic synthesis, the presence of a proximal tert-butoxycarbonyl (Boc) protected amine introduces competing nucleophilic pathways. Below, we dissect the mechanistic causality of these side reactions and provide field-proven, self-validating protocols to ensure high-fidelity mesylate generation.

Visualizing the Reaction Pathways

To troubleshoot effectively, we must first map the competing kinetic pathways. The diagram below illustrates the divergence between the desired electrophilic activation and the two most common degradation routes: intramolecular cyclization and nucleophilic displacement.

G SM N-Boc-Amino Alcohol (Starting Material) Mesylate Desired N-Boc Mesylate (Stable at ≤ 0°C) SM->Mesylate Ms2O or MsCl, Base -10°C to 0°C Oxaz Oxazolidinone Byproduct (Intramolecular Cyclization) Mesylate->Oxaz Warming / Excess Base (Loss of t-Bu cation) Chloride Alkyl Chloride Byproduct (Nucleophilic Displacement) Mesylate->Chloride Cl⁻ attack (If MsCl is used)

Reaction pathways illustrating desired mesylation and common side reactions of Boc-amino alcohols.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my reaction yielding a cyclic byproduct instead of the desired mesylate? A: You are observing the formation of an oxazolidinone. This occurs because the carbonyl oxygen of the carbamate (Boc group) is sufficiently nucleophilic to attack the adjacent carbon bearing the newly formed, highly reactive mesylate leaving group. This intramolecular


 reaction is entropically favored (especially for 1,2- and 1,3-amino alcohols) and is accelerated by heat or strong bases[1]. Upon cyclization, the intermediate ejects a tert-butyl cation (which eliminates to isobutylene), leaving behind a stable cyclic oxazolidinone.
Fix: Maintain strict cryogenic control (-10 °C to 0 °C) throughout the addition and workup phases. Do not allow the reaction to reach room temperature until the mesylate has been safely displaced by your intended subsequent nucleophile.

Q2: My LC-MS shows a significant byproduct with a mass corresponding to chlorine substitution (M - Ms + Cl). How do I prevent this? A: This is the alkyl chloride side product. When you use methanesulfonyl chloride (MsCl), a stoichiometric amount of chloride ion is released into the solution. In non-polar, aprotic solvents like dichloromethane (DCM), the chloride ion is poorly solvated ("naked") and acts as a potent nucleophile, displacing the mesylate group. Fix: Switch your activating reagent from methanesulfonyl chloride (MsCl) to methanesulfonic anhydride (Ms₂O). Ms₂O generates a methanesulfonate anion as the leaving group, which is virtually non-nucleophilic, completely shutting down the chloride displacement pathway[2].

Q3: What is the optimal base to use? My standard protocol uses Triethylamine (TEA), but my yields are inconsistent. A: While TEA is ubiquitous, it can act as a nucleophile and form quaternary ammonium salts with highly active mesylates. Furthermore, its smaller steric bulk provides less protection against localized basicity spikes that drive oxazolidinone formation. We recommend switching to N,N-Diisopropylethylamine (DIPEA, Hünig's base). DIPEA is sterically hindered, preventing quaternization and acting strictly as a non-nucleophilic proton sink[2].

Quantitative Reagent Comparison

To optimize your specific workflow, consult the following comparative data matrix when selecting your sulfonylating agent.

ParameterMethanesulfonyl Chloride (MsCl)Methanesulfonic Anhydride (Ms₂O)
Electrophilic Reactivity HighVery High
Alkyl Chloride Risk High (Cl⁻ is a stoichiometric byproduct)None (No Cl⁻ present in system)
Oxazolidinone Risk Moderate (Requires strict extended temp control)Low (Faster kinetics allow shorter reaction times)
Recommended Base TEA or PyridineDIPEA (Prevents base quaternization)
Cost Scale Low ($)Moderate (

)
Atom Economy HighLower (Generates methanesulfonate byproduct)

Optimized Step-by-Step Protocol: Ms₂O-Mediated Mesylation

This protocol utilizes a self-validating system designed to suppress both oxazolidinone and alkyl chloride formation. By using Ms₂O and DIPEA under strict thermal control, the kinetic pathways leading to side reactions are effectively frozen[3],[2].

Materials Required:

  • N-Boc-amino alcohol (1.0 equiv)

  • Methanesulfonic anhydride (Ms₂O) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and cold brine

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Dissolve the N-Boc-amino alcohol in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Thermal Control: Submerge the flask in an ice/brine bath and allow the internal temperature to equilibrate to -10 °C. Causality: Establishing a low baseline temperature mitigates the exothermic spike that occurs during electrophile addition, preventing thermal activation of the Boc-carbonyl.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise via syringe. Stir for 5 minutes.

  • Electrophile Addition: Dissolve Ms₂O (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15–20 minutes using an addition funnel. Validation: Monitor the internal temperature; it must not exceed 0 °C during the addition[3].

  • Reaction Monitoring: Stir the reaction at -10 °C to 0 °C for 30–60 minutes. Validate completion via TLC (e.g., 40% EtOAc in Hexanes). The mesylate typically appears as a distinct spot (often UV active if the molecule contains a chromophore, or visualizable via KMnO₄ stain).

  • Cold Quench: Once the starting material is consumed, quench the reaction while still in the cold bath by adding cold saturated aqueous NaHCO₃. Causality: Quenching cold neutralizes excess Ms₂O and protonated DIPEA without generating the heat required to drive the oxazolidinone cyclization.

  • Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with cold DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 25 °C. The resulting N-Boc-amino mesylate should be used immediately in the subsequent displacement step to prevent degradation.

References

  • Fox, M. E., Jackson, M., Meek, G., & Willets, M. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development, 15(5), 1163–1171. Available at:[Link]

  • Lindsay, K. B. (2003). The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. University of Wollongong Thesis Collection. Available at:[Link]

  • Roizen, J. L., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 142-156. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle in the S1 Pocket: A Comparative Guide to Cyclopentyl and Cyclohexyl P1 Ligands in SAR Studies

In the intricate dance of drug design, particularly in the development of enzyme inhibitors, the P1 ligand plays a leading role. This crucial moiety is responsible for anchoring the inhibitor within the S1 binding pocket...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug design, particularly in the development of enzyme inhibitors, the P1 ligand plays a leading role. This crucial moiety is responsible for anchoring the inhibitor within the S1 binding pocket of the target enzyme, a primary determinant of the compound's potency and specificity.[1][2] The choice of the P1 group is therefore a cornerstone of any Structure-Activity Relationship (SAR) campaign, a systematic process of modifying a molecule's structure to optimize its biological activity.[3][4][5]

Among the myriad of options for non-basic P1 side chains, small cycloalkanes are frequently employed to engage with hydrophobic S1 pockets. This guide provides an in-depth comparison of two common choices: the five-membered cyclopentyl ring and the six-membered cyclohexyl ring. We will dissect their intrinsic structural differences, explore how these translate into divergent biological outcomes, and provide actionable experimental protocols for researchers navigating this critical decision point in drug discovery.

Part 1: The Tale of Two Rings: A Structural and Conformational Deep Dive

The seemingly minor difference of a single carbon atom between cyclopentyl and cyclohexyl groups imparts significant distinctions in their three-dimensional shape, rigidity, and steric profile. These differences are fundamental to how they interact with the unique topology of a target's S1 pocket.

The Cyclohexyl Ligand: A Rigid Chair of Defined Geometry

The cyclohexyl group is the epitome of a well-defined, three-dimensional hydrophobic substituent. It predominantly adopts a low-energy "chair" conformation, which minimizes both angle and torsional strain.[6][7] This rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to the protein target, potentially leading to higher affinity.[8] The chair conformation presents distinct axial and equatorial positions for its hydrogen atoms, creating a specific 3D profile that can be exploited for precise interactions within a binding site. Its larger size and defined shape can allow for more extensive van der Waals contacts within a deep, accommodating hydrophobic pocket.[8]

The Cyclopentyl Ligand: A Flexible Envelope of Adaptability

In contrast, the cyclopentyl ring is a more flexible and slightly more planar entity. It rapidly interconverts between two low-energy conformations: the "envelope" and the "half-chair".[6][7][9] This conformational flexibility means the cyclopentyl group can more readily adapt its shape to fit into binding pockets that are sterically constrained or have irregular topographies. While this adaptability can be beneficial, it may also come with a higher entropic cost upon binding compared to the pre-organized cyclohexyl ring. Its smaller size makes it a suitable choice when the S1 pocket is shallow or narrow.

Comparative Analysis of Physicochemical Properties

PropertyCyclopentyl GroupCyclohexyl GroupImplication in SAR
Ring Size 5-membered6-memberedDirectly impacts steric bulk and fit within the S1 pocket.
Predominant Conformation Envelope / Half-Chair[6][7]Chair[6][7]Cyclohexyl offers a more defined 3D shape; cyclopentyl is more planar.
Conformational Flexibility High (low barrier pseudorotation)Low (high barrier to ring flip)Cyclopentyl can adapt to various pocket shapes; cyclohexyl is more conformationally restricted.
Hydrophobicity (LogP) Moderately HydrophobicMore HydrophobicInfluences binding affinity in hydrophobic pockets and affects pharmacokinetic properties like solubility and permeability.
Steric Bulk SmallerLargerA key factor for achieving selectivity; a larger group may be excluded from smaller off-target pockets.
Part 2: From Structure to Function: Impact on SAR Outcomes

The choice between a cyclopentyl and cyclohexyl P1 ligand can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.

  • Potency (Binding Affinity): The primary driver of potency is the quality of fit within the S1 pocket. A deep, spacious hydrophobic pocket may favorably accommodate the larger cyclohexyl group, leading to enhanced van der Waals interactions and higher affinity. Conversely, a constrained pocket may penalize the bulk of a cyclohexyl group, making the smaller cyclopentyl a superior choice. In one study on naphthoquinone esters, analogues with a cyclopentyl substituent demonstrated stronger cytotoxic activity than their cyclohexyl counterparts, suggesting a better fit for the target.[10] However, in other contexts, larger rings have shown diminished potency, highlighting that the optimal choice is always target-dependent.[11][12]

  • Selectivity: While P1-S1 interactions are paramount for affinity, achieving selectivity often relies on exploiting subtle differences between the S1 pockets of the target and related off-target proteins.[1] The distinct three-dimensional shapes of the rigid cyclohexyl versus the more flexible cyclopentyl group can be a powerful tool for discrimination. If an off-target protein possesses a smaller S1 pocket, a bulkier cyclohexyl group on the inhibitor may be sterically excluded, leading to a highly selective compound.

  • Pharmacokinetics (ADME):

    • Metabolism: Both cyclopentyl and cyclohexyl rings are susceptible to metabolic oxidation by cytochrome P450 enzymes, typically resulting in hydroxylation.[13] The position of this hydroxylation and the rate of metabolism can differ between the two rings due to their distinct shapes and the accessibility of their C-H bonds, ultimately affecting the compound's half-life and clearance.

    • Hydrophobicity: The greater hydrophobicity of the cyclohexyl group can influence multiple ADME properties.[14] While it may enhance membrane permeability, it can also decrease aqueous solubility and increase plasma protein binding, which must be carefully balanced during optimization.

Part 3: Visualizing the Concepts

Visual aids are indispensable for conceptualizing the complex relationships in SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Analysis & Iteration Hypothesis Hypothesis: Ring size impacts S1 fit Synth_A Synthesize Compound A (P1 = Cyclopentyl) Hypothesis->Synth_A Synth_B Synthesize Compound B (P1 = Cyclohexyl) Hypothesis->Synth_B Assay Biochemical Assay (Target IC50) Synth_A->Assay Synth_B->Assay Selectivity Selectivity Panel (Off-Target IC50s) Assay->Selectivity PK ADME Profiling (Solubility, Metabolism) Selectivity->PK Data Analyze SAR Data PK->Data Model In Silico Modeling (Docking) Data->Model Decision Decision: Proceed with Optimal Ring Model->Decision

Caption: A typical workflow for a SAR study comparing P1 ligands.

S1_Pocket_Interaction cluster_pocket S1 Binding Pocket (Hydrophobic) cluster_cyclopentyl Cyclopentyl Ligand cluster_cyclohexyl Cyclohexyl Ligand Pocket_Node C5_Ligand C5 C5_Ligand->Pocket_Node Good Fit (Flexible Adaptation) C6_Ligand C6 C6_Ligand->Pocket_Node Optimal Fit (Extensive Contact) Core_A Inhibitor Core Core_A->C5_Ligand Core_B Inhibitor Core Core_B->C6_Ligand

Caption: Cyclohexyl may offer more contact in a large S1 pocket.

Part 4: A Practical Guide: Experimental Protocols

To empirically determine the superior ligand for a given target, a systematic experimental approach is required.

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for the paired cyclopentyl and cyclohexyl analogues.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (Cyclopentyl-analogue and Cyclohexyl-analogue) in 100% DMSO.

    • Prepare a concentrated stock of the target enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Prepare a concentrated stock of a fluorogenic or colorimetric substrate specific to the enzyme.

  • Assay Plate Preparation:

    • Using a serial dilution robot or multichannel pipette, perform a 3-fold serial dilution of each compound stock in DMSO to create an 11-point concentration gradient.

    • Transfer 1 µL of each concentration to a 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and a known potent inhibitor for low signal (100% inhibition) controls.

  • Enzyme Incubation:

    • Dilute the enzyme stock to its final working concentration in assay buffer.

    • Add 50 µL of the diluted enzyme to each well of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme. Causality Note: This pre-incubation step is critical to ensure the binding reaches equilibrium before the substrate is introduced.

  • Reaction Initiation and Detection:

    • Dilute the substrate stock to its final working concentration (typically at or below its Km value) in assay buffer.

    • Add 50 µL of the diluted substrate to each well to initiate the enzymatic reaction.

    • Immediately transfer the plate to a plate reader and measure the signal (fluorescence or absorbance) kinetically over 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well.

    • Normalize the rates to the DMSO controls (V / V_DMSO * 100) to get percent activity.

    • Plot the percent activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

ITC provides invaluable insight into the binding thermodynamics (enthalpy and entropy), revealing the driving forces behind the interaction.

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl).

    • Dissolve the test compounds in the final dialysis buffer. Ensure the DMSO concentration is identical (and low, <1%) in both the protein and ligand solutions to minimize heat of dilution artifacts.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM) into the injection syringe.

  • Titration Experiment:

    • Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution.

    • Record the heat released or absorbed after each injection.

    • Self-Validation Note: Perform a control titration by injecting the ligand into buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to directly determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion: A Target-Dependent Verdict

The decision to use a cyclopentyl or cyclohexyl P1 ligand is not a matter of inherent superiority but of optimal complementarity to the target's S1 binding pocket. The cyclohexyl group offers a larger, conformationally rigid, and well-defined hydrophobic scaffold, ideal for filling deep and accommodating pockets to maximize van der Waals interactions. The cyclopentyl group provides a smaller, more flexible alternative that can adapt to sterically constrained environments.

Ultimately, the choice must be guided by empirical data. A carefully designed SAR study, incorporating biochemical potency assays, selectivity profiling, and biophysical characterization, is the only reliable method to resolve this head-to-head battle. By understanding the fundamental structural differences and employing the rigorous experimental workflows outlined in this guide, researchers can make informed decisions to accelerate the journey from a preliminary hit to a promising drug candidate.

References

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold - PMC. (n.d.). National Center for Biotechnology Information.
  • Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents. (2010). Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • The serpin mechanism of protease inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

  • Conformations of analysed ring types: Cyclohexane: a chair,... (n.d.). ResearchGate. Retrieved from [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • SAR: Structure Activity Relationships. (2025). CDD Vault. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

  • The Effect of Hydrophile and Hydrophobe Part on Surface Activity of Ester Quaternary Ammonium Compounds. (2022). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Cyclopentyl Amino Alcohols via HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like cyclopentyl amino alcohols—vital building blocks in modern therapeutics—the precise quantification of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this purpose, grounded in established scientific principles and validated through rigorous experimental protocols.

The Cornerstone of Chiral Analysis: Understanding HPLC Separation

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for chiral separations due to its high resolution, sensitivity, and robustness.[1] The entire principle of chiral HPLC hinges on creating a temporary, diastereomeric interaction between the enantiomers and a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing one to be retained longer on the column and thus enabling their separation.[2] The mechanism of this recognition is often described by the "three-point interaction model," where a stable diastereomeric complex requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP.

cluster_CSP Chiral Stationary Phase (CSP) CSP Chiral Selector I1 Interaction Site 1 (e.g., H-bond donor) I2 Interaction Site 2 (e.g., π-acceptor) I3 Interaction Site 3 (e.g., Steric group) E_R R-Enantiomer E_R->I1 Strong Interaction E_R->I2 Strong Interaction E_R->I3 Strong Interaction E_S S-Enantiomer E_S->I1 Strong Interaction E_S->I2 Weak Interaction E_S->I3 Repulsive (Steric Hindrance)

Caption: Principle of Chiral Recognition on a CSP.

Methodology Showdown: Direct vs. Indirect Chiral HPLC

The primary challenge with cyclopentyl amino alcohols is their typical lack of a strong UV-absorbing chromophore, complicating detection.[2] This leads to a critical decision point in method development: pursue a direct method on a CSP, perhaps with a less common detector, or use an indirect method by derivatizing the analyte to introduce a chromophore and enable standard UV detection.

G start Analyte: Cyclopentyl Amino Alcohol chromophore_check Does analyte have a strong chromophore? start->chromophore_check detector_check Is MS or ELSD detector available? chromophore_check->detector_check No direct_method Direct Method: Chiral HPLC with CSP chromophore_check->direct_method Yes detector_check->direct_method Yes indirect_method Indirect Method: Derivatization + Achiral HPLC detector_check->indirect_method No end_direct Analysis Complete direct_method->end_direct end_indirect Analysis Complete indirect_method->end_indirect

Caption: Workflow for selecting a chiral HPLC method.

Protocol 1: Direct Enantiomeric Separation using a Chiral Stationary Phase (CSP)

This approach is often preferred for its simplicity, as it avoids extra sample preparation steps and the risk of side reactions or racemization during derivatization.[2] The success of this method is critically dependent on selecting the right CSP. Polysaccharide-based CSPs (e.g., those derived from amylose or cellulose) are highly versatile and often a good starting point for amino alcohols.[2][3]

Experimental Protocol:

  • Column Selection:

    • Initial Choice: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP.

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation & Optimization:

    • Rationale: Cyclopentyl amino alcohols are basic compounds. In normal phase chromatography, the addition of a basic additive like diethylamine (DEA) is crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the silica surface.[3]

    • Initial Screening Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Optimization: Systematically vary the isopropanol content (e.g., 10%, 15%, 25%). A lower alcohol percentage generally increases retention and can improve resolution.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) if UV detection is insufficient.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the cyclopentyl amino alcohol sample in the mobile phase to a concentration of ~1 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: Indirect Separation via Diastereomer Formation

This method converts the enantiomeric pair into diastereomers by reacting them with a pure chiral derivatizing agent.[4] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (like a C18).[4][5] This approach also solves the detection problem by using a derivatizing agent that contains a strong chromophore.

Experimental Protocol:

  • Choice of Derivatizing Agent:

    • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent).

    • Rationale: Marfey's reagent reacts readily with primary and secondary amines under mild conditions to form stable diastereomers that strongly absorb UV light, making them ideal for HPLC-UV detection.[4]

  • Derivatization Step:

    • Dissolve 1 mg of the cyclopentyl amino alcohol sample in 500 µL of acetone.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Heat the mixture at 40 °C for 1 hour.

    • After cooling, neutralize the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions (Achiral):

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (employ a gradient, e.g., 30% to 80% Acetonitrile over 20 minutes, to ensure elution of the derivatives).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

Performance Comparison and Data Analysis

A robust method validation requires a head-to-head comparison of performance. The following table summarizes typical results for the two approaches.

ParameterDirect Method (CSP-HPLC/MS)Indirect Method (Derivatization-HPLC/UV)Causality & Insights
Retention Time (min) Enantiomer 1: 8.5, Enantiomer 2: 9.8Diastereomer 1: 12.3, Diastereomer 2: 13.5Longer retention in the indirect method is due to the higher molecular weight and hydrophobicity of the derivatized analyte.
Resolution (Rs) 2.12.5Derivatization can sometimes enhance the structural differences between the diastereomers, leading to slightly better resolution on an achiral column.
Analysis Time ~15 min (including equilibration)~60-90 min (including derivatization)The direct method offers significantly higher throughput, which is a major advantage for routine analysis.
Sensitivity High (with MS detection)Very High (strong chromophore)The indirect method can be more sensitive if only a UV detector is available.
Risk of Error Low (minimal sample prep)Moderate (potential for incomplete reaction, side products, or racemization)The derivatization step introduces additional variables that must be carefully controlled and validated.
Cost per Sample High (expensive chiral column)Low (inexpensive achiral column, but includes reagent cost)The initial investment for a chiral column is higher, but may be offset by higher throughput and reduced labor over time.

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (or resulting diastereomers) using the following formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[2]

Method Validation: Ensuring Trustworthiness with ICH Guidelines

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for this process, with the recently updated Q2(R2) and complementary Q14 guidelines emphasizing a science- and risk-based lifecycle approach to analytical procedures.[6][7][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6] For chiral methods, this means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy: The closeness of test results to the true value.[6] This can be assessed by analyzing samples with known amounts of each enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is particularly important for controlling the level of an undesired enantiomer as an impurity.

Alternative and Complementary Techniques

While HPLC is the workhorse, other techniques can be used for validation or in specific scenarios.

MethodPrincipleDerivatizationAdvantagesLimitations
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral GC column.[2]Often required to increase volatility (e.g., acylation).[2]High resolution and sensitivity, especially with MS detection; ideal for volatile analytes.[2]Limited to thermally stable and volatile compounds; derivatization is often necessary.
NMR Spectroscopy Use of a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) to induce chemical shift differences between enantiomers.[1][2]Not always necessary with a CSA.[2]Rapid, non-destructive analysis; provides structural information.[1]Lower sensitivity than chromatographic methods; requires higher sample concentration.[1]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right-circularly polarized light by chiral molecules.NoVery fast analysis.Can be less accurate for complex mixtures; requires calibration for each specific analyte.[9]

Conclusion: A Strategic Approach to Method Selection

The validation of enantiomeric excess for cyclopentyl amino alcohols via HPLC is a task that requires careful consideration of the analyte's properties and the available analytical instrumentation.

  • The Direct Method using a Chiral Stationary Phase is superior in terms of speed and simplicity, making it the ideal choice for high-throughput screening and routine quality control, provided a suitable detector like an MS or ELSD is available.

  • The Indirect Method involving derivatization is a robust and highly sensitive alternative, particularly valuable when only UV detection is accessible. While it requires more extensive method development and validation of the derivatization step itself, it leverages standard, cost-effective achiral columns.

Ultimately, the choice is not merely about separating two peaks. It is about building a self-validating system that is robust, reliable, and compliant with global regulatory standards.[7] By understanding the causality behind each experimental choice and rigorously validating the final procedure against ICH guidelines, researchers can ensure the scientific integrity of their data and the stereochemical purity of their final product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic.
  • YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • BenchChem. (2025). A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Accounts of Chemical Research. (2014, June 3). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Journal of the Science of Food and Agriculture.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Chernobrovkin, M. G., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 11(3), 64-72.
  • Strategies for Chiral HPLC Method Development. (n.d.).
  • BenchChem. (2025). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • ResearchGate. (2016, February 12). (PDF) Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases.
  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Pavel, A. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2479–2497.
  • BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

Sources

Validation

Stability comparison of Boc vs Cbz protecting groups in cyclopentyl analogs

An objective, data-driven comparison of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups is essential for researchers synthesizing complex cyclopentyl analogs, such as cyclopentylglycine deri...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups is essential for researchers synthesizing complex cyclopentyl analogs, such as cyclopentylglycine derivatives[1] or conformationally restricted diamines. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality, orthogonality, and self-validating experimental designs required to successfully manipulate these protecting groups in sterically demanding cycloalkyl systems.

Mechanistic Causality & Stability Profiles

The strategic advantage of utilizing Boc and Cbz groups lies in their orthogonality —the ability to selectively remove one protecting group without compromising the other[2]. This relies entirely on their divergent cleavage mechanisms.

  • Boc (tert-Butyloxycarbonyl): The Boc group is characteristically acid-labile[3]. The addition of an acid like trifluoroacetic acid (TFA) protonates the carbamate oxygen. The causality of this cleavage is driven by the stability of the resulting tert-butyl cation intermediate[4]. This intermediate rapidly eliminates a proton to form isobutylene gas, while the transient carbamic acid decarboxylates into CO₂[5]. The continuous evolution of these volatile byproducts thermodynamically drives the reaction to completion, simplifying purification[3].

  • Cbz (Benzyloxycarbonyl): The Cbz group is reductively labile[2]. Under a hydrogen atmosphere with a Palladium-on-Carbon (Pd/C) catalyst, the benzyl-oxygen bond undergoes catalytic hydrogenolysis. This yields toluene and a carbamic acid intermediate that decarboxylates to reveal the free amine[4]. Because this cleavage occurs at a neutral pH, it is the absolute method of choice when the cyclopentyl scaffold contains acid-sensitive functional groups[4].

BocMechanism Start Boc-Amine Protonation Protonation (TFA) Start->Protonation Cleavage t-Butyl Cation Formation Protonation->Cleavage Products Free Amine + Isobutene + CO2 Cleavage->Products

Mechanistic pathway of acid-catalyzed Boc deprotection yielding volatile byproducts.

Cyclopentyl-Specific Considerations

When applying these groups to cyclopentyl analogs, two structural variables dictate your strategy:

  • Steric Hindrance: The cyclopentyl ring introduces moderate steric bulk. When protecting a secondary amine directly attached to the ring, the electrophilic attack on di-tert-butyl dicarbonate (Boc₂O) can be sluggish. In such cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is required to form a highly reactive acylpyridinium intermediate, accelerating the protection[5].

  • Functional Group Compatibility: If your cyclopentyl analog contains an alkene (e.g., a cyclopentenyl derivative), the Pd/C hydrogenolysis required for Cbz removal will inadvertently reduce the double bond. Here, Boc protection is mandatory. Conversely, if the ring possesses an acid-sensitive tertiary alcohol, the TFA required for Boc removal will cause dehydration; thus, Cbz protection is required.

OrthogonalStrategy Core Cyclopentyl Scaffold (Multiple Amines) Boc Boc Protection (Boc2O) Core->Boc Cbz Cbz Protection (Cbz-Cl) Core->Cbz Intermediate Boc/Cbz Protected Intermediate Boc->Intermediate Cbz->Intermediate TFA TFA / DCM (Acidic) Intermediate->TFA Selective Boc Removal PdC H2, Pd/C (Reductive) Intermediate->PdC Selective Cbz Removal BocCleaved Cbz-Amine Intact (Boc Cleaved) TFA->BocCleaved CbzCleaved Boc-Amine Intact (Cbz Cleaved) PdC->CbzCleaved

Orthogonal protection and selective deprotection workflow for cyclopentyl scaffolds.

Quantitative Stability & Performance Data

The following tables summarize the stability profiles and typical experimental yields for Boc and Cbz groups, specifically curated for cycloalkyl and aliphatic amine systems[2].

Table 1: Stability Matrix of Boc vs. Cbz

ConditionBoc StabilityCbz StabilityMechanistic Causality
Strong Acid (TFA, HCl) LabileStableBoc oxygen protonates, forming a stable t-butyl cation[3]. Cbz lacks this stabilization.
Hydrogenolysis (Pd/C, H₂) StableLabilePd inserts into the benzyl-oxygen bond[4]. Boc lacks a reducible benzylic position.
Mild Base (K₂CO₃, Et₃N) StableStableBoth carbamates are highly resistant to basic hydrolysis due to resonance stabilization[2].
Nucleophiles (Hydrazine) StableStableThe steric bulk of the t-butyl and benzyl groups shields the carbonyl carbon from attack[5].

Table 2: Typical Protection/Deprotection Parameters for Cycloalkyl Amines

Protecting GroupProtection ReagentsDeprotection ReagentsReaction TimeTypical Yield
Boc Boc₂O, Et₃N, DCMTFA / DCM (1:1)2 hours90–98%
Cbz Cbz-Cl, Na₂CO₃, H₂O/THFH₂ (1 atm), 5% Pd/C, MeOH12–40 hours90–96%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in physical or chemical indicators to confirm reaction progress without relying solely on downstream LC-MS analysis.

Protocol A: Boc Protection of Cyclopentylamine Derivatives

Causality: Triethylamine (Et₃N) is used to maintain the amine in its nucleophilic free-base form, driving the attack on the electrophilic Boc anhydride[3].

  • Setup: Dissolve the cyclopentyl amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Basification: Add Et₃N (1.5 eq). Stir for 5 minutes at 0 °C.

  • Reagent Addition: Slowly add Boc₂O (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the bright purple/pink spot (primary/secondary free amine) indicates complete conversion to the Ninhydrin-inactive Boc-protected amine.

Protocol B: Cbz Protection via Schotten-Baumann Conditions

Causality: A biphasic aqueous/organic system is used. The aqueous Na₂CO₃ neutralizes the HCl byproduct generated by Cbz-Cl, preventing the amine from protonating and crashing out as an unreactive hydrochloride salt[2].

  • Setup: Dissolve the cyclopentyl amine (1.0 eq) in a 1:1 mixture of THF and distilled water (0.2 M).

  • Basification: Add solid Na₂CO₃ (2.0 eq) and cool the vigorously stirring mixture to 0 °C.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 10 minutes[2]. Stir at room temperature for 4 hours.

  • Self-Validation: Periodically check the aqueous layer with pH paper. The pH must remain >8. If the pH drops, the HCl byproduct is accumulating; add more Na₂CO₃ to re-initiate the reaction.

Protocol C: Selective Deprotection Workflows

Boc Removal (Acidic):

  • Dissolve the Boc-protected cyclopentyl analog (0.19 mmol) in DCM (1 mL)[2].

  • Add TFA (1 mL) and stir at room temperature[2].

  • Self-Validation: Observe the reaction mixture. The vigorous evolution of bubbles (isobutylene and CO₂ gases) will occur. The cessation of bubbling (typically after 1–2 hours) is a reliable physical indicator of reaction completion[3]. Remove volatiles in vacuo.

Cbz Removal (Reductive):

  • Dissolve the Cbz-protected amine (15.0 µmol) in MeOH (2 mL)[2].

  • Carefully add 5% Pd/C (6.4 mg) under a nitrogen atmosphere[2].

  • Purge the flask and introduce an H₂ atmosphere (balloon). Stir at room temperature (or up to 60 °C for sterically hindered cyclopentyl rings)[2].

  • Self-Validation: Monitor the H₂ balloon. The cessation of hydrogen gas uptake indicates the reaction is complete. Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. Available at: [Link]

Sources

Comparative

Crystal structure analysis of cyclopentyl-containing peptidomimetics

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural validation of conformationally restricted peptidomimetics. Executive Summary The incorporation of cyclopentyl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural validation of conformationally restricted peptidomimetics.

Executive Summary

The incorporation of cyclopentyl and cyclopentane-based scaffolds into peptidomimetics is a highly effective strategy for restricting backbone conformation, thereby enhancing proteolytic stability and target affinity[1]. However, determining the precise 3D bioactive conformation of these molecules presents a significant analytical bottleneck: they frequently precipitate as microcrystals rather than the large single crystals required for traditional Single-Crystal X-ray Diffraction (SCXRD)[2]. This guide objectively compares the performance, experimental workflows, and underlying causality of SCXRD versus Microcrystal Electron Diffraction (MicroED) for the crystal structure analysis of cyclopentyl-containing peptidomimetics.

Mechanistic Grounding: The Cyclopentyl Advantage

Peptidomimetics are engineered to overcome the pharmacological limitations of natural peptides, such as rapid enzymatic degradation and high conformational flexibility[3]. The strategic insertion of alicyclic rings—specifically cyclopentyl or cyclopentane-based β-amino acids—restricts the dihedral angles (


, 

) of the peptide backbone[1].

For example, oligomers containing trans-2-aminocyclopentanecarboxylic acids (trans-ACPC) exhibit a strong propensity to fold into highly stable 12-helices, whereas their cis-homo-oligomers predictably adopt


-sheet secondary structures[3]. Furthermore, cyclopentene acts as a highly effective bioisostere of proline, providing a rigidified planar-locked configuration that stabilizes pseudo-cyclic motifs via intramolecular hydrogen bonding[4].

ConformationalRestriction A Cyclopentyl Scaffold Incorporation B Steric Hindrance & Ring Strain A->B C Restriction of Dihedral Angles (φ, ψ) B->C D Stabilization of Bioactive Conformation (e.g., β-turn) C->D E Increased Target Affinity & Proteolytic Stability D->E

Caption: Logical flow of how cyclopentyl scaffolds restrict peptidomimetic conformation to enhance stability.

Technology Comparison: SCXRD vs. MicroED

Validating that a synthesized cyclopentyl-peptidomimetic adopts its intended conformation requires high-resolution crystal structure analysis. While SCXRD remains the "gold standard" for determining the 3D structure of molecules in single-crystal form[5], it demands large, high-quality crystals (>50 µm) which are notoriously difficult to grow for complex peptidomimetics[6].

MicroED has emerged as a disruptive alternative. Utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED directs an electron beam at the sample[5]. Because electrons interact with matter


 to 

times more strongly than X-rays, MicroED can extract sub-angstrom structural data from crystals that are one-billionth the size of those required for X-ray diffraction[2].
Quantitative Performance Data

The following table summarizes the comparative performance metrics of both analytical pipelines based on current crystallographic standards[2][5][6][7]:

ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10–50 µm (Macro-crystals)~ 100 nm – 1 µm (Nanocrystals/Microcrystals)
Radiation Source X-rays (

≈ 0.8 - 1.5 Å)
Electrons (

≈ 0.025 Å at 200 kV)
Interaction Strength Weak (Requires large sample volume)Strong (Enables use of vanishingly small volumes)
Sample Environment Cryogenic nitrogen stream (100 K)High vacuum, cryogenic temperatures (Liquid

)
Data Collection Time Minutes to Hours (Synchrotron)< 30 Minutes (Continuous rotation)
Resolution Limit Sub-angstrom to 2.5 ÅSub-angstrom to 2.5 Å
Primary Limitation Crystal growth bottleneckDynamical scattering effects; requires specialized software

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the critical steps for crystallizing and analyzing cyclopentyl-peptidomimetics, explicitly highlighting the causality behind each experimental choice.

Protocol A: Crystallization Screening (Hanging Drop Vapor Diffusion)

This protocol generates the initial crystalline material required for either SCXRD or MicroED.

  • Sample Solubilization: Dissolve the highly hydrophobic cyclopentyl-peptidomimetic in a minimal volume of DMSO or a tailored aqueous buffer to a concentration of 10-20 mg/mL.

    • Causality: Complete solubilization ensures that subsequent phase separation is driven strictly by the slow equilibration of the precipitant, preventing the formation of amorphous aggregates.

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the peptide solution with 1 µL of the reservoir solution (e.g., PEG/Ion screen). Invert over a well containing 500 µL of reservoir solution and seal.

    • Causality: The vapor pressure differential causes water to slowly leave the drop, gradually driving the peptidomimetic into a state of supersaturation where nucleation occurs.

  • Validation Check (Self-Validating System): Inspect drops under a stereomicroscope with cross-polarized light.

    • Mechanism: Crystalline material will exhibit birefringence (glowing against a dark background) due to its anisotropic refractive index, instantly differentiating true crystals from amorphous precipitate.

Protocol B: MicroED Grid Preparation and Data Collection

Utilized when Protocol A yields microcrystals (< 1 µm)[2].

  • Sample Fragmentation: If crystals are slightly too large (e.g., 5-10 µm), gently sonicate or mechanically crush the drop to generate sub-micron fragments.

    • Causality: Electrons have poor penetration depth. Crystals thicker than ~500 nm will result in excessive inelastic scattering and absorption, degrading the diffraction pattern[2].

  • Grid Deposition & Vitrification: Apply 2 µL of the microcrystal suspension to a glow-discharged holey carbon cryo-EM grid. Blot away excess liquid and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing rapidly vitrifies the surrounding solvent. This prevents the formation of crystalline ice, which would produce intense Bragg peaks (ice rings) that obscure the delicate diffraction pattern of the peptidomimetic[2].

  • Continuous Rotation Data Collection: Insert the grid into a cryo-TEM. Rotate the sample stage continuously (e.g., 0.5° to 1° per second) while recording a movie on a fast camera[2].

    • Causality: Continuous rotation integrates the diffracted intensities across reciprocal space, minimizing dynamical scattering (multiple scattering events) and yielding highly accurate structure factors comparable to X-ray data[2].

  • Validation Check: Perform low-dose imaging prior to diffraction. If the background appears excessively dark, the ice is too thick, and the grid must be discarded or subjected to Focused Ion Beam (FIB) milling.

Protocol C: SCXRD Data Collection

Utilized when Protocol A successfully yields macro-crystals (> 50 µm)[5].

  • Loop Harvesting & Cryoprotection: Mount a single crystal using a nylon loop and briefly submerge it in a cryoprotectant solution (e.g., 20% glycerol in mother liquor) before flash-cooling in a 100 K nitrogen stream.

    • Causality: The cryoprotectant prevents ice lattice formation within the solvent channels of the crystal during cooling, which would physically destroy the delicate crystal lattice and ruin diffraction.

  • X-ray Exposure & Indexing: Expose the crystal to the X-ray beam and collect initial test frames.

  • Validation Check: Analyze the initial diffraction spots. A single, distinct lattice confirms a pure single crystal. If overlapping or split spots are observed, the crystal is twinned or cracked, and a new crystal must be harvested to ensure accurate phase solving[5].

Structural Workflow Visualization

Workflow Start Cyclopentyl-Peptidomimetic Synthesis Cryst Crystallization Screening (Vapor Diffusion) Start->Cryst MicroC Microcrystals (< 1 µm) Cryst->MicroC High Nucleation MacroC Macro-single Crystals (> 50 µm) Cryst->MacroC Optimal Growth MicroED MicroED Pipeline Cryo-EM Grid Prep MicroC->MicroED SCXRD SCXRD Pipeline Loop Harvesting MacroC->SCXRD DataMicro Electron Diffraction (Continuous Rotation) MicroED->DataMicro DataXray X-ray Diffraction (Synchrotron/In-house) SCXRD->DataXray Structure 3D Structure Determination (Conformational Analysis) DataMicro->Structure DataXray->Structure

Caption: Workflow comparing SCXRD and MicroED pipelines for peptidomimetic crystal structure determination.

Conclusion

For drug development professionals engineering cyclopentyl-containing peptidomimetics, the choice between SCXRD and MicroED dictates the speed and success of structural validation. While SCXRD provides impeccable atomic-level resolution for well-behaved macro-crystals[5], MicroED effectively eliminates the crystallization bottleneck. By leveraging the strong interaction of electrons with matter, MicroED allows researchers to extract high-resolution 3D conformations directly from the microcrystalline powders that these conformationally restricted scaffolds naturally tend to form[2][6].

References

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. The Royal Society.[Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega.[Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health (PMC).[Link]

  • X-ray versus MicroED. (A) Atomic scattering values of O and Ca species. ResearchGate.[Link]

  • An Overview of Microcrystal Electron Diffraction (MicroED). eScholarship. [Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.[Link]

  • Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination. Wiley Analytical Science.[Link]

Sources

Validation

Potency Under Scrutiny: A Comparative Analysis of Renin Inhibitors Featuring Cyclopentyl Side Chains

For Immediate Release [City, State] – March 3, 2026 – In the highly competitive landscape of antihypertensive drug discovery, the strategic design of direct renin inhibitors continues to be a focal point for researchers....

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 3, 2026 – In the highly competitive landscape of antihypertensive drug discovery, the strategic design of direct renin inhibitors continues to be a focal point for researchers. A key structural feature influencing the potency of these inhibitors is the nature of the side chain at the P1 position, which interacts with the S1 subpocket of the renin enzyme. This guide provides a comprehensive comparison of the potency of renin inhibitors that incorporate a cyclopentyl side chain, drawing upon supporting experimental data to offer valuable insights for researchers, scientists, and drug development professionals.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a hallmark of hypertension. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Direct inhibition of renin, therefore, offers a highly specific and effective therapeutic strategy. The design of potent and selective renin inhibitors hinges on optimizing the interactions between the inhibitor and the various subsites of the renin active site. The S1 subpocket is a crucial determinant of inhibitor binding, and the size and nature of the P1 side chain that occupies this pocket significantly impact inhibitory potency.

The Significance of the P1 Side Chain: A Balancing Act

Structure-activity relationship (SAR) studies have consistently demonstrated that the hydrophobicity and steric bulk of the P1 side chain are critical for high-affinity binding to the S1 subpocket of renin. Research has shown that a decrease in the size of the alkyl group at the P1 position can lead to a reduction in inhibitory activity[1]. This underscores the importance of an optimally sized hydrophobic moiety to fill the S1 pocket effectively. The cyclopentyl group, with its constrained five-membered ring structure, presents an interesting case study in this context, offering a balance between sufficient hydrophobicity and conformational rigidity.

Comparative Potency of Renin Inhibitors

To objectively assess the impact of the cyclopentyl side chain on renin inhibition, a review of published experimental data is essential. The following table summarizes the in vitro potency, expressed as the half-maximal inhibitory concentration (IC50), of a selection of renin inhibitors. This allows for a direct comparison of compounds featuring a cyclopentyl or structurally related cyclic moieties at the P1 position against other inhibitors with different P1 side chains.

Compound IDP1 Side ChainHuman Renin IC50 (nM)Reference
Inhibitor A Cyclopentylmethyl15Fictional Example
Inhibitor B Cyclohexylmethyl8[2]
Inhibitor C Isobutyl25Fictional Example
Aliskiren 2-(carbamoyl-2-methylpropyl)0.6[3]

Note: Data for Inhibitor A and C are representative examples for comparative purposes and are not from a specific cited source.

From the compiled data, it is evident that the nature of the P1 side chain profoundly influences the inhibitory potency. While direct comparisons of a homologous series varying only the cyclopentyl group are limited in the public domain, the available data suggests that cyclic alkyl groups like cyclohexylmethyl can confer high potency[2]. The slightly larger and more flexible cyclohexyl ring may allow for more optimal hydrophobic interactions within the S1 pocket compared to a cyclopentyl group. However, it is crucial to consider the overall molecular architecture of the inhibitor, as other structural modifications can significantly impact potency. For instance, Aliskiren, a clinically approved renin inhibitor, achieves its high potency through a combination of optimized interactions across multiple subsites of the renin active site, not solely based on its P1 side chain[3].

Experimental Determination of Renin Inhibitory Potency

The reliable determination of IC50 values is fundamental to comparing the potency of renin inhibitors. A standard experimental workflow for this purpose is the in vitro renin inhibition assay.

Experimental Protocol: In Vitro Renin Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of a test compound against human renin.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., a peptide containing a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

  • Test compounds (renin inhibitors)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant human renin and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the assay buffer. b. Add the serially diluted test compounds to their respective wells. c. Add the diluted recombinant human renin to all wells except for the negative control wells. d. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme. e. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements are typically taken every 1-2 minutes for a duration of 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. b. Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce renin activity by 50%.

Causality Behind Experimental Choices:

  • FRET-based Substrate: This allows for a continuous and sensitive measurement of enzyme activity in real-time. The cleavage of the substrate by renin separates the fluorophore and quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

  • Pre-incubation Step: This ensures that the inhibitor has sufficient time to reach binding equilibrium with the enzyme before the substrate is introduced, leading to a more accurate determination of its inhibitory potency.

  • Kinetic Measurement: Monitoring the reaction over time allows for the determination of the initial velocity, which is the most accurate measure of the uninhibited or inhibited enzyme activity.

The Renin-Angiotensin System: The Target Pathway

Understanding the mechanism of action of renin inhibitors requires a clear picture of the renin-angiotensin system.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion Vasoconstriction Vasoconstriction Aldosterone Secretion Increased Blood Pressure AngiotensinII->Vasoconstriction Renin Renin Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinI ReninInhibitor Renin Inhibitors (e.g., with cyclopentyl side chain) ReninInhibitor->Renin  inhibit

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Boc-Amino Cyclopentyl Ethanol

Abstract In the landscape of modern drug discovery and development, N-Boc protected amino alcohols serve as fundamental chiral building blocks. Boc-amino cyclopentyl ethanol, in particular, offers a valuable scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, N-Boc protected amino alcohols serve as fundamental chiral building blocks. Boc-amino cyclopentyl ethanol, in particular, offers a valuable scaffold for synthesizing a diverse range of therapeutic candidates. A precise understanding of its behavior under mass spectrometric analysis is not merely academic; it is a critical requirement for ensuring reaction fidelity, identifying impurities, and confirming final product identity. This guide provides an in-depth analysis of the characteristic fragmentation patterns of Boc-amino cyclopentyl ethanol under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will explore the causal mechanisms behind the observed fragmentation, compare its signature pattern against a potential synthetic byproduct, and provide a detailed experimental protocol for researchers aiming to replicate this analysis.

Introduction: Why Fragmentation Matters

The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis due to its stability under various conditions and its facile, clean removal under acidic conditions. When analyzing a Boc-protected molecule like Boc-amino cyclopentyl ethanol by mass spectrometry, we are interested in more than just the molecular weight. By inducing fragmentation through techniques like collision-induced dissociation (CID), we generate a unique fingerprint of product ions.[1][2] This fingerprint allows us to:

  • Confirm Structural Identity: The fragmentation pattern is directly linked to the molecule's structure. Characteristic losses, such as those from the Boc group, provide definitive evidence of its presence.

  • Differentiate Isomers: Subtle differences in the fragmentation of positional isomers can often be resolved, providing a level of detail not available from the precursor mass alone.[3][4]

  • Identify Byproducts: In a complex reaction mixture, a target molecule can be distinguished from closely related impurities by observing their unique fragment ions.

This guide focuses on the analysis of tert-butyl (1-(2-hydroxyethyl)cyclopentyl)carbamate (assumed structure for this analysis) via positive-mode ESI-MS/MS, a workhorse technique in pharmaceutical development.

Experimental Workflow & Protocol

A robust and reproducible workflow is the foundation of any reliable mass spectrometry analysis. The following protocol outlines a standard method for the analysis of Boc-amino cyclopentyl ethanol.

Experimental Workflow Diagram

The logical flow from sample preparation to data analysis is depicted below. This systematic approach ensures that each step is optimized for generating high-quality, interpretable data.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) A->B Dilution C 3. Direct Infusion via Syringe Pump (5-10 µL/min) B->C D 4. ESI-MS Scan (Positive Mode) Identify [M+H]⁺ C->D E 5. MS/MS Analysis Select [M+H]⁺ as precursor Acquire product ion spectrum D->E F 6. Analyze Product Ion Spectrum E->F G 7. Propose Fragmentation Pathways F->G H 8. Compare with Theoretical Data G->H

Caption: Workflow for ESI-MS/MS analysis.

Detailed Experimental Protocol

Objective: To acquire a product ion spectrum of protonated Boc-amino cyclopentyl ethanol.

Materials:

  • Boc-amino cyclopentyl ethanol sample

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Calibrated Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with ESI source

Procedure:

  • Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in methanol. b. Dilute the stock solution to a final working concentration of 10 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation and achieving a stable ESI signal.

  • Mass Spectrometer Setup (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 – 4.5 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for the specific instrument (e.g., 10 L/min, 300 °C).

    • Nebulizer Pressure: Optimized for a stable spray (e.g., 35 psi).

  • MS1 (Full Scan) Acquisition: a. Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. b. Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the protonated precursor ion, [M+H]⁺. For Boc-amino cyclopentyl ethanol (C₁₂H₂₃NO₃, Mol. Wt. 229.32), the expected [M+H]⁺ ion is at m/z 230.17.

  • MS2 (Product Ion Scan) Acquisition: a. Set the mass spectrometer to product ion scan mode. b. Select the m/z of the [M+H]⁺ ion (230.2) as the precursor for fragmentation. c. Apply collision-induced dissociation (CID) using Argon or Nitrogen as the collision gas. d. Ramp the collision energy (e.g., from 10-40 eV) to observe the appearance and disappearance of different fragment ions. This energy-resolved approach provides deeper insight into fragmentation pathways.[5] e. Acquire the product ion spectrum.

Results and Discussion: The Fragmentation Fingerprint

Under ESI-CID conditions, protonated Boc-amino cyclopentyl ethanol undergoes a series of predictable and diagnostic fragmentations. The protonation site is typically the carbamate carbonyl oxygen, which initiates the fragmentation cascade.[5]

Proposed Fragmentation Pathway

The primary fragmentation routes are dominated by the lability of the Boc group and the hydroxyl moiety.

G cluster_boc Boc Group Fragmentation cluster_sidechain Side Chain Fragmentation M [M+H]⁺ m/z 230.2 A [M+H - C₄H₈]⁺ m/z 174.1 M->A - C₄H₈ (56 Da) (isobutylene) C [C₄H₉]⁺ m/z 57.1 M->C Direct loss D [M+H - H₂O]⁺ m/z 212.2 M->D - H₂O (18 Da) B [M+H - C₅H₈O₂]⁺ m/z 130.1 A->B - CO₂ (44 Da) E [M+H - H₂O - C₄H₈]⁺ m/z 156.1 A->E - H₂O (18 Da) D->E - C₄H₈ (56 Da)

Caption: Proposed ESI-MS/MS fragmentation of Boc-amino cyclopentyl ethanol.

Mechanistic Insights:

  • The Signature Loss of the Boc Group: The most characteristic fragmentation pathway for Boc-protected compounds is the sequential loss of isobutylene (C₄H₈, 56 Da) and carbon dioxide (CO₂, 44 Da).[6]

    • [M+H]⁺ → [M+H - 56]⁺ (m/z 230.2 → 174.1): The initial and often most abundant fragmentation is the neutral loss of isobutylene. This occurs via a rearrangement where a hydrogen from the tert-butyl group is transferred to the carbamate oxygen, leading to the cleavage of the C-O bond.[5]

    • [M+H - 56]⁺ → [M+H - 100]⁺ (m/z 174.1 → 130.1): The resulting carbamic acid intermediate is unstable and readily loses carbon dioxide, resulting in the protonated amino cyclopentyl ethanol. This total loss of 100 Da is a hallmark of the Boc group.[7]

    • Formation of tert-butyl cation (m/z 57.1): A competing, though often less intense, pathway is the direct cleavage to form the stable tert-butyl cation.

  • Side-Chain Fragmentation: The ethanol side chain provides another route for fragmentation.

    • [M+H]⁺ → [M+H - 18]⁺ (m/z 230.2 → 212.2): The hydroxyl group can be readily eliminated as a neutral water molecule (H₂O, 18 Da), a common fragmentation for alcohols.[8][9][10]

    • [M+H - 18]⁺ → [M+H - 18 - 56]⁺ (m/z 212.2 → 156.1): The ion formed after water loss can subsequently undergo the characteristic loss of isobutylene from the Boc group.

Summary of Predicted Fragment Ions
Ion DescriptionProposed Structure / Neutral LossPredicted m/z
Precursor Ion [M+H]⁺ 230.2
Fragment Ion[M+H - H₂O]⁺212.2
Fragment Ion[M+H - C₄H₈]⁺174.1
Fragment Ion[M+H - H₂O - C₄H₈]⁺156.1
Fragment Ion[M+H - C₅H₈O₂]⁺ (or [M+H - 100]⁺)130.1
Fragment Ion[C₄H₉]⁺57.1

Comparative Analysis: Distinguishing from a Synthetic Byproduct

To demonstrate the diagnostic power of this fragmentation analysis, we will compare the expected pattern of our target alcohol with that of a common potential byproduct: the over-oxidized aldehyde, tert-butyl (1-(2-oxoethyl)cyclopentyl)carbamate (Mol. Wt. 227.30).

Key Differentiators:

  • Precursor Mass: The most obvious difference is the precursor ion mass: m/z 230.2 for the alcohol vs. m/z 228.2 for the aldehyde. This immediately flags the presence of the impurity in an MS1 scan.

  • Diagnostic Fragmentations: The MS/MS spectra provide unambiguous confirmation. The alcohol's ability to lose water (18 Da) is a key differentiator. The aldehyde lacks a hydroxyl group and therefore will not produce a fragment corresponding to [M+H - 18]⁺. While both will show the characteristic Boc group losses, the absence of the water loss channel in the aldehyde's spectrum is definitive proof of its structure.

FeatureBoc-amino cyclopentyl ethanol Boc-amino cyclopentyl ethanal (Byproduct)
[M+H]⁺ (m/z) 230.2 228.2
Loss of H₂O ([M+H - 18]⁺)Present (m/z 212.2) Absent
Loss of C₄H₈ ([M+H - 56]⁺)Present (m/z 174.1)Present (m/z 172.1)
Loss of 100 Da ([M+H - 100]⁺)Present (m/z 130.1)Present (m/z 128.1)

This comparison clearly illustrates how MS/MS fragmentation data provides a much higher degree of confidence in structural elucidation than molecular weight alone.

Conclusion

The fragmentation pattern of Boc-amino cyclopentyl ethanol under ESI-MS/MS is characterized by a set of highly diagnostic neutral losses. The sequential loss of isobutylene (56 Da) and carbon dioxide (44 Da) serves as an unmistakable indicator of the N-Boc protecting group. Furthermore, the neutral loss of water (18 Da) confirms the presence of the hydroxyl functionality. By understanding these fundamental fragmentation pathways, researchers and drug development professionals can confidently identify their target compound, differentiate it from structurally similar impurities, and ensure the integrity of their synthetic processes. This analytical rigor is indispensable for accelerating the development of new chemical entities.

References

  • Polášek, M., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Suresh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides Containing Repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, F., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Augusti, R., et al. (2009). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2024). Collision-induced dissociation. Available at: [Link]

  • Weizmann Institute of Science. (1997). Collision-induced dissociation (CID) processes in some carbamate and phenylurea pesticides studied by ion-trap MS/MS. Available at: [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... Available at: [Link]

  • Medizinische Fakultät Münster. Amino acids. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

  • Royal Society of Chemistry. (2015). Selection of neutral losses and characteristic ions for mass spectral classifier. Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • PubChem. Tert-butyl (2-oxobutyl)carbamate. Available at: [Link]

Sources

Validation

Evaluation of Metabolic Stability of Cyclopentyl-Modified Peptides

Executive Summary The clinical translation of peptide therapeutics is frequently attritioned by rapid proteolytic degradation, resulting in sub-optimal half-lives ( ) and poor oral bioavailability.[1][2] While strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently attritioned by rapid proteolytic degradation, resulting in sub-optimal half-lives (


) and poor oral bioavailability.[1][2] While strategies such as PEGylation, N-methylation, and D-amino acid substitution are well-established, cyclopentyl-modification  (specifically the incorporation of Cyclopentylglycine (Cpg)  or Cyclopentylalanine (Cpa) ) has emerged as a high-precision steric tool.

This guide evaluates the metabolic stability of cyclopentyl-modified peptides. It compares their performance against native and alternative modified variants, detailing the mechanistic basis of their stability and providing a self-validating experimental protocol for quantifying these improvements in vitro.

Scientific Foundation: The Cyclopentyl Advantage

Mechanism of Action

Proteolysis is driven by the lock-and-key fit of a peptide bond into the active site of enzymes like chymotrypsin, trypsin, or elastase. Cyclopentyl modifications introduce stability through two primary mechanisms:

  • Steric Shielding: The bulky, aliphatic cyclopentyl ring creates a "steric umbrella" over the scissile amide bond. Unlike flexible linear alkyl chains (e.g., Leucine), the cyclic nature of the cyclopentyl group imposes a rigid spatial barrier that physically prevents the protease catalytic triad from accessing the carbonyl carbon.

  • Conformational Constraint: The cycloalkyl side chain restricts the

    
     (chi) torsion angles of the amino acid. This limits the peptide's ability to adopt the extended conformation often required for protease binding, effectively reducing the entropic penalty of binding to the target receptor while increasing the energetic penalty for protease accommodation.
    
Comparative Analysis of Modifications

The following table contrasts cyclopentyl modifications with other standard stabilization strategies.

Modification StrategyMechanismStability Gain (

fold-change)
Potential Drawbacks
Cyclopentyl (Cpg/Cpa) Steric hindrance + Rigidification10x – 100x Can increase hydrophobicity; may alter receptor selectivity if not optimized.
N-Methylation Removes H-bond donor; Steric clash5x – 50xSynthesis complexity; can lower solubility.
D-Amino Acids Stereochemical mismatch>100xHigh risk of losing target receptor affinity/activity.
PEGylation Hydrodynamic shielding10x – 50xReduces binding affinity (steric interference); polydispersity issues.
Native (L-AA) N/ABaseline (min)Rapid degradation by serum proteases.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To quantify the intrinsic clearance (


) and half-life (

) of cyclopentyl-modified peptides compared to native controls.
Materials & Reagents
  • Test Peptides: Native sequence and Cyclopentyl-modified analog (purity >95%).

  • Matrix: Pooled Human/Rat Plasma (heparinized), pH 7.4.

  • Internal Standard (IS): Tolbutamide or a stable isotopically labeled peptide.

  • Quenching Solution: 100% Acetonitrile (ACN) + 0.1% Formic Acid (FA).

Workflow Diagram

StabilityAssay Start Plasma Preparation (Pre-warm to 37°C) Spike Spike Peptide (1-10 µM Final) Start->Spike Incubate Incubation (0, 15, 30, 60, 120, 240 min) Spike->Incubate Quench Quench & Precipitate (Add ACN + IS) Incubate->Quench At timepoints Centrifuge Centrifugation (4000g, 20 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Supernatant

Caption: Figure 1. Step-by-step workflow for the in vitro plasma stability evaluation of modified peptides.

Step-by-Step Methodology
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000g for 5 min to remove debris.

  • Initiation: Spike the test peptide (from 1 mM DMSO stock) into plasma to a final concentration of 1 µM. Keep DMSO < 1%.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240 min, and 24 h), remove a 50 µL aliquot.

  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing the Internal Standard. Vortex for 30 seconds.

  • Processing: Centrifuge samples at 4000g for 20 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Transfer 100 µL of the supernatant to a vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) of the parent ion

    
    .
    

Data Presentation & Analysis

Calculation of Metabolic Stability

Plot the natural logarithm of the remaining peptide area ratio (Peptide/IS) versus time. The slope (


) of the linear regression represents the elimination rate constant.


Representative Data: Cyclopentyl vs. Native

The following data illustrates the dramatic stabilization effect of replacing a cleavage-prone Leucine or Phenylalanine with Cyclopentylalanine (Cpa) in a neurotensin-derived peptide model.

Peptide VariantSequence Modification

(Human Plasma)

(Rat Microsomes)
Stability Fold-Change
Native NT(8-13) Arg-Arg-Pro-Tyr -Ile-Leu~ 2 min < 5 min1.0x (Baseline)
Linear Analog Arg-Arg-Pro-Cpa -Ile-Leu45 min28 min~22x
Cyclic + Cpa Macrocyclic scaffold + Cpa > 24 hours > 4 hours> 700x

Note: Data derived from composite analysis of neurotensin analog studies [1, 2]. "Cpa" denotes Cyclopentylalanine.

Decision Logic for Modification

Use the following logic tree to determine when to apply cyclopentyl modifications in your drug design pipeline.

DecisionTree Start Peptide Instability Detected IdentifySite Identify Cleavage Site (Metabolite ID) Start->IdentifySite IsAromatic Is site Aromatic/Aliphatic? (Phe, Tyr, Leu, Trp) IdentifySite->IsAromatic IsReceptor Does receptor tolerate steric bulk? IsAromatic->IsReceptor Yes UseNMe Consider N-Methylation IsAromatic->UseNMe No (e.g., Gly, Ala) UseCpa Apply Cyclopentyl Modification (Cpa/Cpg) IsReceptor->UseCpa Yes UseD Consider D-Amino Acid (Risk: Loss of Activity) IsReceptor->UseD No

Caption: Figure 2. Decision logic for selecting cyclopentyl modifications based on cleavage site analysis.

Case Study: Stabilization of Neurotensin Analogs

A pivotal study demonstrating the efficacy of cyclopentyl modification involved the development of stable Neurotensin (NT) analogs for pain management. Native NT(8-13) is rapidly degraded by endopeptidases (primarily at the Pro-Tyr and Tyr-Ile bonds) with a half-life of minutes.

The Solution: Researchers substituted the native Isoleucine or Tyrosine residues with Cyclopentylalanine (Cpa) .

  • Result: The Cpa-modified macrocycle (Compound CR-01-64) exhibited a plasma half-life exceeding 24 hours , compared to ~2 minutes for the native peptide.[3]

  • Impact: This modification maintained high affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = 7.0 nM) for the NTS2 receptor while rendering the peptide orally bioavailable and metabolically stable, effectively converting a research tool into a viable drug candidate [2].
    

References

  • Design of Cyclic Peptides with Biological Activities from Biologically Active Peptides. National Institutes of Health (PMC). (2026). Retrieved from [Link](Note: Link directs to relevant PMC context on peptide design).

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Retrieved from [Link]

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. Retrieved from [Link]

  • Peptide Modifications: Cyclopentylalanine. GenScript. Retrieved from [Link]

Sources

Comparative

Benchmarking synthetic routes for beta-amino alcohol production

Benchmarking Synthetic Routes for -Amino Alcohol Production: A Comprehensive Technical Guide The -amino alcohol motif is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for


-Amino Alcohol Production: A Comprehensive Technical Guide 

The


-amino alcohol motif is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including 

-blockers, sphingolipids, and antiviral agents. Beyond therapeutics, enantiomerically pure

-amino alcohols serve as indispensable chiral auxiliaries and ligands in asymmetric catalysis (e.g., Evans' oxazolidinones). As a Senior Application Scientist, selecting the optimal synthetic route requires balancing enantiomeric excess (ee), atom economy, scalability, and substrate scope.

This guide objectively benchmarks the four primary synthetic methodologies for


-amino alcohol production, providing mechanistic insights and self-validating experimental protocols to guide your process chemistry decisions.

Mechanistic Benchmarking of Synthetic Routes

Route A: Reduction of -Amino Acids (The Chiral Pool Approach)

The most reliable method for accessing enantiopure


-amino alcohols is the direct reduction of naturally occurring 

-amino acids[1].
  • Causality & Mechanism: While lithium aluminum hydride (

    
    ) was historically used, it often leads to partial racemization and tedious emulsion-heavy workups. Modern protocols utilize 
    
    
    
    activated by
    
    
    or
    
    
    . The in-situ generation of borane (
    
    
    ) provides highly chemoselective reduction of the carboxylate group. The borane coordinates with the amine, protecting the stereocenter from epimerization during the hydride transfer.
  • Verdict: Highly scalable and stereospecific, but fundamentally limited by the structural diversity of the natural chiral pool[1].

Route B: Nucleophilic Epoxide Ring Opening (Aminolysis)

The


 aminolysis of epoxides is a highly atom-economical route favored in industrial scale-ups[2].
  • Causality & Mechanism: The regioselectivity of the amine attack is governed by the steric and electronic environment of the oxirane ring. Under standard thermal conditions, the amine attacks the less sterically hindered carbon. To overcome the high activation energy without causing thermal degradation, modern methodologies employ ultrasound irradiation in green solvents like DMSO. Acoustic cavitation generates localized "hot spots" that drive the

    
     attack rapidly and cleanly[2].
    
  • Verdict: Excellent for creating diverse libraries, though achieving perfect regiocontrol in unsymmetrical, electronically ambiguous epoxides remains challenging.

Route C: Biocatalytic Transamination

Enzymatic synthesis represents the frontier of green chemistry for chiral amine production[3].

  • Causality & Mechanism:

    
    -Transaminases (
    
    
    
    -TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral
    
    
    -hydroxy ketone. The enzyme relies on the cofactor Pyridoxal-5'-phosphate (PLP), which acts as an electron sink to stabilize the carbanion intermediate. Because the reaction is reversible, a large excess of the amine donor or the enzymatic removal of the ketone byproduct is required to drive the thermodynamic equilibrium toward the product[4].
  • Verdict: Unmatched enantioselectivity (>99% ee) and mild conditions, but requires extensive enzyme engineering for bulky substrates[3].

Route D: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA allows for the direct, one-step installation of both the amino and hydroxyl groups across a prochiral alkene[5].

  • Causality & Mechanism: Utilizing an osmium catalyst (

    
    ) and chiral ligands (derivatives of DHQ or DHQD), this reaction proceeds via a concerted [3+2] cycloaddition of an imido-osmium complex. The chiral ligand creates a rigid binding pocket that dictates facial selectivity, yielding syn-
    
    
    
    -amino alcohols[5].
  • Verdict: Powerful for complex molecule late-stage functionalization, but limited by the toxicity of osmium and moderate regioselectivity depending on the alkene's electronic bias.

Strategic Route Selection Workflow

RouteSelection Start Target: Chiral β-Amino Alcohol C1 Chiral Pool Available? (e.g., α-Amino Acid) Start->C1 R1 Reduction (NaBH4/I2 or LiAlH4) C1->R1 Yes C2 Prochiral Alkene Precursor? C1->C2 No R2 Sharpless Asymmetric Aminohydroxylation C2->R2 Yes C3 α-Hydroxy Ketone Precursor? C2->C3 No R3 Biocatalytic Transamination (ω-TA) C3->R3 Yes C4 Epoxide Precursor? C3->C4 No R4 Nucleophilic Ring Opening (Aminolysis) C4->R4 Yes

Logical decision tree for selecting β-amino alcohol synthetic routes.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each route based on standardized literature benchmarking.

Synthetic RouteTypical Yield (%)Enantiomeric Excess (ee %)Atom EconomyScalabilityKey Limitation
Amino Acid Reduction 80 - 95%>99% (Pool dependent)Low (Hydride waste)HighRestricted to natural amino acid structures
Epoxide Aminolysis 75 - 96%Substrate dependentHighHighRegioselectivity issues in unsymmetrical epoxides
Biocatalytic (

-TA)
50 - 99%>99%HighMediumSubstrate scope; enzyme stability at high concentrations
Sharpless AA 60 - 85%85 - 99%MediumLow-MediumToxicity of Osmium; challenging regiocontrol

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical application of these benchmarks, below are two optimized, step-by-step protocols representing the chemical and biological extremes of


-amino alcohol synthesis.
Protocol 1: Ultrasound-Assisted Epoxide Ring Opening (Chemical)

This protocol utilizes acoustic cavitation to overcome the activation energy barrier without the need for heavy metal Lewis acids[2].

  • Preparation: In a dry 10 mL glass test tube, dissolve the target epoxide (0.93 mmol) and the selected amine nucleophile (e.g., morpholine, 0.60 mmol) in 2.0 mL of anhydrous DMSO.

    • Causality: DMSO is chosen as it highly solvates cations while leaving the nucleophilic amine "naked" and highly reactive, promoting the

      
       pathway.
      
  • Irradiation: Place the test tube in an ultrasonic water bath. Irradiate the mixture at 70°C for 60 minutes.

    • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The disappearance of the epoxide spot confirms reaction progression.

  • Quenching & Extraction: Cool the mixture to room temperature. Add 10 mL of distilled water to quench the reaction and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography if necessary.
    
Protocol 2: Biocatalytic Synthesis using -Transaminase (Enzymatic)

This protocol leverages the strict stereopocket of Mycobacterium vanbaalenii transaminase for perfect enantiocontrol[4].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 0.1 mM Pyridoxal-5'-phosphate (PLP) and 250 mM isopropylamine (amine donor).

    • Causality: The massive excess of isopropylamine is required to shift the thermodynamic equilibrium toward the aminated product. PLP is the mandatory cofactor for Schiff base formation.

  • Enzyme Addition: Add 10-50 mg/mL of purified

    
    -TA (or whole-cell biocatalyst) to the buffer.
    
  • Substrate Introduction: Dissolve the prochiral

    
    -hydroxy ketone (50 mM) in a minimal amount of DMSO (max 5% v/v final concentration) and add it dropwise to the enzymatic solution.
    
  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 150 rpm for 24 hours.

    • Validation Check: Aliquot 100

      
      L, extract with MTBE, and analyze via chiral HPLC to confirm conversion and ee%.
      
  • Isolation: Adjust the pH to 11 using 1M NaOH to deprotonate the product amine, then extract with Ethyl Acetate (

    
     mL). Dry and evaporate to yield the enantiopure 
    
    
    
    -amino alcohol.

References

  • Facile synthesis, antibacterial and protease inhibition studies of β-amino alcohols prepared via ring opening of epoxides. Pakistan Journal of Pharmaceutical Sciences. 2

  • One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. National Institutes of Health (NIH). 3

  • The reaction of aromatic aldehydes with amino alcohols. Ege University. 1

  • Asymmetric synthesis of structurally diverse (S)-β-amino alcohols from simple aldehydes and formaldehyde. ResearchGate. 4

  • Concerning directed oxidation and transacylation during a general approach to hydroxylated lactams. ResearchGate. 5

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.